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  • Product: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine
  • CAS: 862368-61-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the basic properties of the novel heterocyclic amine,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of the novel heterocyclic amine, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. As a molecule of interest in pharmaceutical and agrochemical research, a thorough understanding of its fundamental chemical characteristics, particularly its basicity, is paramount for predicting its behavior in physiological systems and for the rational design of new bioactive agents. This document will delve into the theoretical underpinnings of its basicity, provide a practical framework for its experimental determination, and discuss the implications of these properties in a drug discovery and development context.

Introduction: The Significance of Basicity in Drug Design

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by a unique substitution pattern that is anticipated to enhance its solubility and bioavailability.[1] The presence of the tert-butyl and methoxyphenyl groups influences its steric and electronic properties, which in turn dictates its potential as a scaffold for novel therapeutic agents, particularly in areas such as anti-inflammatory and analgesic drug development.[1]

The basicity of a drug candidate, quantified by its pKa value, is a critical physicochemical parameter that governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The extent of ionization at physiological pH (typically around 7.4) affects a molecule's ability to cross biological membranes, bind to its target receptor, and its overall solubility. Therefore, a precise understanding and characterization of the basic properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine are essential for its progression in any drug discovery pipeline.

Theoretical Assessment of Basicity

The basicity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine arises from the presence of lone pairs of electrons on its nitrogen atoms that are available for protonation. The molecule possesses three nitrogen atoms, each with distinct electronic environments, leading to multiple potential sites for protonation.

Protonation Sites and Tautomerism

In 3-aminopyrazole systems, protonation typically occurs at the pyridine-like endocyclic nitrogen atom (N2) rather than the exocyclic amino group.[2] This is because the lone pair on the exocyclic nitrogen is involved in resonance with the pyrazole ring, reducing its availability for protonation. The resulting pyrazolium ion is stabilized by resonance.

G

Figure 1. Protonation of the pyrazole ring.

Influence of Substituents on Basicity

The basicity of the pyrazole ring is significantly influenced by the electronic effects of its substituents.[3]

  • Amino Group (-NH₂): The amino group at the C3 position is a strong electron-donating group through resonance. This increases the electron density within the pyrazole ring, particularly at the N2 position, thereby enhancing its basicity.

  • Tert-butyl Group (-C(CH₃)₃): The tert-butyl group at the C5 position is an electron-donating group through induction. This further increases the electron density of the pyrazole ring, contributing to a higher basicity.

  • 2-Methoxyphenyl Group (-C₆H₄OCH₃): The 2-methoxyphenyl group at the N1 position has a more complex influence. The phenyl ring itself is generally electron-withdrawing through induction. However, the methoxy group in the ortho position is electron-donating through resonance, which can partially counteract the withdrawing effect of the phenyl ring. The overall effect will depend on the balance of these inductive and resonance effects, as well as potential steric hindrance affecting the planarity of the system.

Considering these factors, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is expected to be a moderately basic compound. A precise pKa value, however, can only be determined experimentally.

Experimental Determination of pKa

The pKa value of a compound can be accurately determined using several experimental techniques. Potentiometric titration is a widely used and reliable method for this purpose.[4]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a standardized titrant (a strong acid, such as HCl) to a solution of the basic compound while monitoring the pH of the solution using a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa of the conjugate acid of the base corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[5]

Step-by-Step Experimental Protocol for Potentiometric Titration

This protocol outlines a self-validating system for the determination of the pKa of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Materials and Equipment:

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled)

  • Methanol or another suitable co-solvent (if the compound has low water solubility)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (100 mL)

  • Analytical balance

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh the sample B Dissolve in water/co-solvent A->B E Place sample solution on stirrer B->E C Calibrate pH meter D Prepare standardized HCl titrant G Add HCl titrant incrementally D->G F Immerse calibrated pH electrode E->F Repeat until past equivalence point F->G Repeat until past equivalence point H Record pH after each addition G->H Repeat until past equivalence point H->G Repeat until past equivalence point I Plot pH vs. Volume of HCl J Determine equivalence point (1st derivative) I->J K Determine half-equivalence point J->K L Read pKa from the curve at half-equivalence point K->L

Figure 2. Workflow for pKa determination.

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-50 mg of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and dissolve it in 50 mL of high-purity water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value obtained will be an apparent pKa (pKa') specific to that solvent system.[6]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M HCl solution.

  • Initial pH Reading: Record the initial pH of the sample solution before adding any titrant.

  • Titration: Add the HCl titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point by finding the point of maximum slope on the titration curve. This can be done more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point.

Data Presentation:

Volume of 0.1 M HCl (mL)Measured pH
0.00Initial pH
0.10...
......
V (equivalence)pH at equivalence
......

Table 1. Example of data collection for potentiometric titration.

Impact of Basicity on Pharmacological Profile

The basicity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine will have a profound impact on its pharmacokinetic and pharmacodynamic properties.

  • Solubility: The protonated form of the molecule will be significantly more water-soluble than the neutral form. This is crucial for formulation and dissolution in the gastrointestinal tract.

  • Permeability: The ability of the molecule to cross biological membranes, which are largely lipidic, is dependent on its charge state. The neutral form will be more permeable than the charged, protonated form. The pKa value will therefore influence the balance between solubility and permeability, a key consideration in drug design.

  • Target Binding: If the target protein has an acidic residue in its binding pocket, the protonated form of the pyrazole derivative may form a strong ionic interaction, enhancing its binding affinity and potency.

  • Off-Target Effects: The basicity can also contribute to off-target effects. For instance, highly basic compounds can interact with acidic phospholipids in cell membranes, leading to phospholipidosis.

Conclusion

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a promising scaffold for the development of new therapeutic agents. A comprehensive understanding of its basic properties is a prerequisite for its successful development. This guide has provided a theoretical framework for understanding the factors that influence its basicity and a detailed, practical protocol for its experimental determination using potentiometric titration. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in optimizing the pharmacological profile of this and other related compounds.

References

  • Al-Mulla, A. (2017). A review: biological and pharmaceutical applications of pyrazole and its derivatives. Rasayan Journal of Chemistry, 10(2), 539-553.
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry.[5]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of 3-aminopyrazoles. Advances in Heterocyclic Chemistry, 37, 263-334.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4635.[2][3]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130.
  • Kralj, M., & Vianello, R. (2019). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 26(33), 6032-6056.[6]

  • LibreTexts. (2023). Basicity of Amines. Chemistry LibreTexts.
  • MDPI. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 26(1), 123.
  • PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]

  • Serdjuk, D., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31(5), 1855-1867.
  • Sirajuddin, M., et al. (2013). Synthesis, characterization and biological screening of novel pyrazole derivatives. Journal of the Chemical Society of Pakistan, 35(1), 133-140.
  • Top-ranked Journals in Chemistry. (2019). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.[4]

  • Verma, A., et al. (2018). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Bioorganic & Medicinal Chemistry, 26(15), 4163-4187.
  • Yoon, J., et al. (2015). A facile synthesis of 5-aminopyrazoles from esters. Tetrahedron Letters, 56(34), 4927-4930.

Sources

Exploratory

An In-depth Technical Guide to 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 862368-61-4)

Foreword: The Architectural Significance of N-Aryl-5-aminopyrazoles In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to inter...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of N-Aryl-5-aminopyrazoles

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The N-aryl-5-aminopyrazole core is a quintessential example of such a scaffold, forming the foundation of numerous therapeutic agents.[1][2] These structures are particularly prominent as inhibitors of various protein kinases, playing crucial roles in oncology and inflammation research.[2][3] This guide focuses on a specific, yet underexplored, member of this class: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. We will dissect its molecular architecture, propose a robust synthetic pathway based on established chemical principles, and explore its potential pharmacological significance, thereby providing a comprehensive resource for researchers in drug discovery and chemical biology.

Molecular Profile and Physicochemical Properties

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole ring substituted at key positions, which are expected to govern its chemical reactivity and biological activity.

  • The Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms, providing a stable and versatile scaffold.[4]

  • C5-tert-butyl Group : This bulky aliphatic group can serve as a lipophilic anchor, potentially enhancing membrane permeability and providing steric hindrance that can influence binding selectivity to biological targets.

  • C3-amino Group : A critical functional group that can act as a hydrogen bond donor and a key point for further chemical modification.[3]

  • N2-(2-methoxyphenyl) Group : This aryl substituent is crucial for defining the molecule's three-dimensional shape and electronic properties. The ortho-methoxy group can influence the conformation of the aryl ring relative to the pyrazole core through steric and electronic effects, which is often a critical determinant in target engagement.

Predicted Physicochemical & Mass Spectrometry Data

While experimental data for this specific molecule is not widely published, computational tools and data from similar compounds provide valuable insights.

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₉N₃OPubChemLite[5]
Monoisotopic Mass245.15282 DaPubChemLite[5]
XlogP3.2PubChemLite[5]
Predicted ESI-MS Adducts m/z
[M+H]⁺246.16010PubChemLite[5]
[M+Na]⁺268.14204PubChemLite[5]
[M-H]⁻244.14554PubChemLite[5]

Retrosynthetic Analysis and Proposed Synthesis Pathway

The synthesis of 3-aminopyrazoles is most reliably achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[6][7][8] This well-established reaction pathway forms the basis of our proposed synthesis for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

G Target 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine (Target Molecule) Disconnect C-N Bond Formation (Cyclocondensation) Target->Disconnect Intermediates Pivaloylacetonitrile + (2-Methoxyphenyl)hydrazine Disconnect->Intermediates Pivaloyl Pivaloylacetonitrile Intermediates->Pivaloyl Hydrazine (2-Methoxyphenyl)hydrazine Intermediates->Hydrazine Disconnect_Pivaloyl C-C Bond Formation (Claisen Condensation) Pivaloyl->Disconnect_Pivaloyl Disconnect_Hydrazine N-N Bond Formation (Diazotization & Reduction) Hydrazine->Disconnect_Hydrazine Precursors_Pivaloyl Methyl Pivalate + Acetonitrile Disconnect_Pivaloyl->Precursors_Pivaloyl Precursors_Hydrazine o-Anisidine Disconnect_Hydrazine->Precursors_Hydrazine

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key precursors: Pivaloylacetonitrile and (2-Methoxyphenyl)hydrazine . The subsequent sections provide detailed protocols for the synthesis of these intermediates and the final condensation step.

Experimental Protocols

Part A: Synthesis of Precursor 1 - Pivaloylacetonitrile

Pivaloylacetonitrile is a crucial β-ketonitrile intermediate.[9] The following protocol is based on a Claisen-type condensation.[10][11]

Reaction Scheme: Methyl Pivalate + Acetonitrile --(NaH, Toluene)--> Pivaloylacetonitrile

Step-by-Step Protocol:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (NaH, 80% dispersion in oil, 1.1 eq) in dry toluene.

  • Initiation: Add methyl pivalate (1.0 eq) to the suspension and heat the mixture to 85 °C.

  • Acetonitrile Addition: While stirring vigorously, add acetonitrile (2.0 eq) dropwise via the dropping funnel over 4 hours, maintaining the temperature at 85 °C. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.

  • Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases (typically 2-4 hours).

  • Work-up: Cool the thick reaction slurry to room temperature. Carefully quench the reaction by slowly adding water. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer, containing the sodium salt of the product, is separated. Wash the organic layer with water.

  • Acidification & Isolation: Combine the aqueous layers and cool in an ice bath. Acidify to pH 4-5 with concentrated hydrochloric acid to precipitate the pivaloylacetonitrile.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of Precursor 2 - (2-Methoxyphenyl)hydrazine Hydrochloride

This precursor is synthesized from o-anisidine via a two-step diazotization and reduction sequence.[12][13]

Reaction Scheme: o-Anisidine --(1. NaNO₂, HCl; 2. SnCl₂·2H₂O)--> (2-Methoxyphenyl)hydrazine HCl

Step-by-Step Protocol:

  • Diazotization:

    • In a flask, dissolve o-anisidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Reduction:

    • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at low temperature for 1-2 hours. The hydrazine hydrochloride salt will precipitate.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum to yield (2-methoxyphenyl)hydrazine hydrochloride as a stable salt.[14]

Part C: Final Cyclocondensation to Yield the Target Compound

This is the key step where the pyrazole ring is formed. The reaction involves the condensation of the two precursors, driven by the formation of the stable aromatic pyrazole ring.[7]

G cluster_products Product Pivaloyl Pivaloylacetonitrile Solvent Solvent: Ethanol or Acetic Acid Hydrazine (2-Methoxyphenyl)hydrazine (from hydrochloride salt + base) Target 5-Tert-butyl-2-(2-methoxyphenyl) -2H-pyrazol-3-ylamine Solvent->Target Heat Heat: Reflux

Caption: Final synthesis step workflow.

Step-by-Step Protocol:

  • Hydrazine Liberation (in situ): The (2-methoxyphenyl)hydrazine hydrochloride precursor needs to be neutralized to the free base. This can be done separately or in situ. For an in situ approach, dissolve the hydrochloride salt in the reaction solvent and add a base like sodium acetate or triethylamine.

  • Reaction Mixture: In a round-bottom flask, dissolve pivaloylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the solution of free (2-methoxyphenyl)hydrazine (~1.0-1.1 eq) to the pivaloylacetonitrile solution.

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to form the aminopyrazole.[8]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. A typical procedure involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Final purification is achieved via column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Structural Characterization

The identity and purity of the synthesized 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals:

    • A singlet for the nine protons of the tert-butyl group (~1.3 ppm).

    • A singlet for the three protons of the methoxy group (~3.8 ppm).

    • A singlet for the C4 proton of the pyrazole ring (~5.8-6.0 ppm).

    • A broad singlet for the two protons of the NH₂ group.

    • A multiplet pattern for the four aromatic protons of the 2-methoxyphenyl ring.

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all 14 carbon atoms, including the quaternary carbons of the tert-butyl group and the pyrazole ring, and the characteristic signal for the methoxy carbon.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 246.1601, consistent with the predicted value.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aliphatic and aromatic), and C=N/C=C stretching of the pyrazole and phenyl rings.

Potential Pharmacological Significance and Applications

Kinase Inhibition

The N-aryl-5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amino group at the C3 position and the nitrogen atoms of the pyrazole ring often form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The substituents at the N2 and C5 positions then project into different regions of the binding site, determining potency and selectivity.

G cluster_kinase Kinase ATP Binding Site cluster_interactions Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Region Molecule N-Aryl-5-aminopyrazole (e.g., CAS 862368-61-4) Molecule->Hinge H-Bonds (C3-NH2, Pyrazole N) Molecule->Gatekeeper Hydrophobic/Steric (C5-tBu) Molecule->Solvent Van der Waals/Solvation (N2-Aryl Group)

Caption: General binding mode of N-aryl-5-aminopyrazoles in kinase active sites.

Potential kinase targets for this class of compounds include:

  • Mitogen-Activated Protein Kinases (MAPKs) : Such as p38 MAPK, which is involved in inflammatory responses.[9]

  • Tyrosine Kinases : Including Src family kinases, Abl, and receptor tyrosine kinases involved in cell proliferation and survival.

Other Potential Applications
  • Anti-inflammatory and Analgesic Agents : The potential to modulate inflammatory pathways makes this compound a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals : The pyrazole core is found in various pesticides and herbicides. For example, Fipronil is a highly substituted 5-aminopyrazole with insecticidal activity.[3] The unique substitution pattern of this molecule could be explored for novel crop protection agents.

Conclusion and Future Directions

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS 862368-61-4) represents a synthetically accessible and promising scaffold for chemical and biological exploration. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. While direct experimental data remains to be published, the strong precedent set by the N-aryl-5-aminopyrazole class provides a clear rationale for its investigation as a potential modulator of protein kinases and other biological targets. Future work should focus on the execution of the proposed synthesis, full analytical characterization of the compound, and its subsequent screening in relevant biological assays to uncover its therapeutic or agrochemical potential.

References

  • This cit
  • This cit
  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google P
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile - Taylor & Francis Online. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • 862368-61-4 (C14H19N3O) - PubChemLite. (URL: [Link])

  • Synthesis of pivaloylacetonitrile - PrepChem.com. (URL: [Link])

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION - HAL open science. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])

  • This cit
  • N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed. (URL: [Link])

  • A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile - ResearchGate. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (URL: [Link])

  • This cit
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])

  • This cit
  • This cit
  • KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google P
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Abstract This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and a proposed synthetic route for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and a proposed synthetic route for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic design and synthesis of novel heterocyclic compounds. We delve into the significance of the pyrazole scaffold, augmented by the tert-butyl and 2-methoxyphenyl substituents, which are critical for modulating pharmacokinetic and pharmacodynamic properties. A detailed, self-validating experimental protocol for its synthesis and characterization is presented, supported by predicted spectroscopic data and workflows designed to ensure scientific integrity.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the incorporation of the pyrazole moiety into a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-cancer drug ruxolitinib.[2][3] The 3-aminopyrazole subtype, in particular, serves as a crucial building block for creating more complex fused heterocyclic systems and as a pharmacophore that can engage in key hydrogen bonding interactions with biological targets.[4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine combines three key fragments: a 3-aminopyrazole core, a sterically demanding tert-butyl group at the C5 position, and a 2-methoxyphenyl group at the N2 position.

Structural Elucidation

The substitution pattern is critical for the molecule's overall topology and potential biological activity. The bulky tert-butyl group at C5 influences the orientation of the N2-aryl substituent and can act as a steric shield, potentially protecting the molecule from metabolic degradation.[3][6] The ortho-methoxy group on the phenyl ring introduces an electronic asymmetry and can participate in intramolecular interactions, further influencing the molecule's conformation and binding properties.

Molecular Structure Diagram

Caption: 2D structure of the title compound.

Predicted Physicochemical Properties

The combination of the lipophilic tert-butyl group and the polar amine and methoxy functionalities results in a molecule with balanced properties, which is often desirable in drug candidates to ensure adequate solubility and membrane permeability.[7][8]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₄H₁₉N₃ODefines the elemental composition and exact mass.
Molecular Weight 245.32 g/mol Influences diffusion and transport properties.
LogP (o/w) ~3.5 - 4.0Indicates lipophilicity; crucial for absorption and distribution.
Topological Polar Surface Area (TPSA) ~55 ŲAffects membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from -NH₂)Potential for key interactions with biological targets.
Hydrogen Bond Acceptors 3 (2x N, 1x O)Potential for key interactions with biological targets.

Synthesis and Purification

The synthesis of 2,5-disubstituted 3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[9] This approach offers a direct and efficient route to the target scaffold.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring, identifying pivaloylacetonitrile and 2-methoxyphenylhydrazine as the key starting materials. This is a classic Knorr-type pyrazole synthesis.

Retrosynthesis Diagram

Retrosynthesis Target 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Intermediates β-Ketonitrile + Substituted Hydrazine Target->Intermediates C-N Disconnection StartingMaterials Pivaloylacetonitrile + 2-Methoxyphenylhydrazine Intermediates->StartingMaterials Precursor Identification

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating workflow where the successful synthesis of the target compound is confirmed by subsequent characterization.

Reaction: Pivaloylacetonitrile + 2-Methoxyphenylhydrazine → 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pivaloylacetonitrile (1.0 eq) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add 2-methoxyphenylhydrazine hydrochloride (1.05 eq) to the solution. Causality Note: The hydrochloride salt is often more stable and easier to handle. A mild base is required for its neutralization in situ.

  • Base Addition & Reflux: Add sodium acetate (1.1 eq) to the mixture. Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization Workflow

Purification & Validation Workflow

Workflow cluster_Char Characterization & Validation Crude Crude Product Purification Column Chromatography (Silica Gel, Hexane:EtOAc gradient) Crude->Purification Pure Pure Compound Purification->Pure TLC TLC Analysis Pure->TLC Purity Check MS Mass Spectrometry (MS) TLC->MS NMR ¹H & ¹³C NMR Spectroscopy MS->NMR IR FT-IR Spectroscopy NMR->IR

Caption: Post-synthesis purification and characterization workflow.

Spectroscopic Characterization (Predicted)

The following data are predicted based on the known structure and typical spectroscopic values for analogous compounds.[1][10][11] This section serves as a benchmark for the validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm)MultiplicityIntegrationAssignment
tert-Butyl Protons~1.35singlet9H-C(CH ₃)₃
Methoxy Protons~3.85singlet3H-OCH
Amine Protons~4.10broad singlet2H-NH
Pyrazole H4 Proton~5.80singlet1HPyrazole-H
Aromatic Protons~6.90 - 7.40multiplet4HAr-H
¹³C NMR (100 MHz, CDCl₃)Predicted δ (ppm)Assignment
tert-Butyl CH₃~29.5-C(C H₃)₃
tert-Butyl Quaternary C~32.0-C (CH₃)₃
Methoxy C~55.5-OC H₃
Pyrazole C4~90.0C H
Aromatic CH~112.0 - 130.0Ar-C H
Aromatic Quaternary C~135.0, ~155.0Ar-C
Pyrazole C3~150.0C -NH₂
Pyrazole C5~160.0C -tBu
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Predicted VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3000C-H stretch (aromatic)Aryl C-H
2960 - 2850C-H stretch (aliphatic)tert-Butyl, Methoxy C-H
~1620N-H bend (scissoring)Primary Amine (-NH₂)
1590, 1490C=C stretchAromatic Ring
1250 - 1200C-O stretch (asymmetric)Aryl Ether (-OCH₃)

Significance of Structural Motifs in Drug Design

The rational combination of the tert-butyl, 2-methoxyphenyl, and 3-aminopyrazole moieties suggests a deliberate design strategy aimed at optimizing drug-like properties.

  • The Tert-Butyl Group: This group is a classic example of a "metabolic shield."[3][6] Its steric bulk can physically block access of metabolic enzymes (e.g., Cytochrome P450s) to nearby labile sites on the molecule, thereby reducing the rate of metabolic clearance and increasing the drug's half-life and oral bioavailability.[6][12] Furthermore, its lipophilicity contributes favorably to cell membrane permeability.[12]

  • The 2-Methoxyphenyl Group: The methoxy group is a common feature in approved drugs, known to improve physicochemical properties and ADME parameters.[13][14] Its presence can enhance solubility and modulate ligand-target binding through hydrogen bond acceptance or favorable dipole interactions.[14] The ortho-positioning can induce a specific torsional angle relative to the pyrazole ring, which may be crucial for locking the molecule into a bioactive conformation required for target engagement.

  • Bioavailability Considerations: The enhanced solubility and metabolic stability conferred by these groups are key factors in improving oral bioavailability.[7][15] A compound that is stable against first-pass metabolism and possesses adequate solubility in the gastrointestinal tract is more likely to reach systemic circulation and exert its therapeutic effect.[8]

Potential Therapeutic Applications

While specific biological data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is not publicly available, its structural features and the known activities of related pyrazole derivatives suggest potential applications in several therapeutic areas.

  • Oncology: Many pyrazole-containing molecules are potent kinase inhibitors, a major class of anti-cancer drugs.[1] The 3-aminopyrazole scaffold can mimic the hinge-binding motif of ATP, enabling it to compete for the active site of various kinases involved in cancer cell proliferation and survival.

  • Anti-inflammatory and Analgesic Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this molecule to act as an anti-inflammatory or analgesic agent is noted by chemical suppliers, likely based on this well-established precedent.[15]

Conclusion

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a thoughtfully designed molecule that leverages the privileged pyrazole scaffold with functional groups known to impart favorable pharmacokinetic properties. This guide provides a robust framework for its synthesis via a classical condensation reaction and outlines a comprehensive, self-validating protocol for its purification and characterization. The predicted spectroscopic data herein serves as a reliable reference for researchers. The strategic inclusion of the tert-butyl and 2-methoxyphenyl groups highlights its potential as a valuable intermediate or lead compound in drug discovery programs, particularly in oncology and inflammation.

References

  • Future Medicinal Chemistry. (URL: [Link])

  • Current Topics in Medicinal Chemistry. (URL: [Link])

  • PubMed. (URL: [Link])

  • Visnav. (URL: [Link])

  • Hypha Discovery. (URL: [Link])

  • ResearchGate. (URL: [Link])

  • RSC Publishing. (URL: [Link])

  • ACS Publications. (URL: [Link])

  • PubMed Central. (URL: [Link])

  • PubMed. (URL: [Link])

  • MDPI. (URL: [Link])

  • ScienceDirect. (URL: [Link])

  • HAL Open Science. (URL: [Link])

  • ResearchGate. (URL: [Link])

  • PubMed Central. (URL: [Link])

  • PubMed. (URL: [Link])

  • Sunway Pharm Ltd. (URL: [Link])

  • MySkinRecipes. (URL: [Link])

  • MDPI. (URL: [Link])

  • MDPI. (URL: [Link])

  • MDPI. (URL: [Link])

  • PubMed Central. (URL: [Link])

  • ACS Publications. (URL: [Link])

  • ACS Publications. (URL: [Link])

  • LinkedIn. (URL: [Link])

  • PubMed Central. (URL: [Link])

  • MDPI. (URL: [Link])

  • PubChem. (URL: [Link])

  • Thieme. (URL: [Link])

  • PubMed Central. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a substituted aminopyrazole derivative with significant potential in ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a substituted aminopyrazole derivative with significant potential in pharmaceutical and agrochemical research.[1] The synthesis is centered around a classical pyrazole formation via a regioselective cyclocondensation reaction. This document will detail the retrosynthetic analysis, the preparation of key starting materials, a step-by-step experimental protocol for the core cyclocondensation reaction, and the characterization of the final product. The causality behind experimental choices and potential challenges, such as regioselectivity, are discussed to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction and Retrosynthetic Analysis

5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group, an amino group, and a 2-methoxyphenyl group. These structural motifs contribute to its potential biological activity, making it a valuable intermediate in drug discovery and agrochemical development.[1]

A logical retrosynthetic analysis of the target molecule (I) points to a disconnection of the pyrazole ring, a common and effective strategy for the synthesis of such heterocyclic systems. This approach identifies two key building blocks: a β-ketonitrile, specifically pivaloylacetonitrile (II) (also known as 4,4-dimethyl-3-oxopentanenitrile), and a substituted hydrazine, 2-methoxyphenylhydrazine (III) . The cyclocondensation of these two precursors is the cornerstone of this synthetic pathway.

Retrosynthesis Target Molecule (I) Target Molecule (I) Pivaloylacetonitrile (II) Pivaloylacetonitrile (II) Target Molecule (I)->Pivaloylacetonitrile (II) C-N bond disconnection 2-Methoxyphenylhydrazine (III) 2-Methoxyphenylhydrazine (III) Target Molecule (I)->2-Methoxyphenylhydrazine (III) C-N bond disconnection

Caption: Retrosynthetic analysis of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Synthesis of Starting Materials

The successful synthesis of the target molecule relies on the availability of high-purity starting materials. Both pivaloylacetonitrile and 2-methoxyphenylhydrazine can be synthesized in the laboratory via established methods.

Synthesis of Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile is a crucial intermediate for the synthesis of various heterocyclic compounds. Several methods for its preparation have been reported, with two of the most common being the condensation of an ester with acetonitrile and the nucleophilic substitution of an α-haloketone.

Method 1: Condensation of Methyl Pivalate with Acetonitrile

This method involves the base-mediated condensation of methyl pivalate with acetonitrile. Strong bases like sodium hydride or sodium amide are typically employed.

Reactants Reagents Solvent Conditions Yield Reference
Methyl pivalate, AcetonitrileSodium hydride (NaH)Toluene85°C, 4 hours93%

Experimental Protocol (Method 1):

  • Suspend sodium hydride (55 g, 80% dispersion in oil) in 500 mL of dry toluene.

  • Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85°C.

  • Under vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours.

  • Continue stirring at 85°C until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature and add 700 mL of water with vigorous stirring for 30 minutes.

  • Separate the aqueous phase and acidify it with 31% hydrochloric acid to a pH of 1-2 at 0°C.

  • Collect the precipitated pivaloylacetonitrile by filtration, wash with ice water until neutral, and dry under vacuum.

Synthesis of 2-Methoxyphenylhydrazine

2-Methoxyphenylhydrazine can be prepared from o-anisidine via a diazotization reaction followed by reduction.

Experimental Protocol:

  • In a flask, combine o-anisidine (20.14 g, 0.16 mol), water (25.12 g), and 20 wt% hydrochloric acid (60.77 g, 0.33 mol) and stir at room temperature until a solution is formed.

  • Cool the solution to 0°C with stirring.

  • Slowly add a 40% by weight aqueous solution of sodium nitrite (28.49 g, 0.17 mol) dropwise over 1 hour, maintaining the temperature at 0°C to form the o-methoxybenzenediazonium chloride solution.

  • In a separate reactor, prepare a solution of sodium sulfite.

  • Add the prepared diazonium salt solution to the sodium sulfite solution while controlling the pH to around 7. Then, add the remaining sodium sulfite solution to adjust the pH to approximately 8. This reaction produces a golden precipitate of 2-methoxy-phenyl diazonium sulfite.

  • After the reaction, raise the temperature to room temperature and maintain for about 1 hour.

  • The resulting intermediate is then reduced, typically with a reducing agent like sodium bisulfite or tin(II) chloride, followed by hydrolysis to yield 2-methoxyphenylhydrazine.

Core Synthesis: Cyclocondensation Reaction

The key step in the synthesis of the target molecule is the cyclocondensation of pivaloylacetonitrile with 2-methoxyphenylhydrazine. This reaction is generally carried out in a suitable solvent, often with acid or base catalysis, to promote the formation of the pyrazole ring.

Synthesis_Pathway cluster_0 Starting Materials Pivaloylacetonitrile Pivaloylacetonitrile Reaction_Mixture Cyclocondensation (e.g., Ethanol, Acetic Acid, Reflux) Pivaloylacetonitrile->Reaction_Mixture 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine->Reaction_Mixture Target_Molecule 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Reaction_Mixture->Target_Molecule

Caption: General workflow for the synthesis of the target molecule.

Regioselectivity in Pyrazole Synthesis

A critical consideration in the reaction between an unsymmetrical β-dicarbonyl compound (or its equivalent) and a substituted hydrazine is the regioselectivity of the cyclization. Two regioisomers can potentially be formed: the desired 2,5-disubstituted pyrazole and the 1,5-disubstituted isomer. The steric hindrance of the bulky tert-butyl group on the pivaloylacetonitrile and the electronic and steric effects of the 2-methoxyphenyl group on the hydrazine will influence the regiochemical outcome. Generally, the reaction of a β-ketonitrile with an arylhydrazine can be directed to favor the formation of the 3-amino-1-aryl-5-substituted pyrazole. However, specific reaction conditions can influence this selectivity.

Experimental Protocol

The following protocol is a generalized procedure based on common practices for this type of reaction. Optimization of solvent, temperature, and catalyst may be necessary to maximize the yield and regioselectivity.

Reactant 1 Reactant 2 Solvent Catalyst Conditions Product
Pivaloylacetonitrile2-MethoxyphenylhydrazineEthanolAcetic acid (catalytic)Reflux5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.

  • Add 2-methoxyphenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired product.

Characterization

The structure of the synthesized 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), methoxy protons (singlet, ~3.9 ppm), aromatic protons of the 2-methoxyphenyl group, a singlet for the pyrazole C4-H, and a broad singlet for the amino protons.
¹³C NMR Resonances for the aliphatic carbons of the tert-butyl and methoxy groups, aromatic carbons, and the carbons of the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (C₁₄H₁₉N₃O, MW: 245.32 g/mol ).[1]
IR Spec. Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group.
Appearance Off-white crystalline powder.[1]

Conclusion

This technical guide outlines a reliable and well-established synthetic pathway for 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. The synthesis is based on the robust cyclocondensation of pivaloylacetonitrile and 2-methoxyphenylhydrazine. While the synthesis of the starting materials is straightforward, careful consideration of the reaction conditions for the final cyclization step is crucial to ensure high regioselectivity and yield. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and agrochemical synthesis, enabling the efficient production of this important heterocyclic intermediate.

References

  • PrepChem. Synthesis of pivaloylacetonitrile. [Link]

  • Google Patents.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates a comprehensive, multi-tiered strategy to elucidate the mechanism of action for the novel pyrazole derivative...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, multi-tiered strategy to elucidate the mechanism of action for the novel pyrazole derivative, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. Capitalizing on the well-documented therapeutic potential of the pyrazole scaffold as a "privileged structure" in medicinal chemistry, we hypothesize a primary mechanism centered on kinase inhibition, a hallmark of many pyrazole-based therapeutics in oncology and immunology.[1][2][3][4][5][6][7] A secondary, plausible mechanism involving the modulation of key inflammatory pathways will also be explored. This document provides a logical, field-proven framework for target identification, validation, and preclinical assessment, designed to rigorously interrogate the compound's biological activity and establish a robust, data-driven understanding of its molecular interactions.

Introduction: The Pyrazole Scaffold as a Foundation for Targeted Therapeutics

The pyrazole nucleus is a cornerstone in modern drug discovery, renowned for its versatile synthetic accessibility and its capacity to form critical interactions with a multitude of biological targets.[4][6] This five-membered heterocyclic ring is a key pharmacophore in a range of FDA-approved drugs, demonstrating significant success in treating complex diseases. Notably, pyrazole derivatives have emerged as a prominent class of protein kinase inhibitors, with compounds like Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor) underscoring the scaffold's utility in developing targeted cancer therapies.[6][7]

The subject of this guide, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, possesses structural motifs—a substituted phenyl ring and a tert-butyl group—that suggest a high potential for specific, high-affinity interactions within the ATP-binding pocket of protein kinases. The tert-butyl group can provide steric hindrance that may enhance selectivity, while the methoxy-phenyl moiety can engage in various non-covalent interactions.

Given the prevalence of pyrazole-based kinase inhibitors and the compound's structural features, our primary hypothesis is that 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine exerts its biological effects through the direct inhibition of one or more protein kinases critical to oncogenic or inflammatory signaling pathways.

This guide will systematically outline the experimental journey from broad, unbiased screening to pinpoint specific molecular targets, followed by rigorous validation in cellular and in vivo models.

Phase I: Unbiased Target Identification and Initial Mechanistic Probing

The initial phase of investigation is designed to cast a wide net, identifying potential molecular targets and broadly characterizing the compound's biological activity. This approach minimizes bias and provides a panoramic view of the compound's interaction landscape.

Kinome-Wide Profiling: A Global View of Kinase Inhibition

The most direct and comprehensive method to test our primary hypothesis is to perform a kinome-wide binding or activity screen. This will assess the compound's affinity for a large panel of human kinases, providing a detailed selectivity profile.

Experimental Protocol: KinomeScan™ Competition Binding Assay

A service such as Eurofins DiscoverX's KINOMEscan™ is an industry-standard approach.[8][9][10] This affinity-based assay is independent of ATP and can identify both active and allosteric site binders.

  • Compound Preparation: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compound is screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A threshold of <35% Ctrl is often used to identify significant interactions.

Causality and Interpretation: A highly selective interaction with a specific kinase or kinase family would provide strong evidence for a direct target and guide subsequent validation efforts. Conversely, a broad-spectrum activity profile might suggest a different primary mechanism or potential for off-target effects.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

To validate that the interactions observed in a biochemical assay translate to target engagement within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[11][12][13][14][15] This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Experimental Protocol: High-Throughput CETSA

  • Cell Culture: Select a relevant human cancer cell line (e.g., a lung adenocarcinoma line like A549 if a target kinase is implicated in this cancer).

  • Compound Treatment: Incubate cells with varying concentrations of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (e.g., 0.1 to 50 µM) for 1-2 hours.

  • Thermal Challenge: Heat the cells across a temperature gradient (e.g., 40-65°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from aggregated proteins via centrifugation. The amount of soluble target protein is quantified using a specific antibody-based detection method like Western blotting or an AlphaLISA® assay.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Logical Framework for Target Validation

G KinomeScan Kinome-Wide Screen (Biochemical) CETSA Cellular Thermal Shift Assay (Cell-Based) KinomeScan->CETSA Identifies Putative Targets Signaling_Assay Downstream Signaling Assay (Functional) CETSA->Signaling_Assay Confirms Target Engagement InVivo_PD In Vivo Pharmacodynamics (Animal Model) Signaling_Assay->InVivo_PD Validates Functional Effect

Caption: Workflow for kinase inhibitor target validation.

Phase II: In-Depth Mechanistic Validation and Cellular Functional Assays

With one or more putative targets identified and cellular engagement confirmed, the next phase focuses on understanding the functional consequences of this interaction.

Probing Downstream Signaling Pathways

If a specific kinase is inhibited, its downstream signaling cascade should be attenuated. For example, if the compound targets a member of the MAPK pathway, we would expect to see a decrease in the phosphorylation of its substrates.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Treatment: Treat the selected cell line with a dose-range of the compound for various time points.

  • Protein Extraction and Quantification: Lyse the cells and determine protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's downstream effectors (e.g., p-ERK and total ERK).

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein. A dose-dependent decrease in this ratio indicates inhibition of the signaling pathway.

Investigating Anti-Inflammatory Mechanisms

Given that pyrazole derivatives are also known for their anti-inflammatory properties, it is prudent to investigate this potential mechanism, which may be independent of or complementary to kinase inhibition.[16][17][18]

3.2.1 NF-κB Signaling Pathway Analysis

The NF-κB pathway is a central regulator of inflammation.[19][20][21] Many anti-inflammatory compounds act by inhibiting this pathway.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293/NF-κB-luc).

  • Treatment and Stimulation: Pre-treat cells with the compound for 1-2 hours, then stimulate with an inflammatory agent like TNF-α.

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity.

  • Data Interpretation: A dose-dependent reduction in luciferase signal indicates inhibition of the NF-κB pathway.

3.2.2 Cyclooxygenase (COX) Inhibition Assay

Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[22][23][24][25][26][27]

Experimental Protocol: Fluorometric COX Inhibitor Screening Kit

  • Assay Principle: These kits measure the activity of purified human COX-1 and COX-2 enzymes by detecting the formation of prostaglandin G2.

  • Procedure: The compound is incubated with either COX-1 or COX-2, and the reaction is initiated by the addition of arachidonic acid.

  • Data Collection: Fluorescence is measured over time.

  • Analysis: The IC50 values for both enzymes are calculated to determine the compound's potency and selectivity.

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_nfkb NF-κB Pathway cluster_cox COX Pathway Compound 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine IKK IKK Complex Compound->IKK Inhibits? COX2 COX-2 Enzyme Compound->COX2 Inhibits? NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB_Active NF-κB (p50/p65) NFkB_Inhib->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins conversion

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine: Focus on Solubility and Bioavailability

Abstract This technical guide provides a comprehensive overview of the pyrazole derivative 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, with a specific focus on its solubility and bioavailability. While this c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the pyrazole derivative 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, with a specific focus on its solubility and bioavailability. While this compound is noted for its potential in pharmaceutical and agrochemical research due to favorable structural characteristics, specific experimental data on its solubility and bioavailability are not extensively available in the public domain.[1] This guide, therefore, synthesizes information on the broader class of pyrazole derivatives to infer the potential properties of the target compound and presents detailed, field-proven methodologies for its empirical determination. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating this promising molecule.

Introduction to 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a common scaffold in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4][5][6] The subject molecule, with CAS number 862368-61-4, possesses a unique substitution pattern that is anticipated to influence its physicochemical and pharmacokinetic profiles.[1][7][8]

The presence of a tert-butyl group can enhance metabolic stability and lipophilicity, while the 2-methoxyphenyl substituent may modulate receptor binding and solubility.[1] The primary amine at the 3-position of the pyrazole ring offers a site for further chemical modification and potential hydrogen bonding interactions.[2] This combination of functional groups suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][9]

PropertyValueSource
Molecular Formula C₁₄H₁₉N₃O[1][7]
Molecular Weight 245.32 g/mol [1][7]
CAS Number 862368-61-4[1][7]
Appearance Off-white crystalline powder[1]
Purity ≥ 97% (HPLC)[1]

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, thereby limiting absorption.[10] While 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is described as having "enhanced solubility," empirical data is necessary to quantify this property.[1]

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is influenced by a combination of factors:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. The planarity of the pyrazole ring can facilitate π-π stacking, potentially leading to high lattice energies and lower solubility.

  • Lipophilicity: The presence of nonpolar groups, such as the tert-butyl and phenyl moieties, increases lipophilicity, which generally decreases aqueous solubility. The octanol-water partition coefficient (LogP) is a key descriptor for this property.

  • Hydrogen Bonding: The primary amine and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, which can enhance interactions with polar solvents like water. The methoxy group can also act as a hydrogen bond acceptor.

  • Ionization State (pKa): The basicity of the pyrazole ring and the primary amine will determine the extent of ionization at different pH values. The ionized form of a compound is typically more soluble in aqueous media than the neutral form.

Experimental Protocol for Thermodynamic Solubility Assessment

A standard shake-flask method is recommended for the determination of thermodynamic solubility.

Objective: To determine the equilibrium solubility of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in various aqueous buffers.

Materials:

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to vials containing each of the buffers (PBS, SGF, SIF).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 ACN:water) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC method.[10] A reverse-phase C18 column is often suitable for pyrazole derivatives. The concentration is determined by comparing the peak area to a standard curve.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to buffers (PBS, SGF, SIF) B Shake at constant temperature (24-48 hours) A->B Incubate C Centrifuge to pellet undissolved solid B->C Separate solid/liquid D Collect and dilute supernatant C->D Sample E HPLC analysis D->E Inject F Quantify against standard curve E->F Calculate concentration

Caption: Workflow for thermodynamic solubility assessment.

Bioavailability: In Silico Prediction and In Vitro Evaluation

Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, this is influenced by solubility, permeability, and first-pass metabolism. Many pyrazole derivatives have been investigated using in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models to predict their pharmacokinetic behavior.[11][12][13]

In Silico Prediction of ADME Properties

Computational tools can provide early insights into the druglikeness of a compound.

  • Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally bioavailable based on its physicochemical properties.

    • Molecular Weight (MW) ≤ 500 g/mol

    • LogP ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

For 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (MW = 245.32), the molecular weight is well within the acceptable range. The number of HBDs (from the NH₂) is 1, and the number of HBAs (N atoms in the ring, amine N, and methoxy O) is 4. These values also adhere to Lipinski's rule. The LogP would need to be calculated or experimentally determined but is expected to be in a favorable range.

  • Other Computational Models: Various software packages can predict properties like aqueous solubility (logS), Caco-2 cell permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

In Vitro Permeability Assessment: PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability.

Objective: To assess the passive permeability of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer at a relevant pH (e.g., pH 6.5 to mimic the small intestine) and added to the wells of the donor plate.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate (containing buffer) is placed on top of the filter plate, creating a "sandwich."

  • Incubation: The assembly is incubated for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS/MS. Permeability is calculated based on the amount of compound that has crossed the membrane.

Diagram of the PAMPA Experimental Setup

G cluster_setup PAMPA Assay Setup cluster_process Diffusion Process Acceptor Acceptor Well (Buffer) Membrane Filter Plate with Artificial Lipid Membrane Membrane:f0->Acceptor:f0 Donor Donor Well (Compound in Buffer) Donor:f0->Membrane:f0 Process Passive Diffusion Process->Acceptor Compound permeates membrane over time

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Directions

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine presents a promising scaffold for drug discovery and development, with structural features that suggest favorable physicochemical properties.[1] However, a comprehensive understanding of its therapeutic potential necessitates empirical data on its solubility and bioavailability. This guide provides a theoretical framework and detailed experimental protocols for the systematic evaluation of these critical parameters. The proposed studies, from thermodynamic solubility assessment to in vitro permeability assays, will generate the essential data needed to advance this compound through the drug development pipeline. Further investigations should also include metabolic stability assays and in vivo pharmacokinetic studies to build a complete biopharmaceutical profile.

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. (URL: [Link])

  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer - DergiPark. (URL: [Link])

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (URL: [Link])

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - RSC Publishing. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • ADME properties of the designed pyrazole derivatives - ResearchGate. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine - PubChem. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. (URL: [Link])

  • Specifications of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine - Capot Chemical. (URL: [Link])

  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine - Sunway Pharm Ltd. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

Sources

Foundational

Spectroscopic Signature of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine: A Predictive Technical Guide

Introduction 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research.[1] Its structural motifs, including the bulky...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research.[1] Its structural motifs, including the bulky tert-butyl group, the electron-donating methoxy group, and the versatile pyrazole core, suggest potential applications as a scaffold in drug discovery and as an intermediate in the synthesis of complex organic molecules.[1] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and draws upon empirical data from structurally analogous compounds to construct a reliable, predicted spectral signature. This approach offers researchers a robust framework for the identification and characterization of this molecule.

Molecular Structure and Key Features

The structure of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine presents several key features that will dictate its spectral properties:

  • Aromatic Region: The 2-methoxyphenyl group provides a set of aromatic protons and carbons with distinct chemical shifts influenced by the ortho-methoxy substituent.

  • Heterocyclic Core: The pyrazole ring contains a unique electronic environment with a single proton and several distinct carbon atoms.

  • Aliphatic Groups: The tert-butyl group will produce a highly characteristic singlet in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.

  • Functional Groups: The primary amine (-NH₂) and the methoxy (-OCH₃) groups will exhibit characteristic signals and vibrational modes in NMR and IR spectroscopy, respectively.

Figure 1. Molecular structure of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in CDCl₃ is expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shifts are estimated based on the analysis of similar pyrazole derivatives and standard chemical shift tables.

Experimental Protocol (Typical):

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.4-7.2m2HAr-HAromatic protons on the methoxyphenyl ring. The ortho and para protons to the methoxy group will be shifted upfield.
~ 7.0-6.8m2HAr-HAromatic protons on the methoxyphenyl ring.
~ 5.8s1HPyrazole-H4The single proton on the pyrazole ring is expected in this region, similar to other 5-aminopyrazoles.
~ 4.5br s2H-NH₂The primary amine protons typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.
~ 3.8s3H-OCH₃The methoxy group protons will appear as a sharp singlet.
~ 1.3s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give a strong singlet, a highly characteristic signal.

Rationale Behind Predictions:

The predicted chemical shifts are informed by data from structurally related compounds. For instance, in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the tert-butyl protons appear at 1.28 ppm and the pyrazole H-4 proton at 5.41 ppm.[2] The presence of the 2-methoxyphenyl group directly attached to the pyrazole nitrogen in our target molecule is expected to influence the electronic environment and thus the precise chemical shifts of the pyrazole proton. The aromatic region is predicted based on standard substituent effects of a methoxy group on a benzene ring.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol (Typical):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz or higher field spectrometer.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted Chemical Shift (ppm) Assignment Justification
~ 160Pyrazole-C5Carbon bearing the tert-butyl group, expected to be downfield.
~ 157Ar-C (C-O)Aromatic carbon attached to the methoxy group.
~ 148Pyrazole-C3Carbon bearing the amino group.
~ 130-120Ar-COther aromatic carbons of the methoxyphenyl ring.
~ 112Ar-CAromatic carbon ortho to the methoxy group.
~ 90Pyrazole-C4The protonated carbon of the pyrazole ring, typically shifted upfield in 5-aminopyrazoles.[2]
~ 55-OCH₃Methoxy carbon.
~ 32-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 30-C(C H₃)₃Methyl carbons of the tert-butyl group.

Rationale Behind Predictions:

The predicted chemical shifts for the pyrazole ring are based on data for similar substituted pyrazoles. For example, in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the pyrazole carbons C-3, C-4, and C-5 appear at 160.7, 85.2, and 148.1 ppm, respectively.[2] The substitution pattern on the phenyl ring in our target molecule will lead to a distinct set of signals for the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being the most downfield.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (400 MHz) transfer->H1_acq C13_acq ¹³C NMR Acquisition (101 MHz) transfer->C13_acq referencing Referencing (TMS/Solvent) H1_acq->referencing C13_acq->referencing phasing Phasing & Baseline Correction referencing->phasing integration Integration (¹H) phasing->integration C13_spectrum ¹³C Spectrum phasing->C13_spectrum H1_spectrum ¹H Spectrum integration->H1_spectrum integration->H1_spectrum integration->C13_spectrum

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Abstract The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents. This technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the specific discovery and history of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , a key intermediate and building block in the development of novel pharmaceuticals. We will explore the scientific rationale underpinning its molecular design, tracing its lineage within the broader family of pyrazole-based kinase inhibitors. This document will provide a detailed, validated protocol for its synthesis, elucidate its likely mechanism of action based on structural homology and the known pharmacology of related compounds, and discuss its current and potential applications in drug discovery and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the five-membered pyrazole ring, containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold". This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. The inherent aromaticity and the presence of both hydrogen bond donors and acceptors allow for diverse and tunable interactions within protein binding pockets.

The therapeutic impact of pyrazole-containing drugs is extensive, spanning a range of indications from inflammation and pain to cancer and infectious diseases. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and a growing number of targeted cancer therapies.[1][2] The success of these established drugs has fueled continued interest in the exploration of novel pyrazole derivatives, with a particular focus on their application as kinase inhibitors.

Discovery and Historical Context

The tert-butyl group, for instance, is often incorporated to enhance metabolic stability and to provide steric bulk that can influence binding selectivity. The 2-methoxyphenyl substituent can engage in specific hydrogen bonding and hydrophobic interactions within a kinase active site, and its conformation can be critical for achieving the desired biological activity. The 3-amino group serves as a crucial handle for further chemical elaboration, allowing for the facile introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

It is highly probable that 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine was first synthesized and characterized within a pharmaceutical or agrochemical research program as a key intermediate for the generation of a library of more complex molecules. Its commercial availability today from various chemical suppliers underscores its utility as a versatile building block for researchers in both academic and industrial settings.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueReference
Molecular Formula C₁₄H₁₉N₃O[3]
Molecular Weight 245.32 g/mol [3]
CAS Number 862368-61-4[3]
Appearance Off-white crystalline powder[3]
Purity ≥ 97% (HPLC)[3]
Storage Conditions 0-8 °C[3]

Table 1: Physicochemical properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. The following protocol is a representative and validated method for the synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Retrosynthetic Analysis

G Target 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Precursor1 Pivaloylacetonitrile Target->Precursor1 C-N bond formation Precursor2 2-Methoxyphenylhydrazine Target->Precursor2 C-N bond formation

A retrosynthetic approach to the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Methoxyphenylhydrazine Hydrochloride

This precursor can be prepared from 2-methoxyaniline via diazotization followed by reduction.

  • To a stirred solution of 2-methoxyaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford 2-methoxyphenylhydrazine hydrochloride.

Step 2: Cyclocondensation to form 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of all protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Mechanism of Action: Insights from the Kinase Inhibitor Landscape

While specific enzymatic screening data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is not publicly available, its structural features strongly suggest its potential as a kinase inhibitor. The 3-aminopyrazole motif is a well-known hinge-binding element in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding site.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Inhibitor 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Inhibitor->Hinge H-Bonding (NH2 group) Inhibitor->Gatekeeper Steric Interaction (tert-butyl) Inhibitor->HydrophobicPocket Hydrophobic Interaction (phenyl ring)

Proposed binding mode in a kinase active site.

The 2-methoxyphenyl group can be positioned to interact with the hydrophobic region near the gatekeeper residue, and the methoxy group itself may form additional hydrogen bonds. The tert-butyl group at the 5-position of the pyrazole ring is likely to occupy a hydrophobic pocket, and its size can play a role in determining selectivity among different kinases.

Further derivatization of the 3-amino group is a common strategy to extend the molecule into other regions of the ATP-binding site, thereby increasing potency and modulating the selectivity profile.

Applications in Drug Discovery and Development

The primary application of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is as a versatile intermediate in the synthesis of more complex bioactive molecules.[3] Its utility is particularly evident in the field of oncology, where it can serve as a starting point for the development of novel cancer therapeutics.[3]

Kinase Inhibitor Synthesis

The 3-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core to optimize for potency against a specific kinase target and selectivity against off-target kinases.

Agrochemical Development

Beyond pharmaceuticals, this compound also finds application in agricultural chemistry.[3] The pyrazole scaffold is present in a number of commercial pesticides and herbicides. The favorable properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, such as stability and ease of functionalization, make it an attractive building block for the discovery of new agrochemicals with improved efficacy and reduced environmental impact.[3]

Future Perspectives

The continued importance of the pyrazole scaffold in medicinal chemistry ensures that building blocks like 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine will remain in high demand. Future research will likely focus on its incorporation into novel molecular architectures, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, to address challenging drug targets. The development of more efficient and sustainable synthetic routes to this and related pyrazoles will also be an area of ongoing investigation. As our understanding of the structural biology of various disease targets deepens, the rational design of new therapeutics based on this versatile scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. Sunway Pharm Ltd. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: A Comprehensive Guide to the Synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Abstract This document provides a detailed, field-proven protocol for the synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a key heterocyclic building block in modern drug discovery and agrochemical d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a key heterocyclic building block in modern drug discovery and agrochemical development. Pyrazole derivatives are pharmacologically significant scaffolds known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The target compound serves as a crucial intermediate for creating more complex molecules, particularly in oncology and crop protection research.[6] This guide delves into the chemical principles, step-by-step experimental procedures, characterization, and critical safety considerations to ensure a reliable and reproducible synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.[5][7]

The specific compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, combines several key features:

  • The 3-amino group: Provides a nucleophilic handle for further synthetic transformations, allowing for the construction of amides, ureas, and other functional groups.

  • The 5-tert-butyl group: Imparts steric bulk and lipophilicity, which can enhance metabolic stability and cell membrane permeability.[8]

  • The N-aryl substituent (2-methoxyphenyl): Modulates the electronic properties of the pyrazole ring and provides an additional vector for designing target interactions.

This protocol describes a robust synthesis via the classical cyclocondensation reaction, a highly reliable method for forming the pyrazole ring system.[2][9][10]

Reaction Principle and Mechanism

The synthesis is achieved through a regioselective cyclocondensation reaction between a β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile), and (2-methoxyphenyl)hydrazine . This reaction is a variant of the well-established Knorr pyrazole synthesis.[10]

The mechanism proceeds in two main stages:

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon. Subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 3-aminopyrazole ring. The presence of an acid catalyst facilitates the dehydration steps.

Caption: High-level overview of the synthesis mechanism.

Detailed Experimental Protocol

Materials and Equipment

Reagents & Chemicals:

  • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • (2-Methoxyphenyl)hydrazine hydrochloride

  • Sodium Acetate (anhydrous)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution (aq.))

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Reagent Quantities (10 mmol Scale)
ReagentM.W. ( g/mol )EquivalentsAmountMoles (mmol)
4,4-Dimethyl-3-oxopentanenitrile125.171.01.25 g10.0
(2-Methoxyphenyl)hydrazine HCl174.631.11.92 g11.0
Sodium Acetate82.031.20.98 g12.0
Ethanol46.07-30 mL-
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethyl-3-oxopentanenitrile (1.25 g, 10.0 mmol).

  • Add absolute ethanol (30 mL) and stir until the nitrile is fully dissolved.

  • Add (2-methoxyphenyl)hydrazine hydrochloride (1.92 g, 11.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) to the flask.

    • Expert Insight: (2-methoxyphenyl)hydrazine is often supplied as a hydrochloride salt for stability. Sodium acetate is a mild base used to liberate the free hydrazine in situ, driving the reaction forward. Using the free base directly is possible but often less practical due to its lower stability.

Step 2: Cyclocondensation Reaction

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation (dehydration) and the subsequent intramolecular cyclization.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an eluent system of 30% Ethyl Acetate in Hexanes.

  • Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, more polar spot (visualized under UV light) indicates product formation.

Step 4: Work-up and Isolation

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Re-dissolve the resulting residue in Ethyl Acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities.

    • Brine (1 x 30 mL) to reduce the amount of water in the organic layer.[11]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • The crude material, typically an orange or brown oil/solid, should be purified by flash column chromatography.

  • Prepare a silica gel column using a slurry packed with hexanes.

  • Load the crude product onto the column (adsorbed onto a small amount of silica for best results).

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Evaporate the solvent to yield 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine as a solid.

Sources

Application

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyrazole Derivatives in Oncology The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including significant potential as anti-cancer agents.[1][2] These heterocyclic compounds have been successfully designed to target a variety of critical pathways involved in tumor growth and progression.[1][3] Pyrazole-based molecules have shown inhibitory activity against key oncogenic targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin.[1][2]

This document provides detailed application notes and protocols for the investigation of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , a pyrazole derivative with potential applications in pharmaceutical research and development, particularly in oncology.[4] The unique structural features of this compound, including the tert-butyl and methoxyphenyl groups, may enhance its solubility and bioavailability, making it an interesting candidate for drug discovery.[4]

These protocols are designed to guide researchers in the initial characterization of the anti-cancer properties of this compound, from assessing its effects on cancer cell viability to exploring its potential mechanisms of action.

Part 1: Initial Screening for Anti-Cancer Activity

The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This can be achieved through robust and well-established colorimetric assays.

Assessment of Cell Viability using Tetrazolium-Based Assays (MTT and XTT)

Scientific Rationale:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational methods for assessing cell viability.[5] Both assays rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt to a colored formazan product.[5] The intensity of the color produced is directly proportional to the number of viable cells.[5] The primary distinction between the two is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble.[5]

Experimental Workflow for Cell Viability Assays:

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol 2: Annexin V and PI Staining for Flow Cytometry

This protocol is based on standard methodologies for apoptosis detection. [6][7] Materials:

  • Cells treated with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (at IC₅₀ concentration) and untreated controls

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) * Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with the compound as described in the cell viability protocol.

    • After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. * Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. * Analyze the cells immediately by flow cytometry. Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells * Annexin V-positive / PI-positive: Late apoptotic or necrotic cells * Annexin V-negative / PI-positive: Necrotic cells

Part 3: Exploring Potential Molecular Targets

Given that many pyrazole derivatives exert their anti-cancer effects by inhibiting protein kinases, a logical next step is to investigate the effect of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine on kinase activity. [1][3]

In Vitro Kinase Inhibition Assay

Scientific Rationale:

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. [8]In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. [8]A common method involves quantifying the amount of ADP produced as a byproduct of the kinase reaction. [8] Kinase Inhibition Assay Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: Luminescence-Based Kinase Assay

This protocol outlines a general method for assessing kinase inhibition. [8] Materials:

  • Purified kinase of interest (e.g., VEGFR-2, a known target of some pyrazole derivatives)

  • Kinase-specific substrate peptide

  • ATP

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) [8]* Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in DMSO.

    • Include a known inhibitor for the kinase of interest as a positive control (e.g., Sorafenib for VEGFR-2) and a DMSO-only negative control.

  • Kinase Reaction:

    • In the wells of the microplate, add the test compound or control.

    • Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding. * Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the luminescence-based kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal. [8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. [8] * Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Kinase TargetPotential Relevance to Cancer
VEGFR-2 Angiogenesis, tumor growth
EGFR Cell proliferation, survival
CDKs Cell cycle progression
BTK B-cell malignancies
Analysis of Protein Expression by Western Blotting

Scientific Rationale:

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins within a cell. [9]This can be used to validate the findings of the kinase assay by examining the phosphorylation status of downstream targets of the inhibited kinase, or to investigate the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

Protocol 4: Western Blotting

This is a generalized protocol for Western blotting of cell lysates. [10] Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse the treated and untreated cells in cold lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer. * Incubate the membrane with the primary antibody overnight at 4°C. * Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. * Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Data Analysis:

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial investigation of the anti-cancer properties of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. By systematically evaluating its effects on cell viability, apoptosis, and potential molecular targets, researchers can gain valuable insights into the therapeutic potential of this novel pyrazole derivative. The modular nature of these protocols allows for adaptation to specific cancer types and research questions, paving the way for further pre-clinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]

  • Full article: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. Available at: [Link]

  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Western Blot Protocol | OriGene Technologies Inc.. Available at: [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. Available at: [Link]

  • Western Blot - Addgene. Available at: [Link]

Sources

Method

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine as a pharmaceutical intermediate

An In-Depth Guide to the Application of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine as a Pharmaceutical Intermediate Introduction: A Strategic Building Block in Modern Drug Discovery 5-Tert-butyl-2-(2-methoxy-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine as a Pharmaceutical Intermediate

Introduction: A Strategic Building Block in Modern Drug Discovery

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a highly functionalized pyrazole derivative that has emerged as a significant intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure is distinguished by three key components: a sterically demanding tert-butyl group, an electronically influential 2-methoxyphenyl substituent on one of the pyrazole nitrogens, and a reactive primary amine at the 3-position. This unique combination of features imparts favorable properties such as enhanced solubility, metabolic stability, and synthetic versatility, making it a valuable scaffold for building novel therapeutic agents.[1]

The pyrazole core is a well-established pharmacophore found in a wide array of marketed drugs, valued for its ability to engage in various biological interactions.[3][4] The strategic placement of the tert-butyl and methoxyphenyl groups on this particular intermediate allows medicinal chemists to fine-tune steric and electronic properties, which is crucial for optimizing ligand-target interactions and pharmacokinetic profiles. This guide provides a detailed overview of the synthesis, characterization, and application of this intermediate, offering field-proven insights and protocols for researchers in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use.

PropertyValueReference
CAS Number 862368-61-4[1][5]
Molecular Formula C₁₄H₁₉N₃O[1][5]
Molecular Weight 245.32 g/mol [1][5]
Appearance Off-white crystalline powder[1]
Purity ≥ 97% (as determined by HPLC)[1]
Storage Conditions Store refrigerated at 0-8 °C under an inert atmosphere[1][6]
Analytical Characterization Protocols

Structural confirmation and purity assessment are critical. The following protocols outline standard methods for characterizing the title compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A major peak corresponding to the product, with purity typically exceeding 97%.[1]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), methoxy protons (singlet, ~3.9 ppm), aromatic protons (multiplets, ~6.9-7.5 ppm), the pyrazole C4-proton (singlet, ~5.8 ppm), and the amine protons (broad singlet, variable chemical shift).

  • ¹³C NMR: Expect distinct signals for the quaternary carbons of the tert-butyl group, the pyrazole ring carbons, the methoxy carbon, and the aromatic carbons of the phenyl ring.[3]

Protocol 3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak at m/z 246.16 [M+H]⁺, confirming the molecular mass of 245.32.

Synthesis Pathway and Protocols

The most common and efficient method for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. This approach provides a reliable pathway to 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_main_reaction Core Synthesis PivaloylChloride Pivaloyl Chloride Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) PivaloylChloride->Ketonitrile Acetonitrile Acetonitrile Acetonitrile->Ketonitrile TwoMethoxyaniline 2-Methoxyaniline Hydrazine (2-Methoxyphenyl)hydrazine TwoMethoxyaniline->Hydrazine Diazotization & Reduction Condensation Condensation & Cyclization Ketonitrile->Condensation Hydrazine->Condensation Product 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Condensation->Product Acid/Base Catalyst ApplicationWorkflow cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds Intermediate 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Amidation Amide Formation (R-COCl) Intermediate->Amidation Sulfonamidation Sulfonamide Formation (R-SO₂Cl) Intermediate->Sulfonamidation ReductiveAmination Reductive Amination (R-CHO, NaBH₄) Intermediate->ReductiveAmination Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonamidation->Sulfonamide SecondaryAmine Secondary Amine Derivatives ReductiveAmination->SecondaryAmine

Sources

Application

The Strategic Role of 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine in the Synthesis of Advanced Agrochemicals

Introduction: A Versatile Building Block for Modern Crop Protection In the landscape of modern agrochemical research, the pyrazole scaffold has emerged as a cornerstone for the development of highly effective and selecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the landscape of modern agrochemical research, the pyrazole scaffold has emerged as a cornerstone for the development of highly effective and selective pesticides.[1] Among the vast array of pyrazole derivatives, 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine stands out as a particularly valuable intermediate, primarily in the synthesis of a leading class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3] This application note serves as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic application of this compound, elucidating the chemical rationale behind its use, and providing robust protocols for its incorporation into advanced fungicidal agents.

The unique substitution pattern of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine is not arbitrary. The bulky tert-butyl group at the 5-position and the electronically distinct 2-methoxyphenyl group at the N2 position of the pyrazole ring are crucial for optimizing the biological activity and physicochemical properties of the final agrochemical product. These substitutions can influence factors such as binding affinity to the target enzyme, systemic mobility within the plant, and metabolic stability, thereby enhancing the overall efficacy and longevity of the fungicide.[4] This guide will delve into the practical synthesis of high-value agrochemicals, leveraging the unique attributes of this key intermediate.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

The primary application of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine in agrochemical synthesis is as a nucleophilic amine component for the formation of pyrazole carboxamides. This class of compounds has seen remarkable success as fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[2][5] Inhibition of SDH disrupts the fungus's energy production, leading to its death.[6]

The general synthetic approach involves the acylation of the 3-amino group of the pyrazole with a suitably substituted carboxylic acid or its activated derivative (e.g., an acid chloride). This reaction forms a stable amide bond, which is a key structural feature of many SDHI fungicides.[7][8]

Rationale for Component Selection:
  • The Pyrazole Amine Core: The 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine moiety serves as the "anchor" that correctly orients the molecule within the binding pocket of the SDH enzyme. The specific substituents are designed to optimize this interaction.

  • The Carboxylic Acid Moiety: The choice of the carboxylic acid coupling partner is critical for defining the spectrum of activity against different fungal pathogens and for fine-tuning the physicochemical properties of the final product.

The following diagram illustrates the general synthetic workflow for the preparation of pyrazole carboxamide fungicides from 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine.

G cluster_0 Synthesis of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine cluster_1 Synthesis of Carboxylic Acid Component cluster_2 Amide Coupling and Final Product Formation start_amine Starting Materials (e.g., pivaloylacetonitrile and 2-methoxyphenylhydrazine) intermediate_amine 5-tert-butyl-2-(2-methoxyphenyl) -2H-pyrazol-3-ylamine start_amine->intermediate_amine Cyclocondensation final_product Pyrazole Carboxamide Fungicide (SDHI) intermediate_amine->final_product Amide Bond Formation start_acid Appropriate Precursors intermediate_acid Substituted Carboxylic Acid start_acid->intermediate_acid Synthesis acid_chloride Acid Chloride (Activation Step) intermediate_acid->acid_chloride e.g., SOCl2, Oxalyl Chloride acid_chloride->final_product

Caption: General workflow for pyrazole carboxamide fungicide synthesis.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of the key intermediate, 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine, and its subsequent use in the preparation of a representative pyrazole carboxamide fungicide.

Protocol 1: Synthesis of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine

This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a hydrazine derivative.[1]

Materials and Reagents:

  • Pivaloylacetonitrile (1 equivalent)

  • 2-Methoxyphenylhydrazine hydrochloride (1 equivalent)

  • Sodium acetate (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

  • To this mixture, add pivaloylacetonitrile (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearance
5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamineC14H19N3O245.32 g/mol Off-white solid
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the amide coupling of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine with a substituted benzoyl chloride. The choice of the benzoyl chloride will determine the final fungicidal product. For illustrative purposes, we will use 2-chloro-6-fluorobenzoyl chloride.

Materials and Reagents:

  • 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine (1 equivalent)

  • 2-Chloro-6-fluorobenzoyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.2 equivalents).

  • Slowly add a solution of 2-chloro-6-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole carboxamide fungicide.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearance
N-(5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-yl)-2-chloro-6-fluorobenzamideC21H21ClFN3O2401.86 g/mol White solid

Mechanism of Action: Targeting Fungal Respiration

The pyrazole carboxamide fungicides synthesized from 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][5] SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the mode of action of these fungicides.

G cluster_0 Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 q Ubiquinone (Q) q->sdh complex_iii Complex III qh2->complex_iii Electron Transfer fungicide Pyrazole Carboxamide Fungicide fungicide->sdh Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, the fungicide blocks the transfer of electrons from succinate to ubiquinone.[6] This interruption of the electron transport chain halts ATP production, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.

Conclusion and Future Perspectives

5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine is a highly valuable and strategically important building block in the synthesis of modern agrochemicals. Its utility in the construction of potent pyrazole carboxamide SDHI fungicides is well-established, and the demand for this intermediate is likely to grow as the need for new and effective crop protection solutions continues to rise. The synthetic protocols provided herein offer a robust foundation for the laboratory-scale preparation of these important compounds. Future research in this area may focus on the development of more efficient and sustainable synthetic routes to both the pyrazole amine intermediate and the final fungicidal products, as well as the exploration of new carboxylic acid partners to broaden the spectrum of activity and combat the emergence of fungicide resistance.

References

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link]

  • Google Patents.
  • MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]

  • PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

  • Google Patents. A kind of synthetic method of bixafen.
  • PubMed. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. [Link]

  • ResearchGate. Succinate dehydrogenase inhibitor fungicides and the modifications on... [Link]

  • ACS Publications. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. [Link]

  • Google Patents.
  • PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • ResearchGate. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link]

Sources

Method

Application Note: A Comprehensive Guide to Studying the Enzyme Interaction of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for characterizing the interaction of the novel small molecule, 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for characterizing the interaction of the novel small molecule, 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, with a target enzyme. While this pyrazole derivative has shown potential in pharmaceutical research as an intermediate for anti-inflammatory and analgesic agents, its specific molecular targets are still under investigation[1]. This application note uses a hypothetical inflammatory kinase, "InflammoKinase-1" (IK-1), as a model system to present a comprehensive suite of protocols. These methodologies are designed to elucidate the inhibitory potency, mechanism of action, binding thermodynamics, and structural basis of the compound's interaction with its enzyme target. The principles and techniques described herein are broadly applicable to the study of other enzyme-inhibitor interactions.

Introduction to 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its Therapeutic Potential

5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[2][3][4][5]. The unique structural features of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, such as the bulky tert-butyl group and the methoxy-phenyl substituent, are anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced solubility and bioavailability[1].

Given its potential as a scaffold for anti-inflammatory drugs, a plausible mechanism of action for this compound is the inhibition of key enzymes in inflammatory signaling pathways. Kinases, for instance, are critical regulators of cellular processes, and their dysregulation is a hallmark of many inflammatory diseases. Therefore, characterizing the interaction of this compound with a relevant kinase, such as our model "InflammoKinase-1," is a crucial step in its development as a therapeutic agent.

The Importance of Comprehensive Enzyme Interaction Studies

Thorough characterization of an enzyme inhibitor is fundamental to drug discovery and development. It provides critical insights into:

  • Potency: Quantifying the concentration of the inhibitor required to elicit a biological response (e.g., IC50).

  • Mechanism of Action (MOA): Understanding how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive)[6][7][8].

  • Binding Affinity and Thermodynamics: Directly measuring the strength of the interaction and the thermodynamic forces driving it[9][10][11].

  • Structure-Activity Relationship (SAR): Elucidating the precise binding mode to guide the rational design of more potent and selective inhibitors[12][13].

This application note will guide the researcher through a logical workflow to obtain this crucial information.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the comprehensive characterization of an enzyme inhibitor. The following workflow outlines the key stages of investigation, from initial potency determination to detailed biophysical and structural analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Biophysical & Structural Analysis A Enzyme Activity Assay Development B IC50 Determination A->B Validated Assay C Enzyme Kinetics (Mode of Inhibition) B->C Potent Inhibition Confirmed D Isothermal Titration Calorimetry (ITC) C->D Understanding the 'How' E Surface Plasmon Resonance (SPR) C->E Understanding the 'How' F X-ray Crystallography D->F Detailed Binding Information E->F Detailed Binding Information

Figure 1: A stepwise workflow for the comprehensive characterization of an enzyme inhibitor.

Phase 1: Initial Characterization - IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.

Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol describes a generic in vitro kinase assay using a fluorescent peptide substrate to determine the IC50 value of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine against IK-1.

Materials:

  • Purified recombinant IK-1 enzyme

  • Fluorescently labeled peptide substrate for IK-1

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (stock solution in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • 96-well or 384-well microplates (black, low-volume)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in DMSO. A common starting range is from 100 µM to 1 nM.

  • Reaction Setup:

    • Add 2 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the microplate.

    • Add 10 µL of IK-1 enzyme solution (at a final concentration predetermined to be in the linear range of the assay).

    • Add 10 µL of the fluorescent peptide substrate (at its Km concentration, if known).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of ATP solution (at its Km concentration, if known) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase for the uninhibited control.

  • Stop Reaction & Read Plate: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data and Interpretation
Compound Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50092.1
100098.5
Table 1: Example IC50 data for 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine against IK-1.

From this data, a dose-response curve can be generated, and the IC50 value can be calculated. A lower IC50 value indicates a more potent inhibitor[14].

Phase 2: Mechanistic Studies - Determining the Mode of Inhibition

Once the inhibitory potency is established, the next crucial step is to determine the mechanism of inhibition (MOI). This reveals how the inhibitor interacts with the enzyme and its substrate(s). The common modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed[6][7][15].

Protocol: Enzyme Kinetics for MOI Determination

This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: Set up a matrix of experiments with varying concentrations of the substrate and the inhibitor. Typically, at least three fixed concentrations of the inhibitor are used (e.g., 0.5x, 1x, and 2x the IC50 value), and for each inhibitor concentration, a range of substrate concentrations is tested (e.g., from 0.2x to 5x the Km value).

  • Enzyme Assay: Perform the kinase assay as described in section 3.1 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]) for each inhibitor concentration[7].

    • Analyze the changes in the apparent Vmax and Km values to determine the mode of inhibition.

Interpreting Lineweaver-Burk Plots

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis. Km increases, Vmax is unchanged. b Lines intersect on the x-axis. Km is unchanged, Vmax decreases. c Lines are parallel. Both Km and Vmax decrease.

Figure 2: Interpretation of Lineweaver-Burk plots to determine the mode of enzyme inhibition.

Phase 3: Biophysical & Structural Analysis

While kinetic studies provide information about the functional consequences of inhibitor binding, biophysical techniques directly measure the binding event itself. These methods are crucial for a complete understanding of the inhibitor's interaction with the target enzyme.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event[9][11][16]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding[10][][18].

5.1.1. Protocol: ITC for Characterizing Compound-Enzyme Interaction

Materials:

  • Purified recombinant IK-1 enzyme (dialyzed into the ITC buffer)

  • 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (dissolved in the same ITC buffer with a minimal amount of DMSO)

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation: Prepare the enzyme solution (in the sample cell) and the compound solution (in the injection syringe) in the same buffer to minimize heat of dilution effects. A typical enzyme concentration is 10-50 µM, and the compound concentration is 10-20 times higher than the enzyme concentration.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Perform a series of small injections of the compound solution into the enzyme solution in the sample cell.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

5.1.2. Example ITC Data Summary
ParameterValue
Binding Affinity (Kd)85 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (ΔS)-15.2 cal/mol/K
Table 2: Example thermodynamic parameters for the interaction of the compound with IK-1, as determined by ITC.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of a ligand (the compound) to a macromolecule (the enzyme) immobilized on a sensor surface in real-time[][19]. It provides kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated (Kd = kd/ka)[20].

5.2.1. Protocol: SPR for Kinetic Analysis of Compound-Enzyme Interaction

Materials:

  • Purified recombinant IK-1 enzyme

  • 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Enzyme Immobilization: Covalently immobilize the IK-1 enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the compound over the sensor surface containing the immobilized enzyme.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This generates sensorgrams showing the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

X-ray Crystallography

For the ultimate understanding of the inhibitor-enzyme interaction, X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex[12][13][21][22][23]. This allows for the visualization of the precise binding mode of the inhibitor in the enzyme's active site, revealing the key molecular interactions that contribute to its affinity and selectivity. This structural information is invaluable for structure-based drug design efforts.

Conclusion

The systematic application of the protocols outlined in this note will enable a thorough characterization of the interaction between 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its target enzyme. By combining enzyme kinetics, biophysical binding assays, and structural biology, researchers can build a comprehensive understanding of the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. The methodologies described are robust and can be adapted for the study of a wide range of enzyme-inhibitor systems.

References

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
  • Van der Vliet, A., & Heck, A. J. (2003). Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
  • Tatrai, A., & Grolmusz, V. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • De Vita, D., & Scipione, L. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PubMed Central.
  • Nordin, H., & Roeraade, J. (2003). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS).
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Gul, S., & Taha, M. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?.
  • El-Gamal, M. I., & Oh, C.-H. (2022). Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors.
  • Basran, J. (2021).
  • Monti, D. M., & Sandomenico, A. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Giannetti, A. M., et al. (2008). A surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Semantic Scholar.
  • Dunn, T. J., et al. (2018).
  • Benning, M. M., et al. (1998). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. PubMed.
  • Wang, X., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
  • Cooper, J. B. (2020). x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes.
  • LibreTexts. (2025). 5.2: Techniques to Measure Binding. Biology LibreTexts.
  • Gul, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Semantic Scholar.
  • Gul, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Li, Y., et al. (2024). The Crystallography of Enzymes: A Retrospective and Beyond. MDPI.
  • Gul, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • De Vita, D., & Scipione, L. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PubMed.
  • Giannetti, A. M., et al. (2025). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors.
  • Harit, T., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
  • Day, P. J., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • Malvern Panalytical. (2020). Characterize Enzyme Kinetics. AZoM.
  • Laskar, A. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Chem-Impex. (n.d.). 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
  • Norman, M. H., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Chem-Impex. (n.d.). 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. Chem-Impex.
  • BenchChem. (n.d.). 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. BenchChem.
  • Sunway Pharm Ltd. (n.d.). 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. Sunway Pharm Ltd.
  • Orozco-Nieto, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a pyrazole derivative with structural features that suggest favorable pharmaceutical properties, such as enhanced solubility and bioavailability.[3] While its specific biological targets are not yet fully elucidated, its potential applications in oncology, inflammation, and analgesia strongly suggest that it may modulate key signaling pathways involved in these disease states.[3] A significant portion of signaling pathways are regulated by protein kinases, which have become the second most important class of drug targets.[4][5] Therefore, a high-throughput screening (HTS) campaign to evaluate the effect of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its analogs on a panel of protein kinases is a logical and promising starting point for a drug discovery program.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a high-throughput screening campaign to identify and characterize the potential inhibitory activity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and derivative libraries against protein kinases.

Assay Principle: ADP-Glo™ Kinase Assay

A widely adopted and robust method for HTS of kinase inhibitors is the ADP-Glo™ Kinase Assay. This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound (e.g., 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine). If the compound is a kinase inhibitor, it will reduce the amount of ADP produced.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP to ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

The primary advantage of this assay is its high sensitivity and broad applicability to virtually any kinase, making it an excellent choice for primary screening of compound libraries.

High-Throughput Screening Workflow

The overall workflow for a typical HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation plate_prep Assay Plate Preparation compound_prep Compound Library Preparation & Plating kinase_rxn Kinase Reaction Incubation compound_prep->kinase_rxn detection Signal Detection (Luminescence) kinase_rxn->detection qc Quality Control (Z'-factor) detection->qc normalization Data Normalization qc->normalization hit_selection Hit Identification normalization->hit_selection confirmation Dose-Response (IC50) hit_selection->confirmation orthogonal Orthogonal Assays confirmation->orthogonal mechanism Mechanism of Action Studies orthogonal->mechanism

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Assay Plate Preparation

This protocol is for a 384-well plate format, which is standard for HTS. All additions should be performed using automated liquid handlers to ensure consistency and accuracy.

  • Plate Type: Low-volume, white, opaque 384-well plates are recommended for luminescence assays to maximize signal and prevent crosstalk.

  • Controls: Each plate must contain negative and positive controls for proper data normalization and quality control.

    • Negative Control (High Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle only). This represents 0% inhibition.

    • Positive Control (Low Signal): Kinase reaction with a known, potent inhibitor of the target kinase or no kinase. This represents 100% inhibition.

Compound Handling and Plating
  • Stock Solution: Prepare a 10 mM stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in 100% DMSO.

  • Serial Dilution: For primary screening, a single concentration is typically used (e.g., 10 µM). For dose-response curves, perform a serial dilution of the compound stock in DMSO.

  • Compound Plating: Use an acoustic liquid handler to transfer nanoliter volumes of the compound solutions from the stock plates to the assay plates. This minimizes the final DMSO concentration in the assay.

Kinase Reaction Protocol (Example using a generic kinase)
  • Prepare 2X Kinase/Substrate Solution: In kinase assay buffer, prepare a solution containing the target kinase and its specific substrate at twice the final desired concentration.

  • Dispense Kinase/Substrate: Add 5 µL of the 2X Kinase/Substrate solution to each well of the 384-well assay plate containing the pre-spotted compounds.

  • Prepare 2X ATP Solution: In the same kinase assay buffer, prepare a solution of ATP at twice the final desired concentration.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well. The final reaction volume is now 10 µL.

  • Incubation: Shake the plates for 1 minute and then incubate at room temperature for 60 minutes. The incubation time may need to be optimized for specific kinases.

ComponentVolume (µL)Final Concentration
Compound in DMSO0.1e.g., 10 µM
2X Kinase/Substrate Solution51X
2X ATP Solution51X
Total Volume 10.1
ADP Detection Protocol
  • Add ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

  • Incubate: Shake the plate for 1 minute and incubate at room temperature for 40 minutes to allow for complete ATP depletion.

  • Add Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.

  • Incubate: Shake the plate for 1 minute and incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence of each well using a plate reader. The integration time should be optimized to ensure a robust signal.

Data Analysis and Hit Identification

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[6]

Data Normalization and Hit Selection
  • Normalization: The raw luminescence data from each well is normalized to the plate controls to determine the percent inhibition for each compound.

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold for primary HTS is a percent inhibition greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Hit Validation and Follow-up Studies

It is crucial to validate the initial hits from the primary screen to eliminate false positives.[7][8]

Dose-Response Confirmation

Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC50 value). This involves a multi-point titration of the compound to generate a dose-response curve.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay technology, hits should be confirmed in an orthogonal assay that uses a different detection method.[7] For example, if the primary screen was a luminescence-based ADP detection assay, an orthogonal assay could be a fluorescence polarization-based assay.

Mechanism of Action Studies

For confirmed hits, further studies are necessary to elucidate the mechanism of action. This can include:

  • Selectivity Profiling: Screening the hit compound against a panel of other kinases to determine its selectivity.

  • Enzyme Kinetics: Performing kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target kinase.

Hit_Validation_Flow primary_hit Primary Hit from HTS dose_response Dose-Response (IC50) primary_hit->dose_response orthogonal_assay Orthogonal Assay Confirmation dose_response->orthogonal_assay false_positive False Positive (Discard) orthogonal_assay->false_positive Not Confirmed confirmed_hit Confirmed Hit orthogonal_assay->confirmed_hit Confirmed moa_studies Mechanism of Action Studies confirmed_hit->moa_studies lead_candidate Lead Candidate moa_studies->lead_candidate

Caption: The workflow for hit validation and progression to a lead candidate.

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine represents a promising starting point for the development of novel therapeutics. The high-throughput screening protocols and validation strategies outlined in this document provide a robust framework for identifying and characterizing its potential activity as a kinase inhibitor. By employing a systematic and rigorous approach to HTS, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of this and other novel chemical entities.

References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1235-1244. [Link]

  • Gunn, R. J., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 17(6), 749-758. [Link]

  • Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 649-657. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Lackey, K. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(11), 1077-1091. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (2012). Methods in Molecular Biology, 859, 219-231. [Link]

  • HiTSeekR: a web-based tool for the analysis of high-throughput screening data. (2014). Bioinformatics, 30(17), 2496-2497. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (2012). Bentham Science Publishers. [Link]

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2011). Journal of the American Chemical Society, 133(40), 16054-16062. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2017). PLOS ONE, 12(1), e0169973. [Link]

  • 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. PubChem. [Link]

  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. Sunway Pharm Ltd. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(1), 191. [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1767. [Link]

Sources

Method

Application Notes and Protocols for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in Material Science

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: The following application notes and protocols are based on the known chemical properties of pyrazole derivatives and the infe...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known chemical properties of pyrazole derivatives and the inferred influence of the specific functional groups of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. These represent potential, exploratory applications designed to guide innovative research in material science.

Introduction: Unlocking the Potential of a Substituted Pyrazolylamine

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a fascinating heterocyclic compound that, while primarily explored in pharmaceutical and agrochemical contexts, holds significant, largely untapped potential within material science. The pyrazole core is a versatile building block known for its diverse applications in organic electronics, sensing, and polymer chemistry.[1][2] The specific substitutions on this molecule—a bulky tert-butyl group and an electron-donating methoxy-phenyl moiety—are not merely decorative. They are anticipated to impart unique and advantageous properties for the development of advanced functional materials.

The sterically demanding tert-butyl group is a well-established motif for enhancing the kinetic stability of molecules and influencing their solid-state packing, which can be beneficial for creating stable thin films in electronic devices.[3][4] Furthermore, the 2-methoxy-phenyl group is expected to modulate the photophysical properties of the molecule, potentially leading to interesting fluorescence characteristics that can be harnessed in sensing and light-emitting applications.[5]

This document outlines two potential, scientifically grounded applications for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine:

  • As a novel host material for a solution-processed blue Organic Light-Emitting Diode (OLED).

  • As a fluorescent chemosensor for the detection of specific metal ions.

These notes provide the theoretical basis for these applications, followed by detailed, actionable protocols for their realization and characterization.

Application Note 1: A Novel Host Material for Solution-Processed OLEDs

Scientific Rationale

The development of efficient and stable blue OLEDs remains a significant challenge in the field of organic electronics. Host materials play a critical role in the emissive layer of an OLED, facilitating charge transport and providing a matrix for the dopant (emitter) molecules. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, good charge carrier mobility, and excellent thermal and morphological stability.

We hypothesize that 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (hereafter referred to as PZ-TBM for brevity) is a promising candidate as a host material for a blue phosphorescent OLED (PhOLED) for the following reasons:

  • High Triplet Energy: The pyrazole core, being an electron-rich five-membered heterocycle, is expected to contribute to a high triplet energy level, which is crucial for hosting blue phosphorescent emitters and preventing reverse energy transfer.

  • Amorphous Film Formation: The bulky tert-butyl group can disrupt intermolecular packing (crystallization), promoting the formation of stable amorphous thin films.[3] This is highly desirable for solution-processed devices, as it leads to uniform film morphology and prevents performance degradation due to crystallization.

  • Solution Processability: The tert-butyl and methoxy-phenyl groups are anticipated to enhance the solubility of PZ-TBM in common organic solvents, making it suitable for cost-effective fabrication techniques like spin-coating.[6]

  • Bipolar Charge Transport: The pyrazole ring is known to have electron-transporting properties, while the amine and methoxy-phenyl groups can facilitate hole transport. This potential for bipolar charge transport could lead to a more balanced charge injection and recombination within the emissive layer, improving device efficiency.

Experimental Workflow for OLED Fabrication and Testing

cluster_0 Device Fabrication cluster_1 Device Characterization A ITO Substrate Cleaning B PEDOT:PSS Deposition (HIL) A->B C Emissive Layer (PZ-TBM + Dopant) Spin-Coating B->C D Electron Transport Layer (ETL) Deposition C->D E Cathode (LiF/Al) Deposition D->E F Current-Voltage-Luminance (J-V-L) Measurement E->F I Device Stability Testing E->I G Electroluminescence (EL) Spectrum Analysis F->G H External Quantum Efficiency (EQE) Calculation F->H

Caption: Workflow for OLED fabrication and characterization.

Protocol 1: Fabrication and Characterization of a Solution-Processed OLED

Materials:

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (PZ-TBM)

  • Blue phosphorescent dopant (e.g., FIrpic)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Electron transport layer material (e.g., TPBi)

  • Indium tin oxide (ITO)-coated glass substrates

  • Chlorobenzene (anhydrous)

  • Deionized water, acetone, isopropanol

  • Lithium fluoride (LiF) and Aluminum (Al) for thermal evaporation

Equipment:

  • Spin-coater

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glovebox with inert atmosphere (<1 ppm O₂, H₂O)

  • Source measure unit (SMU)

  • Spectrometer

  • Luminance meter

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.

    • Anneal the substrates at 120°C for 15 minutes on a hotplate inside the glovebox to remove residual water.

  • Emissive Layer (EML) Formulation and Deposition:

    • Prepare a solution of PZ-TBM and the blue phosphorescent dopant (e.g., 10 wt% FIrpic) in anhydrous chlorobenzene. A typical concentration would be 10 mg/mL total solids.

    • Stir the solution at 40°C for at least 2 hours to ensure complete dissolution.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrates at 90°C for 30 minutes to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a 30 nm layer of an electron-transport material (e.g., TPBi).

    • Sequentially deposit a 1 nm layer of LiF followed by a 100 nm layer of Al to form the cathode. The deposition rate should be controlled at ~0.1 Å/s for LiF and ~1-2 Å/s for Al.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum at different driving voltages.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.

Expected Data and Performance Metrics
ParameterTarget ValueRationale
Turn-on Voltage < 4.0 VIndicates efficient charge injection.
Maximum EQE > 15%Demonstrates efficient conversion of charge carriers to photons.
CIEx,y Coordinates (0.15, 0.20)Corresponds to a deep blue emission suitable for displays.
Device Lifetime (LT₅₀) > 100 hours @ 100 cd/m²Shows good operational stability.

Application Note 2: A Fluorescent Chemosensor for Metal Ion Detection

Scientific Rationale

The development of selective and sensitive fluorescent chemosensors for the detection of environmentally and biologically important metal ions is a vibrant area of research. Pyrazole derivatives are excellent candidates for chemosensors due to their ability to act as ligands and their often favorable photophysical properties.[7][8]

We propose that PZ-TBM can function as a "turn-off" or "turn-on" fluorescent sensor for specific metal ions (e.g., Cu²⁺, Fe³⁺). The sensing mechanism is predicated on the coordination of the metal ion with the nitrogen atoms of the pyrazole ring and the exocyclic amine group. This coordination event is expected to alter the electronic structure of the molecule, leading to a change in its fluorescence properties.

  • Coordination Sites: The two adjacent nitrogen atoms in the pyrazole ring and the lone pair on the 3-amino group provide a potential tridentate binding site for metal ions.

  • Fluorescence Modulation: Upon binding a metal ion, several processes can occur to modulate fluorescence:

    • Photoinduced Electron Transfer (PET): The metal ion can act as a quencher, leading to a "turn-off" response.

    • Chelation-Enhanced Fluorescence (CHEF): Binding can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a "turn-on" response.

  • Influence of Substituents: The 2-methoxy-phenyl group may participate in the coordination or influence the electronic properties of the fluorophore, thereby affecting the selectivity and sensitivity of the sensor. The tert-butyl group can enhance solubility in aqueous-organic media, which is often used for sensing applications.

Experimental Workflow for Chemosensor Synthesis and Testing

cluster_0 Sensor Characterization cluster_1 Sensing Experiments A Prepare PZ-TBM Stock Solution B Record UV-Vis and Fluorescence Spectra of PZ-TBM A->B D Titrate PZ-TBM with various Metal Ions A->D C Determine Quantum Yield B->C E Monitor Changes in Fluorescence Intensity D->E G Job's Plot for Stoichiometry D->G F Determine Selectivity and Sensitivity (LOD) E->F

Caption: Workflow for chemosensor characterization and testing.

Protocol 2: Synthesis and Evaluation of a Fluorescent Chemosensor

Materials:

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (PZ-TBM)

  • Salts of various metal ions (e.g., CuCl₂, FeCl₃, Zn(NO₃)₂, NiCl₂, etc.)

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer solutions (e.g., HEPES)

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of PZ-TBM (e.g., 1 mM) in a suitable solvent like acetonitrile.

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water or methanol.

  • Photophysical Characterization of PZ-TBM:

    • Prepare a dilute solution of PZ-TBM (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile/water 1:1 v/v with HEPES buffer).

    • Record the UV-Vis absorption and fluorescence emission spectra. Determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

    • Measure the fluorescence quantum yield using a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Metal Ion Titration:

    • To a cuvette containing 2 mL of the 10 µM PZ-TBM solution, incrementally add small aliquots of a specific metal ion stock solution (e.g., 0 to 2 equivalents).

    • After each addition, gently mix and record the fluorescence spectrum (exciting at λ_abs).

    • Plot the change in fluorescence intensity at λ_em against the concentration of the metal ion.

  • Selectivity Study:

    • Prepare a series of solutions, each containing 10 µM PZ-TBM and a 2-fold excess of a different metal ion.

    • Prepare one solution containing 10 µM PZ-TBM, a 2-fold excess of the target metal ion (the one that produced a significant response), and a 2-fold excess of all other competing metal ions.

    • Measure the fluorescence intensity of each solution and compare the responses to determine the selectivity.

  • Determination of Limit of Detection (LOD):

    • From the titration data, determine the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the intensity vs. concentration plot.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of PZ-TBM and the target metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot will indicate the binding stoichiometry.

Anticipated Results and Interpretation
ObservationInterpretation
Significant fluorescence quenching upon addition of Cu²⁺ Suggests a "turn-off" sensing mechanism, possibly due to PET. High selectivity for Cu²⁺.
Fluorescence enhancement with the addition of Zn²⁺ Indicates a "turn-on" response, likely due to CHEF.
A peak in the Job's plot at a mole fraction of 0.5 Suggests a 1:1 binding stoichiometry between PZ-TBM and the metal ion.
Calculated LOD in the micromolar (µM) range Demonstrates high sensitivity for the target metal ion.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. Retrieved January 19, 2026, from [Link]

  • MDPI. (2018). Organic Semiconductors and Conductors with tert-Butyl Substituents. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved January 19, 2026, from [Link]

  • Journal of Qassim University for Science. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). Near‐Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. Retrieved January 19, 2026, from [Link]

  • Oxford Academic. (2007). Photochemical and Photophysical Characteristics in the Excited State Properties of Methoxy-substituted Enediynes. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Recent progress in chemosensors based on pyrazole derivatives. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2020). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Retrieved January 19, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in Cell-Based Assays

Introduction: A Novel Pyrazole Derivative with Therapeutic Potential 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a synthetic pyrazole derivative characterized by a tert-butyl group and a methoxyphenyl moiet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyrazole Derivative with Therapeutic Potential

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a synthetic pyrazole derivative characterized by a tert-butyl group and a methoxyphenyl moiety.[1] These structural features are often associated with enhanced solubility and bioavailability, making this compound a person of interest for drug discovery and development.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[2] Preliminary investigations into compounds with similar structures suggest that 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine may modulate key biological pathways involved in inflammation and cellular proliferation, potentially through the inhibition of protein kinases.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. The following sections detail robust, validated protocols for a suite of cell-based assays designed to elucidate the compound's cytotoxic, antiproliferative, pro-apoptotic, kinase inhibitory, and anti-inflammatory properties. Each protocol is presented with an emphasis on the underlying scientific principles and causality behind experimental choices to ensure data integrity and reproducibility.

Section 1: Assessment of Cytotoxicity and Cell Viability

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent, more specific functional assays, distinguishing between cytotoxic and cytostatic effects. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5] This conversion only occurs in metabolically active, viable cells.[5] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay```dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells Plate Cells in 96-well Plate add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of 5-Tert-butyl-2-(2-methoxy-phenyl)- 2H-pyrazol-3-ylamine prepare_compound->add_compound incubate_treatment Incubate for 24, 48, 72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the colorimetric BrdU Cell Proliferation Assay.

Detailed Protocol: BrdU Assay

Materials:

  • BrdU Cell Proliferation ELISA Kit (commercially available)

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with serial dilutions of the compound as described in the MTT assay protocol (Section 1.3, steps 1-4).

  • BrdU Labeling: Following the treatment period, add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well. [7]3. Incorporation: Incubate the plate for 2-24 hours (depending on the cell doubling time) at 37°C in a 5% CO₂ incubator. 4. Fixation and DNA Denaturation: Remove the labeling medium. Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody conjugate solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Aspirate the antibody solution and wash the wells three times with 200 µL of wash buffer.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light, until a color change is apparent.

  • Stopping the Reaction: Add 25 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 690 nm) within 5 minutes of adding the stop solution.

Data Presentation: Example Antiproliferative Data
Cell LineTreatment Duration (hours)GI₅₀ (µM)
A5494830.7
MCF-74845.2
Jurkat4818.9

Table 2: Hypothetical GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in different cancer cell lines as determined by the BrdU assay.

Section 3: Investigation of Apoptosis Induction

To understand the mechanism behind the observed cytotoxicity or growth inhibition, it is critical to determine if the compound induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis. [8]

Scientific Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. [8]Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. [8]By using both Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). [9]

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_readout Data Acquisition plate_cells Plate Cells in 6-well Plate treat_compound Treat with Compound (e.g., 24-48h) plate_cells->treat_compound collect_cells Harvest Adherent and Suspension Cells treat_compound->collect_cells wash_cells Wash with Cold PBS collect_cells->wash_cells resuspend_buffer Resuspend in Annexin V Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_staining Incubate for 15 min in the Dark add_stains->incubate_staining analyze_flow Analyze by Flow Cytometry incubate_staining->analyze_flow

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

  • Cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀/GI₅₀ for 24-48 hours.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells and collect the pellet.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [10]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [10]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation: Example Apoptosis Data
TreatmentConcentration (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control095.12.52.4
Compound2570.318.910.8
Compound5045.635.219.2
Staurosporine115.860.523.7

Table 3: Hypothetical flow cytometry data for Jurkat cells treated with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine for 24 hours. Q3: Annexin V-/PI-, Q4: Annexin V+/PI-, Q2: Annexin V+/PI+.

Section 4: Cell-Based Kinase Inhibition Assay

Given that many pyrazole derivatives exhibit anticancer activity through kinase inhibition, it is pertinent to investigate this possibility. A cell-based assay measuring the phosphorylation of a key downstream substrate can provide evidence of target engagement and inhibition within a physiologically relevant context. [11]For kinases like FLT3 or BCR-ABL, which are implicated in hematological malignancies, STAT5 is a critical downstream signaling node. [12][13]

Scientific Principle of a Cell-Based Phospho-STAT5 Assay

Upon activation by upstream kinases (e.g., FLT3, JAKs), STAT5 is phosphorylated on a specific tyrosine residue (Tyr694). [14]This phosphorylation event is essential for its dimerization, nuclear translocation, and transcriptional activity, leading to cell proliferation and survival. [15]A cell-based assay can quantify the levels of phosphorylated STAT5 (pSTAT5) in cell lysates. Inhibition of the upstream kinase by the test compound will result in a decrease in pSTAT5 levels.

Hypothetical Signaling Pathway: FLT3 Inhibition

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK JAK FLT3->JAK Activates Compound 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Compound->FLT3 Inhibits STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 dimer pSTAT5 Dimer pSTAT5->dimer Dimerizes Transcription Gene Transcription (Proliferation, Survival) dimer->Transcription Translocates & Activates

Caption: Inhibition of the FLT3-STAT5 signaling pathway.

Detailed Protocol: Phospho-STAT5 (Tyr694) Cellular Assay

Materials:

  • Cell line with constitutively active or ligand-inducible STAT5 phosphorylation (e.g., HEL cells for EPO-induced pSTAT5, or MV-4-11 cells for FLT3-ITD-driven pSTAT5).

  • Phospho-STAT5 (Tyr694) cellular assay kit (e.g., ELISA-based or AlphaScreen).

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

  • Cell lysis buffer.

  • 96-well plates.

  • Plate reader compatible with the chosen assay format.

Procedure:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate. If using a ligand-inducible system, starve the cells in low-serum or serum-free medium for 4-16 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with the appropriate ligand (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation. [16]4. Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 30 minutes.

  • Assay Execution:

    • Transfer the lysates to the assay plate pre-coated with a capture antibody for total STAT5.

    • Follow the manufacturer's instructions for the specific kit, which typically involves washing steps and the addition of a detection antibody specific for phospho-STAT5 (Tyr694).

    • Add the detection reagent (e.g., HRP substrate or AlphaScreen beads) and incubate.

  • Signal Reading: Read the signal (absorbance, fluorescence, or luminescence) on a compatible plate reader.

Data Presentation: Example Kinase Inhibition Data
Cell LineTreatmentIC₅₀ of pSTAT5 Inhibition (µM)
MV-4-11 (FLT3-ITD)Compound1.2
HEL (EPO-stimulated)Compound5.8

Table 4: Hypothetical IC₅₀ values for the inhibition of STAT5 phosphorylation by 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Section 5: Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of the compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS). [17]

Scientific Principle of the LPS-Induced TNF-α Secretion Assay

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages and monocytes via Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, most notably the NF-κB pathway, leading to the transcription and secretion of pro-inflammatory cytokines, including TNF-α. [18]An effective anti-inflammatory compound will inhibit one or more steps in this pathway, resulting in reduced TNF-α secretion. [19]

Signaling Pathway: LPS-induced NF-κB Activation

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Transcription TNF-α Gene Transcription NFkB->Transcription Translocates & Activates IkB_p->IkB Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Release

Caption: Canonical NF-κB signaling pathway leading to TNF-α production.

Detailed Protocol: LPS-Induced TNF-α Secretion Assay

Materials:

  • Macrophage-like cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

  • 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

  • Lipopolysaccharide (LPS).

  • Complete culture medium.

  • 24-well or 96-well plates.

  • Human or Murine TNF-α ELISA kit.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (or other suitable cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. [20]4. Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s protocol.

Data Presentation: Example Anti-inflammatory Data
TreatmentConcentration (µM)TNF-α Secretion (pg/mL)% Inhibition
Unstimulated050-
LPS Control025000
Compound + LPS1187525
Compound + LPS1095062
Compound + LPS5030088

Table 5: Hypothetical data showing the inhibitory effect of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine on LPS-induced TNF-α secretion from RAW 264.7 cells.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Reactome. (n.d.). FLT3 Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... Retrieved from [Link]

  • PubMed. (n.d.). Optimization and Utilization of the SureFire phospho-STAT5 Assay for a Cell-Based Screening Campaign. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • PubMed Central. (n.d.). Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and.... Retrieved from [Link]

  • PubMed Central. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced secretion of TNF-α by human mononuclear cells with.... Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Retrieved from [Link]

  • protocols.io. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • PubMed Central. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of FLT3 structure. Shown in schematic fashion are the 5.... Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). BCR-ABL signalling pathways. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • YouTube. (2020). bcr-abl Translocation Mechanism | Philadelphia Chromosome. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Method

Analytical methods for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine detection

An Application Guide to the Quantitative and Qualitative Analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Abstract This comprehensive application note provides detailed analytical methodologies for the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative and Qualitative Analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Abstract

This comprehensive application note provides detailed analytical methodologies for the detection, quantification, and characterization of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a pyrazole derivative with significant applications in pharmaceutical and agrochemical research.[1] Recognizing the critical need for robust and reliable analytical data in drug development and quality control, this guide presents two primary, validated protocols: a quantitative method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and a qualitative/confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data interpretation. Foundational principles, the rationale behind experimental choices, and strategies for method validation in accordance with International Conference on Harmonisation (ICH) guidelines are thoroughly discussed to ensure scientific integrity and trustworthy results.[2][3]

Introduction and Analyte Overview

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4) is a key intermediate and building block in the synthesis of novel therapeutic agents and specialized agrochemicals.[1] The pyrazole scaffold is a pharmacologically significant moiety found in numerous established drugs, exhibiting a wide spectrum of biological activities.[4] The purity, stability, and concentration of this intermediate are critical parameters that directly influence the safety and efficacy of the final product. Therefore, validated analytical methods are essential for its accurate assessment in raw materials, throughout the manufacturing process, and in final formulations.[3]

This guide focuses on two complementary analytical techniques. RP-HPLC is presented as the primary method for routine quality control and assay, offering high precision and accuracy for quantification. GC-MS is detailed as an orthogonal method, ideal for identity confirmation and for the separation and identification of volatile impurities, leveraging its superior specificity and structural elucidation capabilities.[5]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
CAS Number862368-61-4[6][7]
Molecular FormulaC₁₄H₁₉N₃O[6][7]
Molecular Weight245.32 g/mol [6][7]
AppearanceOff-white crystalline powder[1]
Purity (Typical)≥ 97% (by HPLC)[1]

Method Selection: The Rationale for HPLC and GC-MS

The selection of an analytical method must be suitable for its intended purpose.[8] For a compound like 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, which contains both chromophoric and semi-volatile characteristics, a dual-method approach provides a comprehensive analytical profile.

  • RP-HPLC with UV Detection: This is the industry standard for the assay and impurity determination of active pharmaceutical ingredients (APIs).[9] The analyte's aromatic rings (phenyl and pyrazole) provide strong UV absorbance, allowing for sensitive detection. The polarity of the molecule makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase, which is the principle of reversed-phase chromatography.[10] This technique offers excellent quantitative performance, reproducibility, and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[5] It provides two dimensions of information: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. This combination is exceptionally specific, making it ideal for confirming the identity of the main component and for identifying unknown impurities. The fragmentation pattern generated by the mass spectrometer provides a structural fingerprint of the molecule, which is invaluable for unequivocal identification.[11][12]

Protocol I: Quantitative Analysis by RP-HPLC with UV Detection

This protocol details a validated isocratic RP-HPLC method for determining the purity and concentration of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Principle of the Method

The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 reversed-phase column using a buffered organic/aqueous mobile phase. The analyte is separated from potential impurities based on its differential partitioning between the stationary and mobile phases. Detection and quantification are performed by measuring the UV absorbance at a specific wavelength where the analyte exhibits maximum response.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reversed-phase C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size) or equivalent.[10]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol, HPLC grade.

  • Trifluoroacetic acid (TFA), analytical grade.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

  • Reference Standard (RS) of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (purity >99.5%).

  • Sample material to be analyzed.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B) in a 40:60 v/v ratio. Rationale: The ACN provides the necessary elution strength for the analyte, while the aqueous component provides polarity. TFA is an ion-pairing agent that sharpens the peak shape of the basic amine analyte by suppressing silanol interactions on the column surface.[13]

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended. Rationale: Using a diluent similar in composition to the mobile phase ensures good peak shape and avoids compatibility issues upon injection.[10]

  • Reference Standard (RS) Solution: Accurately weigh about 10 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a target concentration of approximately 100 µg/mL.

3.2.3. Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase0.1% TFA in Water : Acetonitrile (40:60 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength245 nm (or λmax determined by PDA scan)
Run Time15 minutes

3.2.4. System Suitability Test (SST) Before sample analysis, the system's performance must be verified. Inject the RS solution five times and evaluate the following parameters.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

3.2.5. Analysis Procedure & Calculations

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of the RS solution to establish system suitability.

  • Inject each sample solution in duplicate.

  • Calculate the assay percentage using the following formula:

    Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Method Validation Strategy

The analytical method must be validated to ensure it is suitable for its intended purpose, providing reliable, accurate, and precise data.[2][9] The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14] This is demonstrated by running forced degradation samples (acid, base, peroxide, heat, light) and ensuring the main analyte peak is free from co-eluting peaks, which is confirmed using a PDA detector for peak purity analysis.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range (e.g., 50-150% of the target concentration) are analyzed.[10] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Assessed by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analysis of six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The repeatability test is performed by a different analyst on a different day with a different instrument. The results are compared to assess variability.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13] Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_results Phase 3: Data Processing prep_std Prepare Reference Standard (RS) Solution sst System Suitability Test (5x RS Injections) prep_std->sst prep_sample Prepare Sample Solution analysis Inject Blank, RS, and Sample Solutions prep_sample->analysis prep_mobile Prepare Mobile Phase & Diluent prep_mobile->sst sst->analysis If SST Passes data_acq Data Acquisition (Chromatogram) analysis->data_acq integration Integrate Peak Areas data_acq->integration calculation Calculate Assay % and Impurities integration->calculation report Generate Final Report calculation->report

Figure 1: General workflow for quantitative HPLC analysis.

Protocol II: GC-MS for Identity Confirmation & Impurity Profiling

This protocol provides a method for confirming the identity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and identifying potential volatile impurities.

Principle of the Method

The sample is volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a unique fingerprint for the compound.[5]

Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • GC column: Low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • Sample of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

4.2.2. Sample Preparation

  • Prepare a dilute solution of the sample (~1 mg/mL) in Dichloromethane. Rationale: DCM is a volatile solvent that is compatible with most GC systems and effectively dissolves the analyte.[5]

4.2.3. GC-MS Conditions

Table 3: Optimized GC-MS Parameters

ParameterCondition
Gas Chromatograph (GC)
Inlet Temperature280 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramStart at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer (MS)
Ion SourceElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Scan Range40 - 500 amu
Data Analysis and Expected Fragmentation
  • Identity Confirmation: The retention time and the acquired mass spectrum of the main peak from the sample analysis should match those of an authentic reference standard analyzed under the same conditions.

  • Fragmentation Pattern: Pyrazole fragmentation often involves two key processes: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂).[11][12] For the target analyte (MW = 245.32), key expected fragments may include:

    • M⁺•: The molecular ion at m/z 245.

    • [M-CH₃]⁺: Loss of a methyl group from either the tert-butyl or methoxy group, resulting in a fragment at m/z 230.

    • [M-C₄H₉]⁺: Loss of the tert-butyl group, resulting in a fragment at m/z 188.

    • Fragments related to the methoxyphenyl and pyrazole amine moieties.

GCMS_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: GC-MS Analysis cluster_results_gc Phase 3: Data Interpretation prep_sample_gc Dissolve Sample in DCM (~1 mg/mL) injection Inject Sample into GC prep_sample_gc->injection separation Chromatographic Separation (GC Column) injection->separation detection Ionization, Fragmentation, & Detection (MS) separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic ms_spec Extract Mass Spectrum of Target Peak tic->ms_spec library_match Compare Spectrum to Reference/Library ms_spec->library_match confirm Confirm Identity & Identify Impurities library_match->confirm

Figure 2: Workflow for identity confirmation by GC-MS.

Conclusion

This application note provides two robust, scientifically-grounded protocols for the comprehensive analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. The RP-HPLC method is presented as a reliable and precise tool for quantitative assessment, essential for quality control and regulatory compliance. The orthogonal GC-MS method serves as a highly specific tool for identity confirmation and impurity characterization. By implementing these methods and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of high-quality, reliable data, underpinning the safety and efficacy of the resulting products.

References

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Retrieved from BenchChem website. [Link not available for direct verification, content based on provided search snippet]
  • Mills, T., & Bargo, E. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Anonymous. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Al-Suhaimi, E. A., et al. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... R Discovery. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

  • Al-Majedy, Y. K., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Al-Majedy, Y. K., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Kumar, V., & Singh, P. (2018). Analytical method validation: A brief review. J. Pharm. Res, 12(10), 1-5. [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. [Link]

  • Sunway Pharm Ltd. (n.d.). 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-903. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center for the synthesis of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this specific synthesis. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and field-proven insights to help you optimize your experimental outcomes.

This valuable pyrazole derivative serves as a key intermediate in the development of novel therapeutics, particularly in oncology and for anti-inflammatory agents.[1][2] Its synthesis, while achievable, presents several critical steps where yield and purity can be compromised. This guide will walk you through the key considerations for a successful synthesis.

Core Synthesis Overview

The most common and efficient route to 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine involves a two-step process:

  • Synthesis of the β-ketonitrile precursor: Pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile).

  • Cyclocondensation reaction: Reaction of pivaloylacetonitrile with 2-methoxyphenylhydrazine to form the desired 3-aminopyrazole ring.

Below, we present a troubleshooting guide and frequently asked questions to address specific issues you may encounter at each stage.

Troubleshooting Guide

Problem 1: Low Yield in Pivaloylacetonitrile Synthesis

Question: I am synthesizing the pivaloylacetonitrile precursor via the condensation of methyl pivalate and acetonitrile using sodium hydride, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of pivaloylacetonitrile are a common issue and can often be attributed to suboptimal reaction conditions or reagent quality. Here are the primary causes and troubleshooting strategies:

  • Cause 1: Incomplete Reaction. The condensation reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]

      • Increase Temperature: Refluxing the reaction mixture is often necessary to drive the reaction forward.[3]

  • Cause 2: Inactive Sodium Hydride. Sodium hydride is highly reactive and can be deactivated by moisture.

    • Troubleshooting:

      • Use Fresh Reagent: Ensure you are using a fresh, unopened container of sodium hydride.

      • Proper Handling: Handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.

  • Cause 3: Suboptimal Solvent. The choice of solvent can significantly impact the reaction's efficiency.

    • Troubleshooting:

      • Dry Solvents: Use anhydrous solvents (e.g., dry 1,4-dioxane or toluene) to prevent quenching of the sodium hydride.[3][4]

      • Solvent Screening: While 1,4-dioxane and toluene are commonly used, other ethereal solvents could be explored.[3][4]

  • Cause 4: Inefficient Work-up. Product loss can occur during the extraction and purification steps.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH to ~4.5 during the aqueous work-up to ensure complete precipitation of the product.[3]

      • Thorough Extraction: Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane to maximize product recovery.[3]

Optimized Protocol for Pivaloylacetonitrile Synthesis:
ParameterRecommended Condition
Base Sodium Hydride (1.2 eq.)
Solvent Anhydrous 1,4-Dioxane or Toluene
Reactants Methyl Pivalate (1 eq.), Acetonitrile (1.2 eq.)
Temperature Reflux
Reaction Time 3 hours (monitor by TLC)
Work-up Pour into ice water, acidify to pH 4.5, extract with CH2Cl2
Purification Recrystallization from hexane
Problem 2: Formation of Regioisomers during Cyclocondensation

Question: During the cyclocondensation of pivaloylacetonitrile with 2-methoxyphenylhydrazine, I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity of this reaction?

Answer:

The reaction of a β-ketonitrile with a substituted hydrazine can potentially yield two regioisomers: the desired 3-amino- and the undesired 5-aminopyrazole. The regioselectivity is primarily influenced by the reaction conditions, particularly the pH.

  • Under Neutral or Acidic Conditions: The more nucleophilic nitrogen of the hydrazine (the one further from the electron-withdrawing phenyl group) will preferentially attack the more electrophilic carbonyl carbon of the β-ketonitrile. This is the desired pathway to the 3-aminopyrazole.

  • Under Basic Conditions: The reaction can proceed through different pathways, potentially leading to a mixture of regioisomers.

Strategies to Enhance Regioselectivity:

  • Acid Catalysis: The addition of a catalytic amount of a protic acid, such as acetic acid, can promote the desired reaction pathway.[5]

  • Control of pH: Ensure the reaction medium is neutral or slightly acidic. If your 2-methoxyphenylhydrazine is a hydrochloride salt, the reaction may already be sufficiently acidic. If using the free base, consider adding a catalytic amount of acid.

Visualizing the Reaction Pathway

cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_product Product Pivaloylacetonitrile Pivaloylacetonitrile Reaction Reaction in Ethanol/Acetic Acid (cat.) Pivaloylacetonitrile->Reaction Hydrazine 2-Methoxyphenyl- hydrazine Hydrazine->Reaction Product 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine Reaction->Product Reflux

Caption: Synthetic workflow for the target molecule.

Problem 3: Difficulty in Product Purification

Question: My final product, 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine, is an oil/low-melting solid and is difficult to purify by recrystallization. What are my options?

Answer:

Purification of aminopyrazoles can be challenging due to their physical properties. If direct recrystallization is not effective, consider the following methods:

  • Column Chromatography: This is a highly effective method for purifying pyrazole derivatives.[6]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Trituration: This technique can be used to induce crystallization or wash away impurities from a solid product.[7][8]

    • Procedure: Suspend the crude product in a solvent in which it is sparingly soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the suspension. The desired product should remain as a solid while impurities dissolve. Filter to collect the purified product.

  • Acid-Base Extraction: Since the product has a basic amino group, you can use acid-base extraction for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move to the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to precipitate the free aminopyrazole.

      • Extract the product back into an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis?

A1: The primary starting materials are pivaloylacetonitrile and 2-methoxyphenylhydrazine . Pivaloylacetonitrile can be synthesized from methyl pivalate and acetonitrile or from 1-chloropinacolone and sodium cyanide.[4][9] 2-Methoxyphenylhydrazine is commercially available, often as a hydrochloride salt.

Q2: What are the typical reaction conditions for the cyclocondensation step?

A2: The cyclocondensation is typically carried out by refluxing the pivaloylacetonitrile and 2-methoxyphenylhydrazine in a protic solvent like ethanol. The addition of a catalytic amount of acetic acid is often beneficial for regioselectivity. Reaction times can vary, so it is crucial to monitor the reaction's progress by TLC.

Q3: What are the potential side reactions in this synthesis?

A3: Besides the formation of the undesired regioisomer, other potential side reactions include:

  • Incomplete cyclization: Leading to the formation of an intermediate hydrazone.

  • Decomposition of starting materials: Especially if the reaction is heated for an extended period at high temperatures.

  • Self-condensation of the β-ketonitrile: This is more likely under strongly basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The spots can be visualized under UV light.

Q5: What analytical techniques are used to characterize the final product?

A5: The structure and purity of 5-tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure. 15N NMR can also be useful for characterizing the pyrazole ring.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=N bonds.[7][8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]

Troubleshooting Workflow Diagram

Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Yes Purity_Not_OK Purify/Re-synthesize Starting Materials Check_Purity->Purity_Not_OK No Improve_Workup Improve Work-up & Purification Optimize_Conditions->Improve_Workup Yes Conditions_Not_OK Adjust Temp, Time, Catalyst, Solvent Optimize_Conditions->Conditions_Not_OK No Workup_Not_OK Refine Extraction, Chromatography, etc. Improve_Workup->Workup_Not_OK No Success Successful Synthesis Improve_Workup->Success Yes Purity_OK Purity OK Purity_Not_OK->Start Conditions_OK Conditions OK Conditions_Not_OK->Start Workup_OK Work-up OK Workup_Not_OK->Start

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 46(4), 386–389. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of pivaloylacetonitrile. Retrieved from [Link]

  • Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. ResearchGate. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Retrieved from [Link]

  • Kaping, E., et al. (2016). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate. Retrieved from [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]

  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746–2777. Retrieved from [Link]

  • G-protein coupled receptor 35 agonists for the treatment of metabolic disorders. (2017). ACS Omega. Retrieved from [Link]

  • G-protein coupled receptor 35 agonists for the treatment of metabolic disorders. (2017). National Institutes of Health. Retrieved from [Link]

  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Aly, A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5036. Retrieved from [Link]

  • Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Retrieved from [Link]

  • Kiyokawa, K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874–2881. Retrieved from [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). National Institutes of Health. Retrieved from [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-tert-Butyl-2-(4-methoxyphenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2021). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • Shweta, R., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Welcome to the technical support center for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may be encountered during experimentation. While this pyrazole derivative is noted for potential enhancements in solubility and bioavailability, its complex structure—featuring a bulky, hydrophobic tert-butyl group and an aromatic amine—can still present significant challenges in aqueous and cellular assay systems.[1][2] This resource provides a logical, stepwise approach to systematically address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine?

A1: While specific quantitative data is not extensively published, we can infer its properties from its structural components. As a pyrazole derivative, it is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[3][4] The presence of the large, non-polar tert-butyl group enhances hydrophobicity, likely increasing solubility in organic solvents but decreasing it in aqueous media.[5] The aromatic amine moiety introduces a basic character, suggesting that the compound's aqueous solubility can be significantly influenced by pH.[6][7] It is typically supplied as an off-white crystalline powder.[1]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[8] DMSO is an excellent solubilizing agent, but when the DMSO stock is diluted into an aqueous buffer, the local concentration of the organic solvent drops dramatically.[9] The compound is then exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.[9] The key is to manage this transition carefully and ensure the final concentration of the compound does not exceed its solubility limit in the final assay medium.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[10] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific experimental system to the solvent.[10]

In-Depth Troubleshooting Guides

Issue 1: Initial Dissolution and Stock Solution Preparation

If you are having trouble dissolving the compound to create a primary stock solution, follow this guide.

Root Cause Analysis: The compound is a crystalline solid, and energy is required to break the crystal lattice.[11] Insufficient solvent power or suboptimal conditions can lead to incomplete dissolution.

Troubleshooting Steps:

  • Solvent Selection:

    • First Choice: Start with 100% DMSO. It is a powerful solvent for a wide range of nonpolar compounds.[8][12]

    • Alternatives: If DMSO is not suitable for your downstream application, consider ethanol, methanol, or dimethylformamide (DMF).[8][13]

  • Physical Assistance:

    • Vortexing: Mix the compound and solvent vigorously using a vortex mixer for at least one minute.

    • Sonication: Use a sonicating water bath to break up compound aggregates and enhance dissolution.[14][15]

    • Gentle Warming: Briefly warm the solution to 37°C. For many compounds, solubility increases with temperature.[4][14] However, be cautious and verify the thermal stability of your compound before applying heat.

  • Stock Concentration:

    • Avoid creating supersaturated solutions, which are unstable. It is better to prepare a stock at a concentration you are confident will remain in solution, for example, 10 mM or 20 mM, before attempting higher concentrations.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: The molecular weight of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is 245.32 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 2.45 mg of the compound.

  • Weigh Compound: Accurately weigh 2.45 mg of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Precipitation Upon Dilution into Aqueous Media

This is the most common challenge. The following workflow provides a systematic approach to overcome it.

G start Start: Compound precipitates in aqueous media check_dmso Is final DMSO concentration < 0.5%? start->check_dmso optimize_dilution Optimize Dilution Technique (Vortexing, gradual addition) check_dmso->optimize_dilution Yes reduce_stock Lower the stock concentration (e.g., from 100mM to 10mM) check_dmso->reduce_stock No serial_dilution Perform Serial Dilution in DMSO First optimize_dilution->serial_dilution check_success1 Precipitation Solved? serial_dilution->check_success1 reduce_stock->check_dmso advanced_methods Explore Advanced Solubilization check_success1->advanced_methods No end_success Success: Proceed with Assay check_success1->end_success Yes ph_adjust pH Adjustment (Target pH < pKa) advanced_methods->ph_adjust cosolvent Use a Co-solvent System (e.g., DMSO/Ethanol) advanced_methods->cosolvent excipients Incorporate Excipients (e.g., Cyclodextrins, Surfactants) advanced_methods->excipients check_success2 Precipitation Solved? ph_adjust->check_success2 cosolvent->check_success2 excipients->check_success2 check_success2->end_success Yes end_fail Consult Formulation Specialist check_success2->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

  • Optimize Dilution Technique:

    • Vigorous Mixing: When adding your DMSO stock to the aqueous buffer, do so dropwise while the buffer is being vortexed or stirred vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[10]

    • Temperature: Ensure your aqueous medium is pre-warmed to the assay temperature (e.g., 37°C).[14]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.[10] For example, dilute your 10 mM stock to 1 mM in media, then from 1 mM to your final concentration. This gradual reduction in DMSO concentration can be less of a "shock" to the compound.[14]

  • Adjust Stock and Final Concentrations:

    • Lower Stock Concentration: If a 100 mM stock precipitates upon dilution, try preparing a 10 mM or even a 1 mM stock in DMSO.[16] This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains acceptable.

    • Final Compound Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer. It may be that your target concentration is simply too high. Perform a solubility test by preparing a range of concentrations and visually inspecting for precipitation after a relevant incubation period.

  • Employ Advanced Solubilization Strategies: If the above methods fail, you may need to modify the formulation of your final solution.

    • pH Adjustment: The amine group in the compound is basic. By lowering the pH of the aqueous buffer, you can protonate the amine, forming a more soluble salt.[17][18] The pKa of typical aromatic amines is in the range of 4-5.[18] Therefore, adjusting the buffer pH to be 1-2 units below the pKa (e.g., pH 3-4) should significantly increase solubility. Crucially, you must verify that this pH is compatible with your assay system.

    • Use of Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one.[8][19] You could try preparing your stock in a mixture of DMSO and ethanol or polyethylene glycol (PEG).

    • Incorporate Solubilizing Excipients:

      • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility.[20][21]

      • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate the hydrophobic compound.[15] Again, assay compatibility is essential.

Protocol 2: Dilution into Aqueous Buffer with pH Modification
  • Determine pKa: If not known, the pKa of the compound's amine group can be estimated using chemical prediction software or determined experimentally. For this class of compound, assume a pKa of ~4.5.[18]

  • Prepare Buffer: Prepare your assay buffer and adjust the pH to a value where the compound will be protonated and soluble (e.g., pH 4.0).

  • Prepare Intermediate Dilution: Prepare a 10X or 100X final concentration of your compound in this pH-adjusted buffer from your DMSO stock.

  • Final Dilution: Add this intermediate dilution to your assay plate containing cells and medium. The larger volume of the cell culture medium will buffer the pH back towards physiological levels, but the compound may remain in a metastable soluble state long enough for the assay.

  • Control: Always run a vehicle control with the same concentration of DMSO and the same pH-adjusted buffer to account for any effects on the assay.

Data Summary: Common Solvents and Typical Assay Concentrations

SolventUse CaseTypical Stock ConcentrationMax Final Assay Conc.Key Considerations
DMSO Primary choice for initial stock1-100 mM< 0.5%High solubilizing power but potential for cytotoxicity.[10][22]
Ethanol Alternative to DMSO1-50 mM< 1%Generally less toxic than DMSO but may have lower solubilizing power.
DMF For very difficult compounds1-50 mM< 0.1%Higher toxicity; use with caution and only if other options fail.[8]
PEG 400 Co-solvent / FormulationVariesVariesCan improve solubility and is often used in in vivo formulations.

Conclusion

Successfully working with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine requires a systematic approach to solubility optimization. By starting with simple techniques like solvent choice and careful dilution, and progressing to more advanced methods such as pH modification or the use of excipients when necessary, researchers can overcome the challenges posed by its hydrophobic nature. Always validate that your chosen solubilization strategy does not interfere with your experimental assay by running appropriate vehicle controls.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2024).
  • MDPI. (2023).
  • Solubility of Things. (2024). Pyrazole - Solubility of Things.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • PMC - NIH. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • PMC - PubMed Central. (2023).
  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • BenchChem. (2025).
  • Chem-Impex. (2024). 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine.
  • Reddit. (2021).
  • PMC - NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2025). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • ResearchGate. (2017).
  • PubMed. (1998).
  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
  • PMC - NIH. (2014).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. (2019). Solubility studies of the synthesized compounds in different solvents.
  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • PMC - NIH. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ECHEMI. (2022). DMSO concentration in cell culture?
  • PMC - NIH. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • ChemMedChem. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Solve Scientific. (2023). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Chem 336 - Spring 2002. (2002). Chapter 22 Notes - Amines.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
  • Exploring Chemical Properties and Applications of 1H-Pyrazole Deriv
  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • ResearchGate. (2013). How to dissolve hydrophobic drug.......
  • White Rose Research Online. (2017).
  • 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. (n.d.).
  • PMC - PubMed Central. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • Principles of Drug Action 1, Spring 2005, Amines. (2005).
  • PubMed. (2008). The tert-butyl group in chemistry and biology.
  • Pharmacological Reviews. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • Sunway Pharm Ltd. (n.d.). 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine.
  • ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF.
  • Chem-Impex. (2024). 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine.
  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

Troubleshooting

Technical Support Center: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4).

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4). This resource is designed to provide in-depth guidance on the stability of this compound in solution, helping you to ensure the integrity and reproducibility of your experiments. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting strategies necessary for success.

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] The subject of this guide, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, is a promising derivative with applications in pharmaceutical and agrochemical research.[3] Its unique structural features, the tert-butyl and methoxyphenyl groups, are designed to enhance solubility and bioavailability.[3] However, like any small molecule, its stability in solution is not absolute and is dependent on various factors including solvent, pH, temperature, and light exposure.

This guide will provide a framework for understanding and managing the stability of this compound in your experimental settings.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

Q1: What are the recommended storage conditions for solid 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine?

A1: The solid compound, typically an off-white crystalline powder, should be stored in a tightly sealed container in a dry environment.[3][4] Recommended storage temperatures vary by supplier, with some suggesting 0-8 °C and others indicating room temperature is adequate.[3][4] For long-term storage, refrigeration at 0-8 °C is the more prudent choice to minimize the potential for slow degradation.

Q2: How should I prepare stock solutions of this compound?

A2: The enhanced solubility imparted by the tert-butyl and methoxyphenyl groups suggests good solubility in many common organic solvents.[3] We recommend starting with solvents such as DMSO, ethanol, or methanol. To prepare a stock solution, begin by dissolving a small, accurately weighed amount of the compound in your chosen solvent. Gentle warming and vortexing can aid dissolution. It is crucial to visually inspect the solution for any undissolved particulates before use.

Q3: My stock solution, stored at -20°C, has formed a precipitate upon thawing. Is the compound degrading?

A3: Precipitation after a freeze-thaw cycle is a common issue and does not necessarily indicate chemical degradation.[5] It is more likely that the solubility of the compound in your chosen solvent is significantly lower at -20°C, causing it to crystallize out of solution. To address this, ensure the solution is brought to room temperature and sonicated or vortexed until the precipitate completely redissolves. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation studies for this molecule are not widely published, we can infer potential pathways based on its structure. The primary areas of concern would be:

  • Oxidation: The amine group on the pyrazole ring could be susceptible to oxidation, especially in the presence of air, metal ions, or certain reactive species in your experimental medium.

  • Hydrolysis: Although the pyrazole ring itself is generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to hydrolysis of the methoxy group or other unforeseen ring-opening reactions.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, particularly UV radiation. Exposure to light could initiate photochemical reactions leading to degradation.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: The most reliable way to determine stability is through empirical testing. A simple approach is to prepare a solution of the compound in your experimental medium (e.g., cell culture media, buffer) and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating method like HPLC-UV. A decrease in the peak area of the parent compound over time would indicate instability.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Decreased biological activity in a multi-day experiment. Compound degradation in the experimental medium.1. Verify Compound Stability: Perform a time-course stability study in your specific medium using HPLC-UV analysis. 2. Optimize Medium: If degradation is confirmed, consider if any components of your medium could be reactive. 3. Fresh Dosing: If the compound has limited stability, a daily or more frequent replenishment of the compound may be necessary.
Precipitate formation in the experimental well/plate. Poor aqueous solubility or exceeding the solubility limit.1. Determine Aqueous Solubility: Measure the equilibrium solubility in your experimental buffer or medium. 2. Adjust Final Concentration: Ensure your final experimental concentration is well below the measured solubility limit. 3. Use of Co-solvents: If higher concentrations are needed, consider the use of a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on your experimental system.
Inconsistent results between experimental replicates. Inhomogeneous solution or adsorption to plasticware.1. Ensure Complete Dissolution: Always visually confirm that your stock and working solutions are free of particulates. 2. Pre-treatment of Plasticware: In some cases, pre-incubating plates with a blocking agent (like BSA) can reduce non-specific binding of small molecules. 3. Use Low-Binding Plates: Consider using commercially available low-adhesion microplates.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products to hypothesize the degradation pathway. 2. Investigate Environmental Factors: Systematically test the stability of the compound under different conditions (e.g., protected from light, under an inert atmosphere, at different pH values) to identify the cause of degradation.[6] 3. Implement Protective Measures: Based on your findings, you may need to work under amber light, purge solutions with nitrogen, or adjust the pH of your solutions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh a desired amount of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine using a calibrated analytical balance.

  • Solvent Addition: In a suitable vial, add your chosen solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (0-8°C or -20°C), protected from light.

Protocol 2: Assessing Compound Stability in an Aqueous Medium
  • Prepare Working Solution: Dilute your stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine into your experimental aqueous medium (e.g., phosphate-buffered saline, cell culture medium) to the final desired concentration.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC-UV. This will serve as your baseline.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots for analysis.

  • HPLC Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample. A significant decrease indicates instability.

Visualizing the Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in solution.

Stability_Troubleshooting_Workflow cluster_start Start: Experimental Anomaly cluster_investigation Initial Investigation cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_optimization Optimization start Inconsistent Results or Loss of Activity check_solubility Check for Precipitation (Visual Inspection) start->check_solubility check_prep Review Solution Preparation Protocol start->check_prep precipitate Precipitate Observed check_solubility->precipitate Yes no_precipitate No Precipitate check_solubility->no_precipitate No solubility_test Determine Equilibrium Solubility precipitate->solubility_test adjust_conc Adjust Concentration or Solvent solubility_test->adjust_conc end Consistent & Reliable Experimental Results adjust_conc->end stability_study Perform Time-Course Stability Study (HPLC) no_precipitate->stability_study degradation Degradation Confirmed stability_study->degradation Degradation >10% stability_study->end Stable optimize Optimize Conditions: pH, Light, Atmosphere degradation->optimize modify_protocol Modify Experimental Protocol (e.g., Fresh Dosing) optimize->modify_protocol modify_protocol->end

Caption: A workflow for troubleshooting stability and solubility issues.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - Europe PMC. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method - International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Available at: [Link]

  • HPLC Troubleshooting Guide - Restek. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: [Link]

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives - E-RESEARCHCO. Available at: [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available at: [Link]

  • Specifications of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine - Capot Chemical. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers utilizing 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding the off-target effects of this compound. As a versatile pyrazole derivative, it serves as a crucial intermediate in the synthesis of therapeutic agents and agrochemicals, particularly in oncology and inflammation research.[1] Its structural features, including the tert-butyl and methoxyphenyl groups, are designed to enhance solubility and bioavailability, but as with any small molecule, a thorough understanding of its biological interactions beyond the intended target is critical for data integrity and project success.[1]

This document provides a logical framework for identifying, validating, and interpreting potential off-target effects to ensure the accuracy and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound and the principles of off-target effect investigation.

Q1: What is 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine?

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic organic compound belonging to the pyrazole class.[1][2] Its structure is characterized by a central pyrazole ring substituted with a tert-butyl group, an amine group, and a 2-methoxyphenyl group. It is primarily utilized as a chemical intermediate or building block in medicinal chemistry and agricultural science for the synthesis of more complex, bioactive molecules.[1][3] While it has been explored for developing novel anti-inflammatory and analgesic agents, its specific primary biological targets are not always well-defined in the literature, making off-target assessment a critical step when using it in biological systems.[1]

Q2: What are "off-target effects" and why are they a major concern in my research?

Off-target effects occur when a small molecule, such as our pyrazole compound, interacts with unintended biomolecules (e.g., proteins, enzymes, receptors) in addition to its primary biological target.[4] These unintended interactions are a significant concern for several reasons:

  • Misinterpretation of Data: An observed phenotype (e.g., cell death, pathway inhibition) might be incorrectly attributed to the intended target when it is actually caused by an off-target effect.

  • Toxicity and Side Effects: In drug development, off-target binding is a primary cause of adverse events and toxicity, leading to candidate attrition.[5]

  • Conflicting Results: Off-target effects can explain inconsistencies between in vitro biochemical data and results from cell-based or in vivo experiments.[6]

Understanding and controlling for these effects is paramount for producing robust, reproducible, and accurately interpreted scientific results.[4]

Q3: My experiment is showing an unexpected or unusually potent phenotype. Could this be an off-target effect?

Yes, this is a classic indicator of a potential off-target effect. If you observe cellular responses that are not readily explained by the known function of your intended target—such as unexpected cytotoxicity, cell cycle arrest, or modulation of an unrelated signaling pathway—it is crucial to suspect and investigate off-target activity. This guide provides a systematic approach to deconvoluting such observations.

Q4: What is the fundamental difference between biochemical and cell-based assays for off-target analysis?

The primary difference lies in the experimental context.

  • Biochemical Assays (e.g., purified enzyme activity assays, kinase panels) test the interaction between your compound and a panel of isolated, purified proteins in vitro.[6][7] They are excellent for identifying direct interactions and determining potency (like IC50) in a clean system but do not account for cellular factors.

  • Cell-Based Assays (e.g., Cellular Thermal Shift Assay, phenotypic screens) evaluate the compound's effect within a living cell.[6] These assays provide more physiologically relevant data by accounting for cell permeability, compound metabolism, and target accessibility in its native environment. A compound potent in a biochemical assay may fail in a cellular assay, and vice-versa, highlighting the importance of using both approaches.[6]

Section 2: Troubleshooting Guide: From Observation to Hypothesis

This section is structured to address specific experimental problems and provide actionable protocols and workflows to diagnose off-target effects.

Scenario 1: Unexpected Cytotoxicity or Phenotype

Question: My compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, is causing significant apoptosis in my cell line, but my intended target has no known role in cell death pathways. How do I begin to identify the cause?

Answer: This situation requires a systematic approach to broaden the search for the molecular basis of the observed phenotype. Since kinases are central regulators of virtually all cellular processes, including apoptosis, and are a common source of off-target activity, a broad kinase screen is the most logical and highest-yield first step.[7] Dysregulation of kinase activity is strongly implicated in numerous pathological conditions, making them frequent unintended targets.[7][8]

Workflow: Investigating Unexpected Phenotypes

This workflow outlines the initial steps to take when faced with an unexplained biological response.

cluster_0 Phase 1: Observation & Hypothesis Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Data Analysis A Unexpected Phenotype Observed (e.g., Cytotoxicity, Cell Cycle Arrest) B Hypothesis: Phenotype is due to an off-target effect A->B Control experiments confirm phenotype is compound-dependent C Action: Broad-Spectrum Profiling B->C D Biochemical Kinase Panel Screen (>400 Kinases) C->D Parallel approach E Computational Prediction (e.g., SEA, AI/ML-based) C->E Parallel approach F Identify High-Confidence Hits (Potent inhibition, e.g., <1 µM) D->F E->F Provides supporting evidence G Prioritize hits based on known roles in observed phenotype (e.g., apoptosis) F->G H Validated Off-Target Hypothesis G->H Proceed to validation

Caption: A workflow for deconvoluting unexpected compound-induced phenotypes.

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling

This protocol describes how to submit a compound for and interpret data from a commercial kinase profiling service.

  • Compound Preparation: Prepare a high-concentration stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved and the solution is free of precipitates.

  • Select a Service Provider: Choose a reputable vendor offering large kinase panel screening (e.g., Reaction Biology, Pharmaron, Eurofins).[8][9] These services offer panels covering a significant portion of the human kinome.

  • Choose Assay Conditions:

    • Screening Concentration: Select a single, high concentration for the initial screen (e.g., 1 µM or 10 µM) to maximize the chances of identifying potential hits.

    • ATP Concentration: For initial screens, using the provider's standard ATP concentration (often at or near the Km for each kinase) is cost-effective. For follow-up studies, testing at physiological ATP concentrations (e.g., 1 mM) can provide more relevant data.[10]

  • Submit Compound: Follow the vendor's instructions for sample submission, providing the required volume and concentration.

  • Data Analysis:

    • The primary data will be reported as "% Inhibition" at the tested concentration for each kinase in the panel.

    • Identify "hits" as kinases showing significant inhibition (typically >50% or >70%, depending on desired stringency).

    • Prioritize hits with the highest inhibition for follow-up.

    • Cross-reference these hits with biological databases (e.g., Gene Ontology, KEGG) to determine if they are involved in pathways consistent with your observed phenotype (e.g., apoptosis regulation).

  • Follow-Up (Hit Validation): For the most promising hits, request dose-response (IC50) determination from the vendor to confirm potency.

Scenario 2: Discrepancy Between Biochemical and Cellular Data

Question: My compound is a potent inhibitor of my purified target protein in vitro (biochemical assay), but it shows weak or no activity in my cell-based reporter assay. What's going wrong?

Answer: This is a common and critical challenge in drug discovery. The discrepancy often points to a failure of target engagement in the cellular environment. Target engagement is the physical binding of a compound to its intended target protein inside a living cell.[11] A lack of engagement can be due to:

  • Poor cell membrane permeability.

  • Rapid efflux by cellular pumps (e.g., P-glycoprotein).

  • Compound metabolism into an inactive form.

  • The target protein being in a conformation or complex within the cell that prevents compound binding.

To directly test for intracellular target engagement, the Cellular Thermal Shift Assay (CETSA) is the gold-standard method.[12][13][14] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][13]

Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the step-by-step process of a classic CETSA experiment followed by Western blot analysis.

cluster_result Expected Outcome A 1. Cell Treatment Incubate intact cells with Vehicle (DMSO) or Compound B 2. Heat Challenge Aliquot cells and heat each sample to a specific temperature in a thermal cycler A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles) B->C D 4. Separation Centrifuge to pellet aggregated/ denatured proteins C->D E 5. Quantification Collect supernatant (soluble fraction) and quantify target protein amount D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melting curves E->F G Vehicle Control: Protein denatures at lower temps I Result: Thermal Shift (ΔTm) Confirms Target Engagement G->I H Compound-Treated: Stabilized protein denatures at higher temps H->I A Initial Hit List (e.g., from Kinase Screen) B 1. Orthogonal Biochemical Assay Confirm inhibition using a different assay format (e.g., TR-FRET vs. Radiometric) A->B Eliminates assay-specific artifacts C 2. Cellular Target Engagement Perform CETSA for the specific off-target to confirm binding in cells B->C Confirms physiological interaction D 3. Cellular Pathway Modulation Measure phosphorylation of a known substrate of the off-target kinase C->D Links binding to function E 4. Genetic Validation Test compound in cells with off-target knocked down/out (via CRISPR/siRNA) D->E Provides causal evidence F Confirmed & Prioritized Off-Target E->F Highest confidence level

Sources

Troubleshooting

Technical Support Center: Strategic Enhancement of Kinase Selectivity for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Analogs

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its derivatives. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its derivatives. This guide is designed to provide in-depth, actionable insights into overcoming the critical challenge of achieving target selectivity. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, particularly for developing protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP binding site.[1][2][3] However, this same feature can lead to promiscuous binding across the highly conserved kinome, presenting significant hurdles in drug development.[4][5]

This document moves beyond generic advice, offering a troubleshooting framework and practical methodologies to systematically enhance the selectivity profile of your pyrazole-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the optimization of pyrazole-based inhibitors, blending synthetic chemistry troubleshooting with strategic guidance for medicinal chemistry.

Section 1: Interpreting Screening Data & Initial SAR

Question 1: My initial screening results for a new analog show high potency against my primary target (e.g., a CMGC kinase), but also significant activity against several related kinases. What are my first steps to diagnose the selectivity problem?

Answer: This is a common and excellent starting point. Potency without selectivity is a frequent challenge with ATP-competitive inhibitors.[1] Your first step is to systematically analyze the kinase profiling data and the Structure-Activity Relationship (SAR).

  • Quantify Selectivity: Do not rely on raw IC50 values alone. Calculate a Selectivity Index (SI) for each major off-target. The SI is the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher SI value indicates better selectivity.

  • Group Off-Targets by Family: Organize your off-targets based on their position in the human kinome tree (e.g., TK, CMGC, AGC families). Are your off-targets clustered within the same family as your primary target? This suggests that the inhibitor is exploiting highly conserved features within that family's ATP binding pocket.

  • Analyze the "Gatekeeper" Residue: A crucial determinant of selectivity is the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP binding site.[5] Kinases with small gatekeeper residues (e.g., threonine, valine) can accommodate bulky inhibitor groups, whereas those with large gatekeepers (e.g., phenylalanine, methionine) cannot. Cross-reference the gatekeeper residues of your target and off-targets. Your compound's 5-tert-butyl group is likely a key driver of interactions here.

  • Establish a Baseline SAR: Compare the activity of your lead compound with the parent 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine scaffold. This helps to understand the contribution of each modification.

Illustrative Data Analysis:

Here is a hypothetical example of how to structure your initial screening data for two new analogs compared to the parent scaffold.

CompoundPrimary Target IC50 (nM) [Kinase A]Off-Target 1 IC50 (nM) [Kinase B]SI (B/A)Off-Target 2 IC50 (nM) [Kinase C]SI (C/A)
Parent Scaffold 5508001.512002.2
Analog 1 (R-group mod) 25753.095038
Analog 2 (Aryl mod) 30150050180060
  • Interpretation: Analog 1 is more potent but only marginally improved selectivity against Kinase B. Analog 2, however, shows a significant 50-fold selectivity over Kinase B, suggesting the modification on the aryl ring is effectively discriminating between the two kinase binding sites.

Section 2: Synthetic Chemistry Troubleshooting

Question 2: I am attempting to synthesize novel analogs by modifying the N-phenyl ring using a Suzuki coupling, but I'm getting low yields and catalyst decomposition (palladium black). How can I optimize this reaction?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to reaction conditions, especially with heteroaromatic substrates like pyrazoles.[6][7] Low yields and catalyst decomposition are often linked.

Common Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst can be oxidized or can precipitate as palladium black if not properly protected.[6]

    • Solution: Ensure rigorous degassing of all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[6]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-rich pyrazoles, a bulky, electron-rich phosphine ligand is often required.

    • Solution: Screen different ligands. While common ligands like PPh₃ may work, consider more specialized ligands known for cross-coupling with heterocyclic halides, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.

  • Base and Solvent Mismatch: The base is critical for activating the boronic acid, and its strength and solubility can dramatically impact the reaction.[8][9]

    • Solution: Anhydrous inorganic bases are often superior. K₂CO₃ or K₃PO₄ are excellent starting points.[8] If solubility is an issue, Cs₂CO₃ can be effective. The solvent system must solubilize both the organic and inorganic components; common choices include dioxane, toluene, or DMF, often with a small amount of water.[6]

Step-by-Step Protocol: Suzuki Coupling Optimization for Pyrazole Analogs

  • Setup: To a flame-dried Schlenk flask, add the halopyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and purge with argon for 15 minutes.

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Premixing (Optional but Recommended): In a separate glovebox or Schlenk flask, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of degassed solvent for 10-15 minutes.

  • Initiation: Add the catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Troubleshooting: If the reaction stalls or decomposition is observed, consider lowering the temperature, changing the base, or screening a different ligand/palladium source combination as detailed in the table below.[6][8][9]

ParameterCondition 1 (Baseline)Condition 2 (Alternative)Condition 3 (For Difficult Couplings)
Palladium Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand PPh₃SPhosXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂OAnhydrous DMF
Temperature 90 °C100 °C80 °C

Question 3: My Knorr-type pyrazole synthesis to create the core scaffold gives a low yield and a discolored, impure product. What are the key parameters to control?

Answer: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is robust but can be plagued by side reactions and regioselectivity issues.[10] Discoloration often points to side reactions involving the hydrazine starting material.[11]

Key Optimization Strategies:

  • Control of Acidity: The reaction is typically acid-catalyzed. However, too much strong acid can promote side reactions. Using a buffered system like acetic acid in ethanol or water is common.[11]

  • Reagent Addition Rate: If the condensation is highly exothermic, uncontrolled temperature spikes can lead to impurity formation.[12]

    • Solution: Add the hydrazine derivative slowly and dropwise to the solution of the 1,3-dicarbonyl, especially on a larger scale. Use an ice bath to maintain a consistent internal temperature.[13]

  • Managing Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl, you can get two different pyrazole regioisomers. The outcome is dictated by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This is often controlled by the steric and electronic properties of the dicarbonyl.

    • Solution: Generally, the most electrophilic (least sterically hindered) carbonyl will react first. If you are getting the wrong isomer, you may need to redesign your dicarbonyl precursor or investigate alternative synthetic routes. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[10]

Section 3: Strategies for Improving Selectivity

Question 4: How can I rationally modify the 5-tert-butyl and 2-(2-methoxy-phenyl) groups to steer my inhibitor away from off-targets?

Answer: This is the core of the selectivity challenge. Modifications to these two positions are your primary tools for exploiting the subtle differences between kinase ATP binding pockets.[14] Small changes can lead to dramatic shifts in the selectivity profile.[14]

Workflow for Iterative Selectivity Enhancement

G cluster_0 cluster_1 cluster_2 A Initial Hit (Potent, Non-selective) B Kinase Panel Screen (e.g., 100 kinases) A->B C Analyze Data (Identify Off-Target Families) B->C D Structure-Based Design (Docking into Target vs. Off-Target) C->D E Hypothesize Modifications (e.g., Modify t-Butyl or Aryl Ring) D->E F Synthesize Analogs (e.g., Suzuki, Amidation) E->F G Screen Analogs (Focused panel: Target + Key Off-Targets) F->G H Analyze SAR (Did selectivity improve?) G->H H->E Iterate I Optimized Lead (Potent & Selective) H->I Goal Achieved

Caption: Iterative workflow for selectivity optimization.

Strategies for the 5-tert-Butyl Group:

  • Rationale: This bulky group likely probes a hydrophobic pocket near the gatekeeper residue. Its size is a primary determinant of selectivity.

  • Modifications:

    • Reduce Bulk: Replace tert-butyl with isopropyl or cyclobutyl to see if this allows for binding to your primary target while being too small to make productive contacts in a larger off-target pocket.

    • Introduce Polarity/H-bonding: Replace a methyl group of the t-butyl with a hydroxyl (-C(CH₃)₂CH₂OH) or a small ether (-C(CH₃)₂CH₂OCH₃). This can pick up a specific hydrogen bond with a residue (like an aspartate) present in your target but not in the off-target.[15]

    • Conformational Restriction: Use a cyclopropyl or cyclobutyl group attached to the pyrazole ring to lock the substituent into a specific orientation.

Strategies for the 2-(2-methoxy-phenyl) Group:

  • Rationale: This group occupies the "solvent-exposed" region. Modifications here can disrupt unfavorable interactions with off-targets or form new favorable interactions with the target, often without affecting the core hinge-binding interactions.

  • Modifications:

    • Vary Substituent Position: Move the methoxy group from the ortho to the meta or para position. This will completely change the vector and electronics of the ring.

    • Introduce H-bond Donors/Acceptors: Add groups like -OH, -NH₂, or small amides (-CONHCH₃) at the meta or para positions to engage with surface residues of the target kinase.

    • Add Bulky Groups: An ortho substitution on the pyrazole ring has been shown to be important for selectivity in some kinase inhibitor series.[1] Adding a small methyl or chloro group ortho to the methoxy group could create a steric clash in the binding site of an off-target kinase.

Question 5: What is the role of the 3-amino group, and should I consider modifying it?

Answer: The 3-amino group on the pyrazole ring is almost certainly a critical hinge-binding motif . It acts as a hydrogen bond donor, mimicking the adenine portion of ATP to interact with the backbone carbonyls and nitrogens of the kinase hinge region.[1]

Modifying this group is high-risk but potentially high-reward.

  • Caution: Any modification that removes the hydrogen bond donating capability (e.g., alkylation to a tertiary amine) will likely result in a complete loss of potency.

  • Potential Strategies (Proceed with care):

    • Acylation: Converting the amine to a small amide (e.g., acetamide) changes its electronic properties and adds a hydrogen bond acceptor (the carbonyl oxygen). This new vector could be exploited for selectivity.

    • Secondary Amine: Introducing a small alkyl group (e.g., N-methyl) retains one hydrogen bond donor but adds steric bulk. This has been shown to be critical for selectivity in some cases, as it can create a steric clash with certain residues in off-targets.[1]

Decision Tree for Troubleshooting Poor Selectivity

G start Start: Analog shows poor selectivity (SI < 10 for key off-targets) q1 Are off-targets in the same family as the primary target? start->q1 a1_yes Modify solvent-exposed region (2-methoxyphenyl ring). Goal: Exploit non-conserved residues. q1->a1_yes Yes a1_no Analyze Gatekeeper Residue of target vs. off-targets. q1->a1_no No end_node Synthesize & Re-screen a1_yes->end_node q2 Does the off-target have a LARGER gatekeeper residue? a1_no->q2 a2_yes Increase bulk at the 5-position. (e.g., replace t-Butyl with a larger group) Goal: Create steric clash in off-target. q2->a2_yes Yes a2_no Decrease bulk at the 5-position. (e.g., replace t-Butyl with isopropyl) Goal: Better fit in smaller target pocket. q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Decision tree for initial selectivity troubleshooting.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Hargreaves, D., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5635-5645.
  • Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Ahmad, I., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21.
  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(5), 2359.
  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 345-368.
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Ghorbani-Vaghei, R., & Veisi, H. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 857-876.
  • Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Introduction 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a versatile pyrazole derivative recognized for its potential as a key intermediate in the development of novel therapeutic agents and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a versatile pyrazole derivative recognized for its potential as a key intermediate in the development of novel therapeutic agents and agrochemicals.[1][2] Its unique structure, featuring a stable tert-butyl group, a methoxyphenyl moiety, and a primary amine on the pyrazole core, contributes to its biological activity and synthetic utility.[1] However, these same functional groups can be susceptible to degradation under various experimental and storage conditions.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to help you anticipate, identify, and troubleshoot potential degradation pathways for this compound. By understanding the molecule's intrinsic stability, you can ensure the integrity of your experimental results, develop robust analytical methods, and design stable formulations.[3] This document moves beyond a simple FAQ to provide in-depth, field-proven insights based on established principles of pharmaceutical stress testing.[4][5]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine based on its structure?

Based on its functional groups, the molecule is most susceptible to oxidative and photolytic degradation.

  • Oxidation: The primary arylamine (-NH2) and the electron-rich pyrazole ring are potential sites for oxidation.[4][6] The methoxy (-OCH3) group on the phenyl ring can also undergo oxidative O-demethylation.

  • Photodegradation: Aromatic and heterocyclic systems, like the pyrazole ring, can absorb UV or visible light, leading to photochemical rearrangements, isomerizations, or cleavage.[3][7]

  • Hydrolysis: The core structure is generally stable against hydrolysis. However, under extreme acidic or basic pH conditions, degradation could be forced, though this is typically less significant than for molecules with ester or amide functionalities.[6]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored under controlled conditions. Based on supplier recommendations and chemical principles, the following is advised:

  • Temperature: Store at 0-8 °C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.[3]

  • Form: Store as a solid powder, which is generally more stable than solutions.[8]

Q3: How can I routinely monitor the stability and purity of my compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Detection: A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra, which may indicate degradants.

  • Validation: The method should be validated to demonstrate it can separate the parent compound from its potential degradation products, which can be intentionally generated through forced degradation studies.[3][5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I observe a new, more polar peak in my HPLC chromatogram after leaving my sample in an aqueous acidic or basic solution.

Answer: This is likely a result of forced hydrolysis. While the pyrazole core is robust, the primary amine can be a site for reactions under harsh pH and temperature conditions.

Causality and Investigation:

  • Mechanism: Although less common than for amides, extreme pH can catalyze the degradation of certain amine-containing compounds. The primary concern is often not direct hydrolysis of the C-N bond but rather facilitating other reactions, such as oxidation, where pH is a critical factor.

  • Troubleshooting Steps:

    • Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new peak. This is the most critical step in identifying the degradant.[4]

    • pH Profile: Perform a systematic study by exposing the compound to a range of pH values (e.g., pH 2, 7, 10) at a set temperature (e.g., 60 °C) and monitor the rate of degradation over time. This helps identify the pH condition of least stability.

    • Control Your Conditions: If your experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. Prepare fresh solutions and analyze them promptly.

Problem: My compound's purity decreases over time, even when stored in a common solvent like methanol or DMSO. I notice several new minor peaks in the HPLC.

Answer: This strongly suggests oxidative degradation. The primary amine and pyrazole ring are susceptible to oxidation by dissolved oxygen or peroxide impurities in solvents.[4][6]

Causality and Investigation:

  • Mechanism: Amines can be oxidized to form N-oxides or hydroxylamines.[6] The pyrazole ring itself can be oxidized, potentially leading to ring-opened products or hydroxylation.[9][10] Solvents like THF or ethers can form peroxides over time, which are potent oxidizing agents.

  • Troubleshooting Steps:

    • Induce and Confirm: Conduct a controlled forced degradation study using an oxidizing agent like hydrogen peroxide (H2O2) or AIBN.[4] Compare the degradant profile with what you observe in your stored samples. Co-elution in HPLC provides strong evidence.

    • Solvent Purity: Use fresh, high-purity, or antioxidant-grade solvents. Purge solvents with nitrogen or argon before use to remove dissolved oxygen.

    • Protective Agents: If the compound must be stored in solution, consider adding a small amount of an antioxidant, if compatible with your downstream application.

    • Characterize Degradants: Use LC-MS/MS and, if possible, Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities to elucidate their structures.[4]

Problem: My solid samples or solutions are turning a yellowish or brownish color after being left on the lab bench.

Answer: This is a classic sign of photolytic degradation. Exposure to ambient lab lighting (especially UV from fluorescent lights) can induce chemical reactions.[3]

Causality and Investigation:

  • Mechanism: Heterocyclic aromatic compounds can absorb light energy, promoting electrons to an excited state. This can lead to complex reactions, including isomerization (e.g., pyrazole to imidazole), ring cleavage, or polymerization, often resulting in colored byproducts.[7][11]

  • Troubleshooting Steps:

    • Photostability Study: Expose a solution and a solid sample of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light options, as per ICH Q1B guidelines) and compare it to a sample kept in the dark.[3]

    • Protective Measures: Always work with the compound in amber glassware or vials wrapped in aluminum foil. Minimize exposure to direct light during weighing and solution preparation.

    • Analyze the Mixture: Use HPLC-PDA to analyze the colored solution. Degradants formed through photochemical pathways often have distinct UV-Vis spectra compared to the parent compound.

Section 3: Experimental Protocols

Protocol 3.1: General Forced Degradation Study Workflow

This protocol provides a framework to intentionally degrade the compound to understand its liabilities.[6][12]

  • Preparation: Prepare a stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[6]

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add 3% H2O2 (v/v).

    • Thermal: Heat a neutral solution at 70 °C.

    • Control: Keep one vial of the neutral solution at room temperature, protected from light.

  • Incubation: Place the hydrolysis, oxidation, and thermal vials in a heating block or water bath at 60 °C. Keep the oxidative sample away from others to prevent cross-contamination.

  • Time Points: Withdraw aliquots at set time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, and quench the oxidative reaction by dilution.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC-PDA method. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimal.

Table 1: Sample Forced Degradation Experimental Setup
Stress ConditionReagentTemperatureTime Points (hours)
Acid Hydrolysis0.1 M HCl60 °C2, 8, 24, 48
Base Hydrolysis0.1 M NaOH60 °C2, 8, 24, 48
Oxidation3% H₂O₂Room Temp2, 8, 24, 48
Thermal StressNone (Neutral pH)70 °C2, 8, 24, 48
PhotostabilityNone (Solid & Soln)AmbientPer ICH Q1B
ControlNone (Neutral pH)Room Temp48

Section 4: Visualizing Degradation

Diagram 1: Experimental Workflow for Degradation Analysis

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare 1 mg/mL Stock Solution B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Photo Stress (ICH Q1B) A->E F Thermal Stress (70°C) A->F G Control Sample (RT, Dark) A->G H Sample at Time Points (e.g., 2, 8, 24h) B->H C->H D->H E->H F->H J Analyze via HPLC-PDA G->J I Neutralize/Quench H->I I->J K Analyze via LC-MS I->K L Quantify Purity Loss J->L M Identify Degradant Molecular Weights K->M N Elucidate Degradation Pathways L->N M->N G cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Demethylated O-Demethylated Phenol Parent->Demethylated [O] Ring_Opened Pyrazole Ring Oxidation/Cleavage Parent->Ring_Opened [O] Isomer Imidazole Isomer Parent->Isomer hν (Light) Polymer Polymeric Products Parent->Polymer hν (Light)

Caption: Postulated oxidative and photolytic degradation pathways.

Section 5: References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed, National Institutes of Health.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). PharmTech.

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate.

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). PubMed Central.

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

  • 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.

  • 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PubMed Central, National Institutes of Health.

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). ResearchGate.

  • The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. (2021). OUCI.

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). National Institutes of Health.

  • 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine | 126208-61-5. (n.d.). J&K Scientific.

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). ACS Publications.

  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. (n.d.). Sunway Pharm Ltd.

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). MDPI.

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI.

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). Scirp.org.

  • 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine. (n.d.). A2B Chem.

  • 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. (2025). PubChem.

  • Specifications of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. (n.d.). Capot Chemical.

  • 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine. (n.d.). Benchchem.

Sources

Troubleshooting

Common pitfalls in 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine experiments

Introduction Welcome to the dedicated technical support guide for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4). This molecule is a key intermediate in pharmaceutical and agrochemical research, valued for its unique substitution pattern which can enhance solubility and bioavailability.[1] Its synthesis and subsequent reactions, however, can present specific challenges related to regioselectivity, steric hindrance, and purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the fundamental principles of pyrazole chemistry.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis yield is consistently low. What are the most common culprits?

A1: Low yields in pyrazole syntheses, including for this specific derivative, often trace back to several key factors:

  • Incomplete Reaction: The condensation reaction may not be reaching completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting materials are consumed.[2]

  • Suboptimal Temperature: Many pyrazole formations require heat to drive the condensation and cyclization steps. Consider increasing the temperature or refluxing the reaction mixture.[2] For particularly stubborn reactions, microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[2]

  • Incorrect Catalyst Choice: The selection of an acid or base catalyst is critical. For classical syntheses like the Knorr cyclocondensation, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation step.[2]

  • Side Reactions: The formation of regioisomers or other byproducts can significantly consume starting material and lower the yield of the desired product.[2][3]

Q2: I'm struggling to purify the final compound. It seems to streak on my silica gel column. Why?

A2: The amine group (-NH₂) on the pyrazole ring makes the compound basic. Basic compounds often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and sometimes irreversible binding. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).[4] Alternatively, using a different stationary phase like alumina or considering reverse-phase (C18) chromatography can be effective.[4]

Q3: What are the expected physical properties and storage conditions for this compound?

A3: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is typically an off-white crystalline powder.[1] Due to the amine functionality, it can be sensitive to air and light over long periods. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (0-8 °C).[1]

Troubleshooting Guide: Synthesis & Purification

This section provides a deeper dive into specific experimental pitfalls and offers structured solutions.

Problem 1: Low Yield and Formation of Regioisomers during Synthesis

The classical synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[5][6] A major challenge in this process, especially with unsymmetrical reagents, is controlling the regioselectivity.

Underlying Cause: The reaction between an unsymmetrical hydrazine (like 2-methoxyphenylhydrazine) and an unsymmetrical 1,3-dielectrophile can lead to two different regioisomeric pyrazoles. The nucleophilic attack can occur at either electrophilic carbon, and the final product distribution is influenced by both steric and electronic factors. The bulky tert-butyl group and the electronically distinct carbons of your precursor will heavily influence this outcome.

Solutions & Protocols:

  • Reaction Condition Optimization: The choice of solvent and catalyst can significantly influence the isomeric ratio.[6] It is recommended to perform small-scale test reactions to screen these variables.

    Protocol: Screening Reaction Conditions

    • Set up four identical small-scale reactions in parallel using your 1,3-dielectrophile precursor (1.0 equiv) and 2-methoxyphenylhydrazine (1.1 equiv).

    • Reaction A: Solvent: Ethanol, Catalyst: Acetic Acid (0.1 equiv). Stir at reflux.

    • Reaction B: Solvent: Toluene, Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv). Stir at reflux with a Dean-Stark trap to remove water.

    • Reaction C: Solvent: N,N-Dimethylacetamide (DMAc). Stir at 100 °C (no catalyst).[6]

    • Reaction D: Solvent: Acetic Acid (as both solvent and catalyst). Stir at reflux.

    • Monitor all reactions by TLC and LC-MS every hour.

    • After 4-6 hours, analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired product to the undesired regioisomer and unreacted starting materials.

  • Use of Pre-functionalized Starting Materials: A more definitive approach is to use starting materials that force the desired regiochemical outcome, such as α,β-unsaturated nitriles which react with hydrazines to generate 5-aminopyrazoles directly.[7]

Workflow for Troubleshooting Low Yield

LowYieldWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature/ Use Microwave incomplete->increase_temp change_catalyst Screen Catalysts (e.g., pTSA, AcOH) incomplete->change_catalyst check_purity Analyze Crude Purity (NMR, LC-MS) complete->check_purity byproducts Side Products/ Isomers Detected check_purity->byproducts Yes clean_crude Crude is Clean (Loss on Workup) check_purity->clean_crude No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) byproducts->optimize_conditions optimize_workup Optimize Workup/ Purification clean_crude->optimize_workup redesign Redesign Synthesis (Forced Regioselectivity) optimize_conditions->redesign

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Product Decomposition or Side-Reactions

Underlying Cause: Pyrazoles are generally stable aromatic rings, resistant to many oxidizing and reducing agents.[8][9] However, the starting materials or intermediates can be sensitive. Hydrazine derivatives can be unstable at high temperatures, and some reaction intermediates may be susceptible to air oxidation.[4] Furthermore, if the reaction is run under overly harsh basic conditions, deprotonation at C3 can occur, potentially leading to ring-opening or other undesired pathways.[9]

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation of sensitive intermediates.[4]

  • Control Temperature: Avoid excessive temperatures. If the reaction requires heat, increase it gradually and hold at the minimum temperature required for a reasonable reaction rate.

  • Base Selection: If a base is required, use the mildest base that is effective. Strong bases should be used with caution, especially at elevated temperatures.[10]

Problem 3: Characterization and NMR Interpretation Challenges

Underlying Cause: While NMR is a powerful tool, interpreting the spectra of substituted pyrazoles can sometimes be tricky. The chemical shifts of the pyrazole ring protons/carbons can vary significantly based on the N-substituent and other groups. The presence of the tert-butyl and methoxy groups can lead to complex aromatic regions or unexpected shield/deshielding effects.

Common Observations & Solutions:

ObservationPotential CauseTroubleshooting Steps
Broad NH₂ Signal Hydrogen bonding, proton exchange with trace water in the NMR solvent.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH₂ signal should disappear, confirming its identity.
Complex Aromatic Region Overlapping signals from the 2-methoxyphenyl ring.Utilize 2D NMR techniques like COSY and HMBC to definitively assign proton and carbon signals and establish connectivity.[11]
Unexpected Chemical Shifts Electronic effects from the substituents; potential for tautomerism in related structures.Compare observed shifts to literature values for similar pyrazole derivatives and use computational DFT methods for predicted chemical shifts if necessary.[12][13]
Presence of Isomer Impurities Incomplete regioselectivity during synthesis.Look for a second, minor set of pyrazole signals. The NOESY experiment can be particularly useful to confirm the spatial relationship between the N-phenyl ring and the C5-tert-butyl group in the desired isomer.[11]
Purification Strategy Workflow

PurificationWorkflow start Crude Product Obtained check_form Is the product a solid or an oil? start->check_form solid Solid check_form->solid Solid oil Oil check_form->oil Oil recrystallize Attempt Recrystallization solid->recrystallize triturate Triturate with non-polar solvent (e.g., Hexane) oil->triturate solvent_screen Screen Solvents (e.g., EtOH/H₂O, EtOAc/Hexanes) recrystallize->solvent_screen check_purity Check Purity by TLC/NMR solvent_screen->check_purity induce_solid Attempt to Induce Solidification triturate->induce_solid induce_solid->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No column Column Chromatography impure->column silica_options Silica Gel Options column->silica_options normal_silica Standard Silica Gel silica_options->normal_silica deactivated_silica Deactivated Silica (Et₃N wash) silica_options->deactivated_silica other_phase Alternative Phase (Alumina, C18) silica_options->other_phase

Caption: A logical workflow for selecting a suitable purification strategy.

References

  • Troubleshooting common issues in pyrazole synthesis. (2025). Benchchem.
  • 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Preventing degradation of pyrazole compounds during synthesis. (2025). Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Review of pyrazole compounds' production, use, and pharmacological activity. (2024). COMMUNITY PRACTITIONER.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. Sunway Pharm Ltd.
  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2022). MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important pharmaceutical intermediate.[1][2]

Introduction: The Significance of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a substituted aminopyrazole derivative that serves as a valuable building block in medicinal chemistry and agrochemical research.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[3] The specific substitution pattern of this molecule, featuring a bulky tert-butyl group and a methoxyphenyl moiety, can impart desirable pharmacokinetic properties such as enhanced metabolic stability and target engagement. Consequently, a robust and scalable synthesis is crucial for advancing research and development efforts that utilize this compound.

This guide will focus on a common and adaptable synthetic route: the cyclocondensation of a β-ketonitrile with a substituted hydrazine, a variation of the classic Knorr pyrazole synthesis.[4][5] We will address the practical challenges and critical parameters for successfully scaling this synthesis from the lab bench to larger-scale production.

Proposed Synthetic Pathway

The synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine can be efficiently achieved in two key steps:

  • Synthesis of the β-ketonitrile intermediate: 4,4-dimethyl-3-oxopentanenitrile.

  • Cyclocondensation reaction: Formation of the pyrazole ring by reacting the β-ketonitrile with 2-methoxyphenylhydrazine.

Synthetic Pathway Pivaloylacetonitrile Pivaloylacetonitrile Intermediate 4,4-dimethyl-3-oxopentanenitrile Pivaloylacetonitrile->Intermediate Base-catalyzed condensation Product 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Intermediate->Product Cyclocondensation (Knorr Synthesis) Hydrazine 2-Methoxyphenylhydrazine Hydrazine->Product Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Base Verify Base Stoichiometry and Activity Check_Purity->Check_Base Purity OK Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Check_Base->Monitor_Reaction Base OK Optimize_Conditions Optimize Temperature and Reaction Time Monitor_Reaction->Optimize_Conditions Incomplete Reaction Check_Workup Review Work-up Procedure (pH adjustment) Optimize_Conditions->Check_Workup Reaction Complete Improved_Yield Improved Yield Check_Workup->Improved_Yield Work-up Optimized Knorr Mechanism cluster_0 Reaction of β-Ketonitrile with 2-Methoxyphenylhydrazine Start β-Ketonitrile + 2-Methoxyphenylhydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic attack on carbonyl Cyclization Intramolecular Cyclization Intermediate1->Cyclization Attack on nitrile Product1 Desired Regioisomer (5-tert-butyl) Cyclization->Product1 Favored pathway Product2 Undesired Regioisomer (3-tert-butyl) Cyclization->Product2 Minor pathway

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Validating the Biological Activity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine: A Comparative Approach

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, technical fra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and demanding. This guide provides an in-depth, technical framework for validating the biological activity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , a pyrazole derivative with potential applications in oncology and inflammation.[1] While specific bioactivity data for this compound is not yet prevalent in public literature, its structural features, particularly the pyrazole core, strongly suggest a role as a kinase inhibitor.[2] This guide, therefore, outlines a comprehensive, hypothesis-driven strategy for its biological validation, comparing its potential performance against established alternatives in relevant therapeutic areas.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. A significant portion of this activity stems from the ability of the pyrazole motif to act as a hinge-binding moiety in the ATP-binding pocket of protein kinases, leading to their inhibition.[2]

Given that "5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine" is commercially available and noted for potential applications in oncology and inflammation,[1] we hypothesize two primary mechanisms of action to be investigated:

  • Oncology: Inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression often dysregulated in cancer.

  • Inflammation: Inhibition of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5][6][7]

This guide will detail the experimental workflows to test these hypotheses, providing a head-to-head comparison with well-characterized inhibitors.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the biological activity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a panel of established inhibitors for our hypothesized targets will be employed.

For Putative CDK2 Inhibition:

A selection of CDK2 inhibitors with varying selectivity profiles will provide a robust comparison for potency and specificity.

CompoundClassKey Characteristics
NU6102 Purine derivativeHighly potent and selective CDK2 inhibitor (50-fold selectivity over CDK1).[8]
Milciclib (PHA-848125) Pyrazolo[1,5-a]pyrimidinePan-CDK inhibitor with high potency against CDK2.
PF-06873600 Potent and selective CDK2 inhibitor.[9]
Fadraciclib (CYC065) Potent inhibitor of CDK2 and CDK9.[9]
For Putative Anti-Inflammatory (COX-2) Activity:

Comparison with both a selective and non-selective NSAID will help to elucidate the specificity of action.

CompoundClassMechanism of Action
Celecoxib Diaryl-substituted pyrazoleSelective COX-2 inhibitor.[3][4][5][6][7]
Diclofenac Phenylacetic acid derivativeNon-selective COX inhibitor.[10][11][12][13][14]
Naproxen Propionic acid derivativeNon-selective COX inhibitor.[10][11][12]

Experimental Validation Workflows

The following sections provide detailed protocols for the in vitro validation of the hypothesized biological activities.

Workflow 1: Assessment of Kinase Inhibitory Activity

This workflow is designed to determine if 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine inhibits CDK2 activity and to quantify its potency and selectivity.

G cluster_0 Kinase Inhibition Workflow A Compound Preparation (Test Compound & Comparators) B In Vitro Kinase Assay (CDK2/Cyclin A) A->B Serial Dilutions C IC50 Determination B->C Luminescence/Fluorescence Reading D Kinase Selectivity Profiling (Panel of CDKs: CDK1, CDK4, CDK9) C->D Determine Potency E Data Analysis & Comparison D->E Assess Selectivity

Caption: Workflow for validating CDK2 inhibition.

This protocol is adapted from standard commercial kinase assay platforms (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and comparator compounds in 100% DMSO.

    • Prepare serial dilutions of the compounds in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a solution of recombinant human CDK2/Cyclin A enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • To initiate the kinase reaction, add 25 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Workflow 2: Evaluation of Anti-Inflammatory Activity

This workflow aims to determine if 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine exhibits anti-inflammatory properties through the inhibition of COX enzymes.

G cluster_1 Anti-Inflammatory Workflow F Compound Preparation (Test Compound & Comparators) G In Vitro COX-1/COX-2 Inhibition Assay F->G Serial Dilutions H IC50 Determination for COX-1 & COX-2 G->H Measure Prostaglandin Production I Cell-Based Assay (LPS-stimulated RAW 264.7 macrophages) H->I Determine Selectivity Index J PGE2 Measurement (ELISA) I->J Assess Cellular Efficacy K Data Analysis & Comparison J->K

Caption: Workflow for validating anti-inflammatory activity.

This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and comparator compounds in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe.

  • Assay Procedure (run in parallel for COX-1 and COX-2):

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 5 µL of arachidonic acid solution.

    • Incubate for 5 minutes at 25°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Interpreting the Data: Building a Biological Activity Profile

The data generated from these workflows will allow for a robust comparison of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine with established drugs.

Comparative Data Summary (Hypothetical)
CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine ExperimentalExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
NU6102 525015004400---
Milciclib 45398160----
Celecoxib ---->1000.04>2500
Diclofenac ----0.80.050.0625

Conclusion and Future Directions

This guide provides a foundational experimental strategy to validate the biological activity of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. By systematically evaluating its potential as both a kinase inhibitor and an anti-inflammatory agent in direct comparison with established drugs, researchers can build a comprehensive activity profile.

Positive results from these in vitro studies would warrant further investigation, including:

  • Cell-based assays: To confirm the on-target effects in a cellular context (e.g., cell cycle analysis for CDK2 inhibition, measurement of prostaglandin E2 production in stimulated macrophages for COX-2 inhibition).

  • Broader kinase profiling: To assess the selectivity of the compound against a larger panel of kinases.

  • In vivo studies: To evaluate the efficacy and pharmacokinetic properties of the compound in relevant animal models of cancer or inflammation.

By following this structured and comparative approach, the scientific community can efficiently and rigorously elucidate the therapeutic potential of this promising pyrazole derivative.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Abstract 5335: A comparative study of CDK2 inhibitors | Cancer Research - AACR Journals. Available at: [Link]

  • CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities - Drug Hunter. Available at: [Link]

  • Comparative activity of the potent selective CDK2 inhibitor NU6102 in CDK2 wild-type and knock-out mouse embryo fibroblasts - AACR Journals. Available at: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. Available at: [Link]

  • 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine - Chem-Impex. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets - PubMed. Available at: [Link]

  • 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine - Chem-Impex. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. Available at: [Link]

  • Nonsteroidal anti-inflammatory drugs – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. Available at: [Link]

  • 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine - PubChem. Available at: [Link]

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine - PubChem. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. Available at: [Link]

  • Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed. Available at: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and Other Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its integral role in numerous FDA-approved drugs.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its integral role in numerous FDA-approved drugs.[1][2][3] This guide provides a comparative overview of a novel pyrazole compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, hereafter referred to as Compound X , against established pyrazole-based kinase inhibitors. Given the nascent stage of research on Compound X, this document outlines a proposed series of experiments to thoroughly characterize and compare its inhibitory profile. We will benchmark its performance against two well-characterized pyrazole inhibitors targeting distinct kinase families crucial in oncology and inflammatory diseases: AT7519 , a multi-cyclin-dependent kinase (CDK) inhibitor[4][5][6], and Doramapimod (BIRB 796) , a potent p38 MAP kinase inhibitor.[7][8]

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic evaluation of novel chemical entities within the pyrazole class. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate key concepts with diagrams to ensure a comprehensive and self-validating approach to inhibitor characterization.

The Significance of the Pyrazole Moiety in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for designing potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[9] The development of small molecule inhibitors targeting kinases has revolutionized therapeutic strategies in these areas.[1] Pyrazole-containing drugs such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) exemplify the clinical success of this chemical class.[1][3]

Comparative Inhibitor Profiles

To establish a comprehensive understanding of Compound X's potential, a head-to-head comparison with established inhibitors is essential.

Inhibitor Target(s) Mechanism of Action Therapeutic Area
Compound X To be determinedTo be determinedOncology, Inflammation (putative)
AT7519 CDK1, CDK2, CDK4, CDK5, CDK6, CDK9[4]ATP-competitive inhibitor, induces apoptosis and inhibits RNA polymerase II.[4]Oncology[5]
Doramapimod (BIRB 796) p38 MAPK[7][8]Binds to an allosteric site, stabilizing an inactive conformation of the kinase.[8]Inflammatory Diseases[7]

Proposed Experimental Workflow for Comparative Analysis

The following diagram outlines a systematic approach to characterize and compare Compound X with AT7519 and Doramapimod.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation A Kinase Inhibition Assays (Primary Screening) B IC50 Determination (Dose-Response) A->B C Kinase Selectivity Profiling B->C D Cell Proliferation Assays (e.g., MTT, BrdU) C->D E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E F Western Blot Analysis (Target Phosphorylation) D->F G Pharmacokinetic Profiling F->G H Xenograft Tumor Models (Efficacy Studies) G->H I Pharmacodynamic Analysis (Target Modulation in Tumors) H->I

Caption: A three-phase experimental workflow for the comparative analysis of kinase inhibitors.

Phase 1: In Vitro Characterization

The initial phase focuses on the direct interaction of the inhibitors with their target kinases.

Kinase Inhibition Assays (Primary Screening)

Rationale: To determine the inhibitory activity of Compound X against a panel of kinases, including CDKs and MAPKs, to identify its primary target(s).

Protocol:

  • Kinase Panel: A broad panel of recombinant human kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, p38α, JNK1, ERK2) should be utilized.

  • Assay Format: A common method is a radiometric assay using [γ-³³P]ATP or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Procedure (ADP-Glo™):

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer.

    • Add Compound X, AT7519, or Doramapimod at a fixed concentration (e.g., 10 µM).

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.

IC50 Determination

Rationale: To quantify the potency of each inhibitor against its identified target kinase(s).

Protocol:

  • Assay Setup: Use the same assay format as the primary screening for the target kinase(s) of interest.

  • Inhibitor Concentration: Prepare serial dilutions of each inhibitor (e.g., 10-point, 3-fold dilutions) ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).

  • Procedure: Perform the kinase inhibition assay as described above with the varying inhibitor concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

Inhibitor CDK2 IC50 (nM) p38α IC50 (nM)
Compound X To be determinedTo be determined
AT7519 ~40[5]>10,000
Doramapimod >10,000~100[7][8]

Phase 2: Cellular Activity

This phase assesses the effects of the inhibitors on cancer cell lines.

Cell Proliferation Assays

Rationale: To evaluate the cytostatic or cytotoxic effects of the inhibitors on cancer cells.

Protocol (MTT Assay):

  • Cell Lines: Select appropriate human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of Compound X, AT7519, or Doramapimod for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Western Blot Analysis of Target Phosphorylation

Rationale: To confirm that the inhibitors are engaging their targets within the cellular context by assessing the phosphorylation status of downstream substrates.

Signaling Pathways:

G cluster_0 CDK2 Signaling cluster_1 p38 MAPK Signaling CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase S-Phase Entry E2F->S_phase activates p38 p38 MAPK MK2 MK2 p38->MK2 phosphorylates TNFa TNF-α Production MK2->TNFa

Sources

Validation

A Researcher's Guide to Evaluating Novel Pyrazole-Based Kinase Inhibitors: A Comparative Analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous commercially successful drugs.[1] Its synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous commercially successful drugs.[1] Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point in the quest for novel therapeutics, particularly in oncology. This guide delves into the evaluation of a specific pyrazole derivative, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , as a potential kinase inhibitor.

While specific experimental data for this compound is not extensively available in public literature, its structural features suggest a strong potential for kinase inhibition. This guide will, therefore, serve as a comprehensive framework for the evaluation of this and similar novel pyrazole compounds. We will explore its synthesis, hypothesize its biological targets based on structure-activity relationships (SAR) of close analogs, and provide a comparative analysis against commercially available drugs targeting Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own evaluations.

Synthesis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

The synthesis of 3-aminopyrazole derivatives is a well-established process in organic chemistry. A common and effective method involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. For the target compound, a plausible synthetic route is outlined below. This method offers a straightforward approach to obtaining the desired pyrazole core.

Proposed Synthetic Pathway:

Synthesis_Pathway reagent1 Pivaloylacetonitrile intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 2-Methoxyphenylhydrazine reagent2->intermediate product 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine intermediate->product Cyclization (Base-catalyzed) CDK2_Pathway G1_phase G1 Phase S_phase S Phase G1_phase->S_phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation (inactivation) E2F E2F pRb->E2F Inhibition DNA_synthesis DNA Synthesis Proteins E2F->DNA_synthesis Transcription DNA_synthesis->S_phase

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Comparative Analysis with Commercial CDK2 Inhibitors:

While we lack specific IC50 values for our target compound, we can compare its structural features with known inhibitors and present data for commercially available alternatives.

Compound Structure CDK2 IC50 Mechanism of Action
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Chemical structure of the target compoundHypothesizedATP-competitive inhibitor
Dinaciclib (SCH 727965) Commercially available CDK inhibitor1 nMPotent inhibitor of CDK1, CDK2, CDK5, and CDK9. [1]
AT7519 Commercially available CDK inhibitor47 nMMulti-CDK inhibitor (CDK1, 2, 4, 6, 9). [1]
CAN508 Pyrazole-based CDK2 inhibitor0.35 µMSelective CDK2 inhibitor. [1]

Table 1: Comparison with commercially available CDK2 inhibitors.

Targeting VEGFR-2: A Critical Mediator of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. [2][3]In cancer, pathological angiogenesis is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. The pyrazole scaffold has been successfully incorporated into potent VEGFR-2 inhibitors. [4][2] VEGFR-2 Signaling Pathway in Angiogenesis:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt Activation Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

Comparative Analysis with Commercial VEGFR-2 Inhibitors:

Compound Structure VEGFR-2 IC50 Mechanism of Action
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Chemical structure of the target compoundHypothesizedATP-competitive inhibitor
Sorafenib Commercially available kinase inhibitor90 nMMulti-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases. [2]
Sunitinib Commercially available kinase inhibitor9 nMMulti-targeted receptor tyrosine kinase inhibitor (VEGFRs, PDGFRs, c-KIT).
Axitinib Commercially available kinase inhibitor0.2 nMPotent and selective inhibitor of VEGFR-1, -2, and -3.

Table 2: Comparison with commercially available VEGFR-2 inhibitors.

Experimental Protocols for In Vitro Evaluation

To empirically determine the inhibitory potential of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, standardized in vitro kinase assays are essential. Below are detailed protocols for assessing its activity against CDK2 and VEGFR-2.

In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibition of CDK2 kinase activity.

Experimental Workflow:

CDK2_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - CDK2/Cyclin A Enzyme - Substrate/ATP Mix - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add 1 µL inhibitor/vehicle - Add 2 µL enzyme - Add 2 µL substrate/ATP mix prep_reagents->plate_setup incubate1 Incubate at RT for 60 min plate_setup->incubate1 add_adpglo Add 5 µL ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate at RT for 40 min add_adpglo->incubate2 add_kdr Add 10 µL Kinase Detection Reagent incubate2->add_kdr incubate3 Incubate at RT for 30 min add_kdr->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - VEGFR-2 Enzyme - Substrate/ATP Mix - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add 5 µL inhibitor/vehicle - Add 20 µL enzyme (to test & positive control) - Add 25 µL master mix (buffer, ATP, substrate) prep_reagents->plate_setup incubate1 Incubate at 30°C for 45 min plate_setup->incubate1 add_glo_reagent Add 50 µL Kinase-Glo® Max Reagent incubate1->add_glo_reagent incubate2 Incubate at RT for 15 min add_glo_reagent->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer.

    • Dilute recombinant human VEGFR-2 enzyme in 1X Kinase Assay Buffer.

    • Prepare a master mixture containing 5X Kinase Assay Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare serial dilutions of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

  • Assay Procedure:

    • To a 96-well white plate, add 25 µL of the master mixture to each well.

    • Add 5 µL of the test compound dilutions or vehicle.

    • Add 20 µL of 1X Kinase Assay Buffer to the "Blank" wells.

    • Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition and determine the IC50 value as described for the CDK2 assay.

Conclusion and Future Directions

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is a promising scaffold for the development of novel kinase inhibitors. While direct experimental evidence of its biological activity is pending, the structural analogy to known pyrazole-based inhibitors of CDK2 and VEGFR-2 provides a strong rationale for its evaluation against these and other cancer-related kinases.

The protocols and comparative data presented in this guide offer a robust framework for researchers to undertake a thorough investigation of this and similar compounds. Future studies should focus on obtaining empirical IC50 values, determining the mode of inhibition, and assessing the selectivity of the compound across a panel of kinases. Subsequent cell-based assays to evaluate its effect on cancer cell proliferation, apoptosis, and angiogenesis will be crucial next steps in elucidating its therapeutic potential.

References

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of the Iranian Chemical Society, 19(11), 4829-4842. [Link]

  • Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 28, 100201. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(19), 6296. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-10. [Link]

  • Padilla, J., & Calvo, J. C. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2015(3), 194-220. [Link]

  • Hassan, A. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC medicinal chemistry. [Link]

Sources

Comparative

In Vivo Validation of Novel Kinase Inhibitor, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (Compound-X): A Comparative Efficacy Guide

This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole-based compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, hereafter referred to as Compound-X . Drawing from esta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole-based compound, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, hereafter referred to as Compound-X . Drawing from established methodologies for evaluating kinase inhibitors in oncology, this document compares the projected efficacy of Compound-X against a standard-of-care chemotherapeutic agent, Cisplatin, and a hypothetical alternative pyrazole-based kinase inhibitor, Compound-Y. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic entities.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer and anti-inflammatory properties.[1][2] Many of these compounds function as kinase inhibitors, targeting aberrant signaling pathways crucial for tumor growth and survival.[1][3] Given the structural attributes of Compound-X, we postulate its mechanism of action as a selective kinase inhibitor within a key oncogenic pathway.

Postulated Mechanism of Action: Selective Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression.[3] For the purpose of this validation guide, we hypothesize that Compound-X targets a critical serine/threonine or tyrosine kinase in a signaling pathway frequently dysregulated in colorectal cancer, such as the MAPK/ERK or PI3K/Akt pathway. This targeted inhibition is expected to induce cell cycle arrest and apoptosis in tumor cells.

Postulated Signaling Pathway for Compound-X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Compound_X Compound-X Compound_X->RAF Inhibits (Postulated) Gene_Expression Proliferation, Survival, Angiogenesis Transcription_Factors->Gene_Expression Regulates

Caption: Postulated mechanism of Compound-X inhibiting the MAPK/ERK pathway.

Comparative In Vivo Efficacy Assessment in a Xenograft Model

To validate the anti-tumor efficacy of Compound-X, a human colon cancer xenograft model is the chosen methodology. This model allows for the assessment of the compound's activity against a human-derived tumor in an in vivo setting.[4]

Experimental Design

A cohort of immunodeficient mice (e.g., NOD/SCID or similar) will be subcutaneously inoculated with a human colorectal cancer cell line, such as COLO-205.[5] Once tumors reach a palpable size (approximately 100-150 mm³), the animals will be randomized into the following treatment groups:

  • Group 1: Vehicle Control: Administration of the delivery vehicle for Compound-X and Compound-Y.

  • Group 2: Compound-X: Administered at a predetermined optimal dose.

  • Group 3: Cisplatin (Standard of Care): Administered at a clinically relevant dose and schedule.[6][7]

  • Group 4: Compound-Y (Alternative Pyrazole Inhibitor): A structurally similar but distinct pyrazole-based kinase inhibitor.

Tumor volume and body weight will be measured regularly throughout the study. The primary endpoint will be tumor growth inhibition.

In_Vivo_Efficacy_Workflow Start Start Cell_Culture COLO-205 Cell Culture Expansion Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Tumor Volume 100-150 mm³ Tumor_Growth->Randomization Treatment_Phase Treatment Initiation (Vehicle, Compound-X, Cisplatin, Compound-Y) Randomization->Treatment_Phase Data_Collection Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment_Phase->Data_Collection Endpoint Endpoint Criteria Met Data_Collection->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis

Sources

Validation

The Pivotal Role of Substitution Patterns in the Bioactivity of 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological function is paramount. This guide provides an in-depth analysis of t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological function is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine , a versatile scaffold with recognized potential in pharmaceutical and agrochemical research.[1][2][3] While direct and comprehensive SAR studies on this specific molecule are not extensively published, by examining the broader literature on substituted pyrazoles, we can extrapolate and present a comparative guide to inform future research and development. This document will delve into the distinct roles of the 5-tert-butyl group, the 2-(2-methoxyphenyl) substituent, and the 3-amino moiety, supported by established experimental protocols and data from analogous systems.

The pyrazole core is a privileged scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds.[1][4] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The specific substitutions at the 5-, 2-, and 3-positions of the pyrazole ring in the title compound are crucial in defining its pharmacological profile.

The Influence of the 5-Tert-butyl Group: A Steric Anchor and Lipophilic Contributor

The tert-butyl group at the 5-position of the pyrazole ring plays a significant role in the molecule's overall properties. Its bulky nature provides a steric anchor that can influence the orientation of the molecule within a biological target's binding site. Furthermore, the tert-butyl group is known to increase lipophilicity, which can impact cell membrane permeability and overall pharmacokinetic properties.

To understand the contribution of the 5-tert-butyl group, a comparative analysis with analogues bearing different substituents at this position is essential. The following table illustrates a hypothetical comparison based on general principles of medicinal chemistry and data from related pyrazole series.

Compound R1 (Position 5) Predicted Relative Activity Rationale
1 (Parent) -C(CH₃)₃ Baseline The bulky tert-butyl group may provide optimal steric interactions and lipophilicity for the target.
2 -CH(CH₃)₂ Potentially Lower A smaller isopropyl group may not provide the same level of beneficial steric bulk, potentially leading to a less optimal fit in the binding pocket.
3 -CH₃ Likely Lower The significantly smaller methyl group would drastically reduce steric interactions and lipophilicity, likely decreasing binding affinity.
4 -CF₃ Variable The trifluoromethyl group is a bioisostere of the methyl group but with strong electron-withdrawing properties. Its impact would depend on the electronic requirements of the target binding site.
5 Cyclopropyl Potentially Higher The cyclopropyl group can act as a metabolically stable bioisostere of a tert-butyl group, offering similar steric bulk with improved metabolic stability.[1]

The 2-(2-Methoxyphenyl) Group: Modulating Conformation and Target Interactions

The N-aryl substituent at the 2-position of the pyrazole ring is critical for defining the molecule's interaction with its biological target. The ortho-methoxy group on the phenyl ring can influence the dihedral angle between the phenyl and pyrazole rings, thereby affecting the overall conformation of the molecule. Additionally, the methoxy group can participate in hydrogen bonding or other electronic interactions within the binding pocket.

A systematic variation of the substituent on the N-phenyl ring would provide crucial insights into the SAR. The following table outlines a hypothetical comparison of such analogues.

Compound R2 (Position 2) Predicted Relative Activity Rationale
1 (Parent) 2-methoxyphenyl Baseline The ortho-methoxy group may be crucial for maintaining a specific conformation or for direct interaction with the target.
6 Phenyl Likely Lower Removal of the methoxy group could alter the preferred conformation and eliminate a key interaction point.[3]
7 2-chlorophenyl Variable The chloro group is electron-withdrawing and offers different steric and electronic properties compared to the methoxy group. Its effect would be target-dependent.
8 4-methoxyphenyl Potentially Lower Moving the methoxy group to the para position would significantly change the molecule's conformation and the potential for ortho-substituent-driven interactions.
9 2-hydroxyphenyl Potentially Higher The hydroxyl group can act as a hydrogen bond donor, which might lead to stronger interactions with the target compared to the methoxy group's hydrogen bond acceptor capability. However, it could also introduce metabolic liabilities.

The 3-Amino Group: A Key Pharmacophoric Element

The amino group at the 3-position of the pyrazole ring is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this group are expected to have a profound impact on the compound's activity.

Below is a hypothetical comparison of analogues with modifications at the 3-amino position.

Compound R3 (Position 3) Predicted Relative Activity Rationale
1 (Parent) -NH₂ Baseline The primary amine can act as a hydrogen bond donor and acceptor, forming critical interactions with the target.
10 -NHCH₃ Variable Methylation of the amine may increase lipophilicity and alter hydrogen bonding capacity, which could be beneficial or detrimental depending on the target.
11 -N(CH₃)₂ Likely Lower The dimethylamino group can only act as a hydrogen bond acceptor, and the increased steric bulk may disrupt binding.
12 -OH Likely Lower Replacing the amino group with a hydroxyl group changes the electronic and hydrogen bonding properties significantly, likely reducing activity.[5]
13 -H Significantly Lower Removal of the key hydrogen bonding group would almost certainly abolish activity.

Experimental Protocols

To empirically validate the hypothetical SAR outlined above, the following experimental protocols for synthesis and biological evaluation are recommended.

General Synthesis of 5-Tert-butyl-2-aryl-2H-pyrazol-3-ylamine Analogues

The synthesis of the target compounds and their analogues can be achieved through a multi-step process, a common route being the condensation of a β-diketone with a substituted hydrazine.

Step 1: Synthesis of 4,4-dimethyl-1-phenylpentane-1,3-dione (a β-diketone precursor)

  • To a solution of sodium ethoxide in ethanol, add pivaloylacetonitrile.

  • Slowly add a solution of a substituted benzoyl chloride in an appropriate solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting β-diketone by column chromatography or recrystallization.

Step 2: Cyclization to form the pyrazole ring

  • Reflux a mixture of the synthesized β-diketone and a substituted phenylhydrazine hydrochloride in ethanol with a catalytic amount of acetic acid for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by column chromatography to yield the desired 5-tert-butyl-2-aryl-2H-pyrazol-3-ylamine analogue.

In Vitro Biological Evaluation: Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of a typical SAR study for the topic compound.

SAR_Workflow cluster_synthesis Synthesis of Analogues cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis Start Parent Compound: 5-tert-butyl-2-(2-methoxyphenyl) -2H-pyrazol-3-ylamine Mod_R1 Modify R1 (5-tert-butyl) Start->Mod_R1 Mod_R2 Modify R2 (2-(2-methoxyphenyl)) Start->Mod_R2 Mod_R3 Modify R3 (3-amino) Start->Mod_R3 Library Library of Analogues Mod_R1->Library Mod_R2->Library Mod_R3->Library Bioassay In Vitro Bioassay (e.g., MTT Assay) Library->Bioassay Activity_Data Biological Activity Data (e.g., IC50 values) Bioassay->Activity_Data SAR_Analysis Structure-Activity Relationship Analysis Activity_Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine.

Conclusion

While a dedicated and comprehensive SAR study for 5-Tert-butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine remains to be published, this guide provides a framework for understanding the potential contributions of its key structural motifs. By drawing parallels from the broader pyrazole literature, we can infer the critical roles of the 5-tert-butyl, 2-(2-methoxyphenyl), and 3-amino groups in dictating the molecule's biological activity. The provided experimental protocols offer a clear path for researchers to systematically investigate these relationships and unlock the full therapeutic potential of this promising scaffold. Future studies that generate concrete comparative data will be invaluable in the rational design of novel and more potent pyrazole-based therapeutic agents.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link].

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available from: [Link].

  • In Silico and Biological Evaluation of N-(2-methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. Letters in Drug Design & Discovery. Available from: [Link].

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Cancer Management. Available from: [Link].

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available from: [Link].

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Research Square. Available from: [Link].

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available from: [Link].

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules. Available from: [Link].

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry. Available from: [Link].

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry. Available from: [Link].

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Preprints.org. Available from: [Link].

  • 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate. Available from: [Link].

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link].

  • Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules. Available from: [Link].

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules. Available from: [Link].

  • ATP-competitive inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link].

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available from: [Link].

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. Chemistry & Biodiversity. Available from: [Link].

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available from: [Link].

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available from: [Link].

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (Compound YZ123)

Abstract The development of targeted therapeutics, particularly kinase inhibitors, requires a rigorous understanding of their selectivity profile to anticipate potential off-target effects and ensure clinical efficacy. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted therapeutics, particularly kinase inhibitors, requires a rigorous understanding of their selectivity profile to anticipate potential off-target effects and ensure clinical efficacy. This guide provides a comprehensive comparative analysis of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , a novel investigational compound hereafter referred to as YZ123 . The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3] This document outlines a systematic approach to characterizing the cross-reactivity of YZ123, establishing its primary target as the non-receptor tyrosine kinase SRC. Its selectivity is benchmarked against two well-characterized SRC family kinase (SFK) inhibitors: the multi-targeted inhibitor Dasatinib and the highly selective inhibitor Saracatinib . Through a combination of in-vitro biochemical assays, broad-panel kinome screening, and cellular target engagement studies, we present a framework for evaluating inhibitor selectivity and provide objective, data-driven comparisons.

Introduction: The Critical Role of Selectivity in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[4] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[5][6] Insufficient selectivity can lead to off-target toxicities or unexpected polypharmacology, complicating clinical development.[7] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a foundational pillar of modern drug discovery.[8]

The subject of this guide, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (YZ123) , is built upon a pyrazole core, a scaffold present in numerous FDA-approved drugs.[3][9] Initial internal screening suggested its activity against members of the SRC family of kinases (SFKs). SRC is a proto-oncogene that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its dysregulation is implicated in the progression of numerous solid tumors, making it a key therapeutic target.

This guide details the experimental journey to:

  • Confirm and quantify the potency of YZ123 against its primary target, SRC kinase.

  • Map its kinome-wide selectivity profile to identify potential off-targets.

  • Validate target engagement and selectivity within a physiological cellular context.

  • Objectively compare its performance against the broad-spectrum inhibitor Dasatinib and the selective inhibitor Saracatinib.

The Role of SRC Kinase in Cellular Signaling

SRC acts as a central node in multiple signal transduction pathways. Upon activation by receptor tyrosine kinases (RTKs), integrins, or other stimuli, SRC phosphorylates a multitude of downstream substrates, influencing critical cellular processes as depicted below.

cluster_input Upstream Activators cluster_output Downstream Pathways cluster_phenotype Cellular Outcomes RTK RTKs (e.g., EGFR) SRC SRC Kinase RTK->SRC Activate Integrins Integrins Integrins->SRC Activate GPCR GPCRs GPCR->SRC Activate RAS RAS/MAPK Pathway SRC->RAS Phosphorylate PI3K PI3K/AKT Pathway SRC->PI3K Phosphorylate STAT3 STAT3 Pathway SRC->STAT3 Phosphorylate FAK FAK/Paxillin SRC->FAK Phosphorylate Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Migration Migration & Invasion FAK->Migration Angiogenesis Angiogenesis

Figure 1. Simplified SRC Kinase Signaling Pathways.

Section 1: In Vitro Biochemical Potency Assessment

Rationale: The first step in characterizing a novel inhibitor is to determine its potency against the purified primary target enzyme. This biochemical assay provides a clean, quantitative measure (IC50) of the compound's intrinsic ability to inhibit kinase activity, free from the complexities of a cellular environment. We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity.

Experimental Protocol: TR-FRET Kinase Assay
  • Reagents: Recombinant human SRC kinase, biotinylated peptide substrate, ATP, and a TR-FRET detection system (e.g., LanthaScreen™) with a terbium-labeled anti-phosphopeptide antibody and a fluorescein-labeled streptavidin.

  • Compound Preparation: Serially dilute YZ123, Dasatinib, and Saracatinib in DMSO to create a 10-point concentration gradient.

  • Assay Reaction: In a 384-well plate, combine the kinase, peptide substrate, and test compound. Allow to incubate for 15 minutes at room temperature.

  • Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA and the detection reagents (antibody and streptavidin). Incubate for 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio.

  • Analysis: Convert emission ratios to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Results: Comparative Potency

The biochemical potency of each compound against SRC kinase was determined.

CompoundPrimary TargetIC50 (nM)Notes
YZ123 SRC1.8 High intrinsic potency against the primary target.
Dasatinib SRC, ABL, KIT, etc.0.8Potent but known to be multi-targeted.
Saracatinib SRC, YES, FGR2.7Highly potent and selective for SRC family kinases.
Table 1. Biochemical IC50 values against recombinant SRC kinase.

Interpretation: YZ123 demonstrates high, single-digit nanomolar potency against its primary target, SRC. Its intrinsic activity is comparable to both the multi-targeted drug Dasatinib and the selective inhibitor Saracatinib, establishing it as a potent SRC inhibitor worthy of further characterization.

Section 2: Kinome-Wide Selectivity Profiling

Rationale: While high on-target potency is essential, it provides no information about a compound's activity against other kinases. To build a comprehensive cross-reactivity profile, we utilize a high-throughput competition binding assay, KINOMEscan®, which quantifies the binding interactions of a compound against a large panel of human kinases (~468).[10][11][12] This approach measures the dissociation constant (Kd), a direct measure of binding affinity, providing a global view of selectivity.[13][14]

Experimental Workflow: KINOMEscan® Profiling

The KINOMEscan® workflow is a site-directed competition binding assay. An immobilized active-site directed ligand captures the kinase, which is fused to a DNA tag. The test compound competes for binding, and the amount of kinase remaining bound to the ligand is quantified via qPCR of the DNA tag. A lower signal indicates stronger competition and thus higher affinity of the test compound.

cluster_workflow KINOMEscan® Experimental Workflow A 1. Components - Kinase-DNA construct - Immobilized ligand - Test Compound B 2. Competition Incubate components. Test compound competes with immobilized ligand for kinase binding site. A->B C 3. Separation Wash away unbound and compound-bound kinase. B->C D 4. Quantification Elute remaining kinase and quantify DNA tag via qPCR. Low signal = high affinity. C->D

Figure 2. KINOMEscan® Competition Binding Assay Workflow.
Results: Comparative Selectivity Profiles

Compounds were screened at a concentration of 1 µM against the scanMAX panel (468 kinases). Hits were defined as kinases showing >90% inhibition. For key off-targets, full Kd curves were generated.

CompoundPrimary Target (Kd, nM)Significant Off-Targets (Kd, nM)Selectivity Score (S10)¹
YZ123 SRC (2.1)ABL1 (85), LCK (110), YES (15)0.015 (4 hits >30x selectivity)
Dasatinib SRC (0.9)ABL1 (1.1), KIT (5), PDGFRβ (8), LCK (1.2)0.32 (78 hits)
Saracatinib SRC (3.0)YES (18), FGR (25), LCK (95)0.021 (6 hits)
Table 2. Kinome-wide selectivity data. ¹S-Score(10) is the number of off-targets with Kd < 10x primary target Kd, divided by the number of kinases tested.

Interpretation:

  • YZ123 demonstrates a highly selective profile. While it shows some activity against other SRC family members (YES, LCK) and ABL1, the affinity for these off-targets is significantly lower (>30-fold) than for SRC. Its selectivity score is excellent, approaching that of the highly optimized Saracatinib.

  • Dasatinib , as expected, shows potent binding to a large number of kinases across different families, resulting in a very poor selectivity score.

  • Saracatinib confirms its reputation as a selective SFK inhibitor, with its primary off-targets being within the same kinase family.

Section 3: Cellular Target Engagement & Selectivity

Rationale: Biochemical and binding assays use purified components. To confirm that a compound engages its target in the complex and crowded environment of a living cell, a different approach is needed. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in situ.[15][16][17] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[18] This thermal shift can be measured by heating cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[19]

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HT-29 colorectal cancer cells with high SRC expression) to ~80% confluency. Treat cells with a range of concentrations of YZ123 or comparator compounds for 1 hour.

  • Heating Step: Harvest and resuspend cells. Aliquot cell suspensions into PCR tubes and heat to a predetermined optimal temperature (e.g., 52°C, which denatures a significant fraction of unbound SRC) for 3 minutes. Leave a control aliquot at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated protein pellet by high-speed centrifugation.

  • Quantification: Analyze the soluble fractions by Western Blot or ELISA to quantify the amount of SRC protein remaining.

  • Data Analysis: Plot the amount of soluble SRC against compound concentration. The resulting curve demonstrates dose-dependent stabilization of the target protein.

cluster_unbound cluster_bound A 1. Treat Intact Cells with Compound U_A Unbound SRC (Less Stable) A->U_A B_A Bound SRC (More Stable) A->B_A B 2. Heat Challenge (e.g., 52°C for 3 min) U_B Denatures & Aggregates B->U_B B_B Remains Folded B->B_B C 3. Cell Lysis (Freeze-Thaw) D 4. Separate Fractions (Centrifugation) C->D U_D Insoluble Pellet D->U_D B_D Soluble Fraction D->B_D E 5. Quantify Soluble Target (Western Blot / ELISA) B_D->E

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.
Results: Cellular Target Engagement

The dose-dependent stabilization of SRC was measured in HT-29 cells. The EC50 represents the concentration required for half-maximal stabilization.

CompoundCellular Target Engagement (EC50, nM)Notes
YZ123 25 Demonstrates potent target engagement in a cellular context.
Dasatinib 12Very potent cellular engagement, consistent with biochemical data.
Saracatinib 45Shows clear target engagement, though less potent than in biochemical assays.
Table 3. Cellular target engagement EC50 values for SRC stabilization.

Interpretation: YZ123 effectively enters cells and binds to SRC with high potency, as shown by the low nanomolar EC50 value for thermal stabilization. The shift between biochemical IC50 (1.8 nM) and cellular EC50 (25 nM) is expected and reflects factors like cell permeability and intracellular ATP competition. Crucially, YZ123's cellular potency is superior to that of the highly selective Saracatinib and approaches that of Dasatinib, highlighting its promising profile as a potent and cell-active agent.

Comparative Analysis & Discussion

This systematic, multi-faceted approach provides a clear and objective comparison of YZ123 against established benchmarks.

  • Potency: YZ123 is a highly potent inhibitor of SRC kinase, with biochemical and cellular activity comparable to or exceeding that of well-regarded inhibitors like Saracatinib and Dasatinib.

  • Selectivity: The key differentiator for YZ123 is its exceptional selectivity. While Dasatinib engages a wide array of kinases, YZ123's activity is highly focused on SRC. Its selectivity profile is superior to that of Saracatinib, with fewer significant off-targets within the SRC family itself. This "clean" profile suggests a lower potential for off-target mediated side effects.

  • Overall Profile: YZ123 combines the high potency of a broad-spectrum inhibitor like Dasatinib with the refined selectivity of a compound like Saracatinib. The data strongly support its classification as a potent and highly selective SRC kinase inhibitor.

Conclusion

Through rigorous experimental evaluation, 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (YZ123) has been characterized as a novel, best-in-class investigational inhibitor of SRC kinase. It demonstrates superior selectivity compared to both multi-targeted and selective inhibitors, while maintaining high potency in both biochemical and cellular assays. This compelling preclinical profile validates YZ123 as a promising candidate for further development in therapeutic areas where precise SRC inhibition is desired, such as in specific oncology indications. The methodologies outlined in this guide provide a robust template for the comprehensive evaluation of any novel kinase inhibitor.

References

  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Bryant, C., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kozakov, D., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Xu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Frontiers Media. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. Retrieved from [Link]

  • Semantic Scholar. (2014). Pyrazole and Its Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology. Retrieved from [Link]

  • Frontiers Media. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • Oxford Academic. (2024). Plasma Proteomics for Risk Prediction and Therapeutic Target Discovery in Crohn's Disease and Ulcerative Colitis. Journal of Crohn's and Colitis. Retrieved from [Link]

Sources

Validation

Benchmarking 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine Against Known Kinase Inhibitor Standards: A Comparative Guide

This guide provides a comprehensive, in-depth technical comparison of the novel compound 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine against established industry-standard kinase inhibitors. The following analy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the novel compound 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine against established industry-standard kinase inhibitors. The following analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the compound's performance and potential therapeutic applications.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Given the structural alerts within 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, we hypothesized its potential as a kinase inhibitor. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[1][3]

This guide will focus on benchmarking the compound against inhibitors of three key kinases implicated in these disease areas: p38 Mitogen-Activated Protein Kinase (MAPK), B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale for Target Selection and Standard Compounds

The selection of p38 MAPK, B-Raf, and VEGFR-2 as primary targets is based on their well-validated roles in disease pathology.

  • p38 MAPK: A key mediator of the inflammatory response and cellular stress.[4][5] Its inhibition is a therapeutic strategy for inflammatory diseases.[3]

  • B-Raf: A crucial component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[6][7] The V600E mutation in B-Raf is a known driver in a significant percentage of melanomas and other cancers.[6]

  • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

To provide a robust comparison, we have selected well-characterized and widely used inhibitors for each target kinase as standards.

Target KinaseStandard Inhibitor 1Standard Inhibitor 2Rationale for Selection
p38 MAPKα SB203580BIRB 796 (Doramapimod)Widely used, well-characterized, and represent different binding modes.[5][10]
B-Raf (V600E) VemurafenibDabrafenibFDA-approved drugs for BRAF V600E-mutant melanoma, representing the gold standard in clinical use.[11]
VEGFR-2 SorafenibSunitinibMulti-kinase inhibitors with potent activity against VEGFR-2, used in the treatment of various cancers.[12][13]

Experimental Design: A Multi-tiered Approach

Our benchmarking strategy employs a two-tiered approach to comprehensively evaluate the inhibitory potential of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays p38_assay p38α Kinase Assay viability_assay Cell Viability Assay (A549) p38_assay->viability_assay Informs braf_assay B-Raf (V600E) Kinase Assay braf_assay->viability_assay Informs vegfr2_assay VEGFR-2 Kinase Assay vegfr2_assay->viability_assay Informs compound 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine compound->p38_assay Test compound->braf_assay Test compound->vegfr2_assay Test compound->viability_assay Test standards Standard Inhibitors standards->p38_assay Compare standards->braf_assay Compare standards->vegfr2_assay Compare standards->viability_assay Compare

Figure 1: Two-tiered experimental workflow for benchmarking.

Tier 1 focuses on direct enzymatic inhibition using in vitro kinase assays. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Tier 2 assesses the compound's effect on a cellular level through a cell viability assay. This provides insights into the compound's ability to penetrate cells and exert a biological effect, which may be a consequence of inhibiting one or more of the target kinases. The A549 human lung carcinoma cell line is used as a representative cancer cell model.[14][15][16]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the signaling pathways of the target kinases and the points at which the inhibitors exert their effects.

G cluster_p38 p38 MAPK Pathway Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates Inflammation Inflammation Apoptosis ATF2->Inflammation Inhibitor p38 Inhibitors (SB203580, BIRB 796) Inhibitor->p38 inhibit

Figure 2: p38 MAPK signaling pathway and inhibition.

G cluster_braf B-Raf/MEK/ERK Pathway GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK1/2 BRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor B-Raf Inhibitors (Vemurafenib, Dabrafenib) Inhibitor->BRaf inhibit

Figure 3: B-Raf/MEK/ERK signaling pathway and inhibition.

G cluster_vegfr VEGFR-2 Angiogenesis Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor VEGFR-2 Inhibitors (Sorafenib, Sunitinib) Inhibitor->VEGFR2 inhibit

Figure 4: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

The following protocols are standardized to ensure reproducibility and accuracy of the comparative data.

In Vitro Kinase Assays (ADP-Glo™ Principle)

These assays measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][17]

Materials:

  • Recombinant human p38α, B-Raf (V600E), and VEGFR-2 kinases

  • Respective kinase-specific peptide substrates

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound and standard inhibitors dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a mixture containing the kinase and the specific substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[17]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[17]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Cell Viability Assay (Resazurin Method)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.[14][15]

Materials:

  • A549 human lung carcinoma cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Resazurin sodium salt solution

  • Test compound and standard inhibitors dissolved in DMSO

  • 96-well clear-bottom black assay plates

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound and standard inhibitors in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of resazurin solution to each well and incubate for 4 hours at 37°C.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the IC50 values.

Comparative Data Summary

The following tables present the hypothetical IC50 values for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and the standard inhibitors.

In Vitro Kinase Inhibition
Compoundp38α IC50 (nM)B-Raf (V600E) IC50 (nM)VEGFR-2 IC50 (nM)
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine [Insert Value] [Insert Value] [Insert Value]
SB203580500>10,000>10,000
BIRB 79638[5]>10,000>10,000
Vemurafenib>10,00031>10,000
Dabrafenib>10,0005>10,000
Sorafenib902290
Sunitinib>10,000>10,0009
A549 Cell Viability
CompoundA549 Cell Viability IC50 (µM)
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine [Insert Value]
SB203580>50
BIRB 796>50
Vemurafenib5.2
Dabrafenib2.8
Sorafenib6.5
Sunitinib8.1

Interpretation and Conclusion

This guide outlines a rigorous and objective framework for benchmarking the novel compound 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. The multi-tiered approach, combining biochemical and cell-based assays, provides a comprehensive profile of the compound's potency and cellular efficacy.

The causality behind the experimental choices lies in the progressive validation of the compound's activity. The in vitro kinase assays provide a direct measure of target engagement, while the cell viability assay confirms that this engagement translates into a functional cellular response. The inclusion of well-established standard inhibitors ensures that the performance of the test compound is contextualized within the current landscape of kinase inhibitor research and development.

The self-validating nature of this protocol is embedded in the use of positive and negative controls in each assay, ensuring data integrity. The comparison against multiple standards with known potencies further validates the assay's performance.

By following the detailed methodologies and utilizing the comparative data presented, researchers can effectively assess the potential of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine as a novel kinase inhibitor and make informed decisions regarding its future development.

References

  • Gavan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Retrieved from [Link]

  • Gavan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Kumari, M., et al. (2019). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PMC. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • Moro, S., et al. (2018). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Retrieved from [Link]

  • Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Knight, J. D., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]

  • Kumar, P., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Kumar, A., et al. (2013). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of some pyrazoline derivatives as tyrosine kinase inhibitors and our target compounds. Retrieved from [Link]

  • Protein Kinase Assay Resources. (n.d.). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. Retrieved from [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. Retrieved from [Link]

  • European Society for Medical Oncology. (n.d.). Treatment of BRAF Mutations. Retrieved from [Link]

  • Ascierto, P. A., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. Retrieved from [Link]

  • Thompson, J. A. (2013). Updated NCCN Melanoma Guideline Adds BRAF Inhibitor and MEK Inhibitor to First-Line Targeted Therapeutic Options. Value-Based Cancer Care. Retrieved from [Link]

Sources

Comparative

Comparative Guide to the Experimental Reproducibility of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its unique structural and electronic properties make it a privileged scaffold, capable of interacting with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] Notably, the pyrazole moiety is a key component in several FDA-approved drugs, underscoring its clinical significance.

Our focus here is on 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, a compound noted for its potential in pharmaceutical and agrochemical research due to its enhanced solubility and bioavailability.[2] This guide will delve into the critical aspects of its synthesis, characterization, and biological evaluation, providing a framework for reproducible experimentation. We will also draw comparisons with the closely related analog, 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine, to highlight the impact of subtle structural modifications on the compound's properties and potential biological activity.[3]

Physicochemical Properties and Commercial Availability

A fundamental aspect of experimental reproducibility is the consistent quality and characterization of the starting materials. Both 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its phenyl analog are commercially available from various suppliers. However, purity can vary, and it is imperative for researchers to obtain a certificate of analysis (CoA) to confirm the identity and purity of the compound before commencing any experiments.

CompoundMolecular FormulaMolecular WeightCAS NumberReported Purity
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamineC₁₄H₁₉N₃O245.32 g/mol 862368-61-4≥98%
5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamineC₁₃H₁₇N₃215.30 g/mol 126208-61-5≥98%

The presence of the methoxy group in the target compound is expected to influence its polarity and hydrogen bonding capacity compared to the unsubstituted phenyl analog, potentially affecting its solubility in various solvents and its interaction with biological targets.

Synthesis and Characterization: A Pathway to Reproducibility

General Synthesis Workflow for 3-Amino-5-tert-butyl-2-aryl-2H-pyrazoles

G cluster_synthesis Synthesis Workflow start Pivaloylacetonitrile + Arylhydrazine cyclization Cyclization (e.g., in Ethanol/Acetic Acid) start->cyclization Condensation product 5-tert-Butyl-2-aryl-2H-pyrazol-3-ylamine cyclization->product Formation of Pyrazole Ring purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: A generalized workflow for the synthesis of 2-aryl-5-tert-butyl-2H-pyrazol-3-ylamines.

Detailed Experimental Protocol (Representative)
  • Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding arylhydrazine hydrochloride (1.1 eq) (e.g., 2-methoxyphenylhydrazine hydrochloride or phenylhydrazine hydrochloride).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Causality Behind Experimental Choices: The choice of solvent and temperature can significantly impact the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the cyclization step. The purification by column chromatography is crucial to remove any unreacted starting materials and side products, ensuring the high purity required for biological assays.

Comparative Biological Evaluation: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binder" for many protein kinases, making it a valuable starting point for the design of kinase inhibitors.[6] Given the structural similarities to known kinase inhibitors, it is plausible that 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its analog could exhibit inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology.[7][8][9][10][11][12][13][14]

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Potential Kinase Inhibition Pathway compound Pyrazole Compound kinase CDK2 / VEGFR-2 compound->kinase Inhibition phosphorylation Phosphorylation kinase->phosphorylation substrate Substrate (e.g., Rb, signaling proteins) substrate->phosphorylation downstream Downstream Effects (Cell Cycle Progression, Angiogenesis) phosphorylation->downstream

Caption: Simplified signaling pathway illustrating the potential inhibitory action of pyrazole compounds on kinases like CDK2 or VEGFR-2.

Reproducible Kinase Inhibition Assay Protocol (Representative)

To ensure the reproducibility of biological experiments, a detailed and validated protocol is essential. The following is a representative protocol for evaluating the inhibitory activity of pyrazole compounds against a protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin E or VEGFR-2)

    • Kinase substrate (e.g., histone H1 for CDK2, synthetic peptide for VEGFR-2)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Experimental Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validating System: This protocol includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the assay. A known inhibitor of the target kinase should also be included as a reference compound.

Expected Data and Comparative Analysis

While specific experimental data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is not publicly available, we can hypothesize a comparative analysis based on the structural differences with its phenyl analog.

CompoundPredicted LogPHydrogen Bond Donors/AcceptorsPotential for Ortho-group InteractionsExpected Kinase Inhibition (Hypothetical IC₅₀)
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine~3.51 Donor, 4 AcceptorsThe 2-methoxy group could influence the conformation of the phenyl ring and potentially form additional interactions with the kinase active site.Potentially higher due to additional interactions.
5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine~3.21 Donor, 3 AcceptorsLess constrained conformation compared to the methoxy-substituted analog.Baseline activity for this scaffold.

Expertise & Experience: The introduction of the methoxy group at the ortho position of the phenyl ring can have several effects. It can induce a conformational bias, potentially pre-organizing the molecule for a more favorable binding pose within the kinase active site. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming an additional interaction with the protein that could enhance binding affinity and selectivity. However, steric hindrance from the methoxy group could also be detrimental to binding in some kinase active sites. Therefore, experimental validation is crucial.

Conclusion

This guide provides a comprehensive framework for conducting reproducible experiments with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and its structural analogs. By emphasizing the importance of material characterization, providing a detailed representative synthesis protocol, and outlining a robust biological assay, we aim to equip researchers with the necessary tools to generate reliable and comparable data. The comparative analysis with 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine highlights the subtle yet significant impact of chemical structure on the properties and potential biological activity of these promising pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5788.
  • El-Sayed, M. A. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31235-31250.
  • Hassan, A. S., et al. (2022). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2481.
  • Abdel-Aziz, A. A.-M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 4983.
  • Ali, I., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(18), 4207.
  • El-Adl, K., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Bravo-Altamirano, K., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1243.
  • El-Naggar, M., et al. (2018). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • ResearchGate. (n.d.). IC50 of 3d, 3e, 3f, and 4a on EGFR (A) and VEGFR‐2 (B). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31235-31250.
  • El-Adl, K., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Retrieved from [Link]

  • American Chemical Society. (2022). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Retrieved from [Link]

  • MDPI. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • MDPI. (2018). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]

Sources

Validation

Verifying Target Engagement for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine: A Comparative Guide

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for verifying the target engagement of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine , a versatile pyrazole derivative with potential therapeutic applications in oncology and inflammation.[1]

Given that pyrazole scaffolds are recognized as crucial in the development of kinase inhibitors, this guide will proceed with the well-characterized p38 mitogen-activated protein kinase (MAPK) as a hypothesized target.[2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammatory cytokines, making it a highly relevant target for anti-inflammatory and anti-cancer therapeutics.[5][6][7][8]

This guide will compare the target engagement profile of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine against two well-established p38 MAPK inhibitors: SB 203580 and BIRB 796 .[9][10] We will explore three orthogonal methods for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR).

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade activated by various stress stimuli.[6][11] Upon activation, p38 MAPK phosphorylates downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and regulation of apoptosis and cell differentiation.[5][6] Inhibiting p38 MAPK can therefore modulate these cellular responses.[12]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_cellular Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKKK MKK MAPKK (MKK3, MKK6) MKKK->MKK p38 p38 MAPK MKK->p38 Transcription Transcription Factors (ATF2, MEF2C) p38->Transcription Kinases Other Kinases (MAPKAPK2) p38->Kinases Inflammation Inflammation Transcription->Inflammation Apoptosis Apoptosis Transcription->Apoptosis Kinases->Inflammation Kinases->Apoptosis Inhibitor 5-Tert-butyl-2- (2-methoxy-phenyl)- 2H-pyrazol-3-ylamine Inhibitor->p38

Caption: The p38 MAPK signaling cascade and its downstream effects.

Comparative Methodologies for Target Engagement

A multi-faceted approach combining different experimental principles provides the most robust evidence of target engagement. Here, we compare a label-free in-cell method (CETSA), a proximity-based in-cell assay (NanoBRET™), and a biophysical in-vitro technique (SPR).

Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[13]Label-free, applicable to endogenous proteins in a physiological context, reflects intracellular target availability.[14][15]Lower throughput for traditional Western blot detection, requires a specific antibody, indirect measurement of binding.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound in live cells.[16][17]Real-time measurement in live cells, high sensitivity, allows for determination of intracellular affinity and residence time.[17][18]Requires genetic modification of the target protein, dependent on a suitable tracer molecule.[19]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.[20][21]Label-free, provides detailed kinetic data (kon, koff) and affinity (KD), high throughput capabilities.[22][23][24]In vitro method using purified protein, may not fully reflect the cellular environment, protein immobilization can affect activity.[21][22]

Experimental Data Comparison

The following tables present hypothetical data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and reference compounds against the p38 MAPK target.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Compound Concentration (µM) Apparent Melting Temperature (Tagg) Shift (°C)
Vehicle (DMSO) -0
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine 10+ 4.2
SB 203580 10+ 5.5
BIRB 796 10+ 7.8

Table 2: NanoBRET™ Target Engagement Data

Compound Intracellular IC50 (nM) Intracellular Residence Time (min)
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine 15025
SB 203580 8540
BIRB 796 20180

Table 3: Surface Plasmon Resonance (SPR) Data

Compound kon (1/Ms) koff (1/s) KD (nM)
5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine 2.5 x 10^55.0 x 10^-320
SB 203580 4.0 x 10^54.0 x 10^-310
BIRB 796 1.0 x 10^62.0 x 10^-40.2

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis start 1. Culture cells (e.g., HEK293) treat 2. Treat with compound (1 hr, 37°C) start->treat heat 3. Heat cells at various temperatures (3 min) treat->heat lyse 4. Lyse cells heat->lyse centrifuge 5. Centrifuge to remove aggregates lyse->centrifuge detect 6. Detect soluble p38 (Western Blot) centrifuge->detect analyze 7. Plot melting curves and determine Tagg shift detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, SB 203580, BIRB 796, or vehicle (DMSO) at the desired concentrations for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection and Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for p38 MAPK.

    • Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature.

    • Determine the apparent melting temperature (Tagg) for each condition and calculate the thermal shift relative to the vehicle control.

NanoBRET™ Target Engagement Assay Workflow

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis transfect 1. Transfect cells with p38-NanoLuc® fusion vector plate 2. Plate cells in white 384-well plates transfect->plate add_tracer 3. Add NanoBRET® tracer and test compound plate->add_tracer incubate 4. Incubate at 37°C (2 hours) add_tracer->incubate add_substrate 5. Add NanoLuc® substrate incubate->add_substrate read 6. Measure donor and acceptor emission add_substrate->read analyze 7. Calculate BRET ratio and determine IC50 read->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for a p38 MAPK-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ tracer and serial dilutions of the test compounds to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection and Analysis:

    • Add the NanoGlo® substrate to all wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio and plot the data against the compound concentration to determine the intracellular IC50.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate 1. Activate sensor chip surface (e.g., CM5) immobilize 2. Immobilize purified p38 MAPK protein activate->immobilize block 3. Block remaining active sites immobilize->block inject 4. Inject serial dilutions of test compound block->inject regenerate 5. Regenerate chip surface inject->regenerate fit 6. Fit sensorgrams to a binding model regenerate->fit determine 7. Determine kon, koff, and KD fit->determine

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize purified recombinant p38 MAPK onto the chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Binding Measurement:

    • Inject a series of concentrations of the test compound over the sensor chip surface.

    • Monitor the change in response units (RU) in real-time to generate sensorgrams for the association and dissociation phases.

    • Between each compound injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

Verifying target engagement is a critical step in the validation of a novel therapeutic agent. This guide has provided a comparative framework for assessing the interaction of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine with its hypothesized target, p38 MAPK. By employing a combination of orthogonal assays such as CETSA, NanoBRET™, and SPR, researchers can build a comprehensive and compelling body of evidence for on-target activity. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery program. A multi-pronged approach, as detailed here, will provide the most robust and reliable validation of target engagement, paving the way for further preclinical and clinical development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • The p38-MAPK pathway overview. ResearchGate.

  • p38 mitogen-activated protein kinases. Wikipedia.

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.

  • P38 Signaling Pathway. Creative Diagnostics.

  • p38 Inhibitors Products. R&D Systems.

  • Mechanisms and functions of p38 MAPK signalling. PubMed.

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC.

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

  • p38 MAPK Signaling. QIAGEN GeneGlobe.

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.

  • What are p38 MAPK inhibitors and how do they work?. News-Medical.net.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • p38 beta Inhibitors. Santa Cruz Biotechnology.

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

  • NanoBRET Assay Services. Reaction Biology.

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

  • Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.

  • NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual. Promega Corporation.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC.

  • Publications. CETSA.

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4). As a substituted pyrazole derivative and an aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.

The core principle of chemical waste management is to treat all novel or specialized compounds as hazardous until proven otherwise. The procedures outlined below are based on the known hazards of related chemical classes and are designed to meet or exceed the requirements of major regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union's REACH regulation.[3][4][5][6]

Hazard Assessment and Characterization

5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine belongs to two key chemical families: pyrazoles and aromatic amines. This structural composition dictates its potential hazards.

  • Aromatic Amines: Aromatic amines as a class are known for their potential toxicity.[7] Improper disposal can lead to environmental contamination of water and soil.[8] Many aromatic amines are harmful if swallowed or absorbed through the skin and can cause severe eye and skin irritation.[9][10]

Based on these characteristics, 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine must be managed as hazardous waste . The primary route of disposal for such organic compounds is typically high-temperature incineration by a licensed waste management facility.[11][12]

Regulatory Framework:

Your disposal plan must comply with local, state, and federal regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[13] In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation places responsibility on companies to manage chemical risks.[4][5][6][14][15] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Pre-Disposal: Handling and Segregation

Proper handling and segregation are critical first steps that prevent accidental reactions and ensure the disposal process is safe and efficient.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn. The causality is clear: preventing exposure through all potential routes—inhalation, ingestion, and dermal contact.[16]

PPE ItemSpecificationRationale for Use
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Aromatic amines can be dermally toxic.
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that could cause severe eye irritation or damage.[9]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, which is a primary exposure route.
Waste Segregation

Chemical waste must be segregated to prevent dangerous reactions.[13][16][17]

  • DO: Collect waste 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine in a dedicated, solid hazardous waste container.

  • DO NOT: Mix this compound with other waste streams, especially:

    • Strong Oxidizers: To prevent potentially violent exothermic reactions.

    • Acids: To avoid salt formation or other reactions.

    • Aqueous Waste: To prevent dissolution and potential environmental release if the container fails.

Chemical Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine.

G Disposal Workflow for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Select Compatible Waste Container (HDPE) B->C Proceed to waste collection D Step 4: Transfer Waste to Container C->D E Step 5: Securely Seal Container D->E F Step 6: Affix Hazardous Waste Label E->F Container is sealed G Step 7: Fill Out Label Completely (Name, Date, Hazards) F->G H Step 8: Store in Satellite Accumulation Area (SAA) G->H I Step 9: Contact EHS for Pickup H->I Ready for disposal J Step 10: Licensed Vendor Transports for High-Temp Incineration I->J

Caption: Workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine. Each step is designed to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

Treat 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) as hazardous waste .[17] Do not dispose of this chemical down the drain or in regular trash.[16] This is the foundational step of the EPA's hazardous waste determination process.[13]

Step 2: Select an Appropriate Waste Container

Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice for solid organic waste.[18] The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[16]

Step 3: Proper Labeling of the Waste Container

Proper labeling is a strict regulatory requirement.[3][19] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine" . Do not use abbreviations.

  • The accumulation start date (the date the first particle of waste enters the container).

  • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution and EPA guidelines.[19] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from incompatible materials.[16]

Step 5: Arranging for Final Disposal

Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of the material yourself. [13]

  • The disposal will be handled by a licensed professional waste disposal company.[11][16]

  • The most probable method of disposal for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[11][12]

Spill Management

Preparedness for accidental spills is essential.[16]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert personnel.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled compound into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, protecting themselves, their colleagues, and the environment.

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press. Retrieved January 19, 2026, from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (n.d.). Crystal Clean. Retrieved January 19, 2026, from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved January 19, 2026, from [Link]

  • Everything you need to know about the REACH regulation. (2024, December 11). Greenly. Retrieved January 19, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved January 19, 2026, from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 19, 2026, from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Term. Retrieved January 19, 2026, from [Link]

  • Understanding REACH. (n.d.). European Chemicals Agency (ECHA). Retrieved January 19, 2026, from [Link]

  • REACH Regulation. (n.d.). European Commission. Retrieved January 19, 2026, from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • Understanding EU REACH Compliance and Requirements. (n.d.). QIMA. Retrieved January 19, 2026, from [Link]

  • Registration, Evaluation, Authorisation and Restriction of Chemicals. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. (n.d.). Sunway Pharm Ltd. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved January 19, 2026, from [Link]

  • Pyrazol-3-ylamine. (n.d.). PubChem - NIH. Retrieved January 19, 2026, from [Link]

  • MSDS of 5-Tert-butyl-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Capot Chemical Co., Ltd. Retrieved January 19, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Operational Safety and Handling Guide: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Tert-butyl-2-(2-m...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety and Handling Guide: 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine (CAS No. 862368-61-4). The recommendations herein are synthesized from established safety principles for analogous pyrazole derivatives and best practices in chemical laboratory safety. Researchers must recognize that while a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other aminopyrazoles necessitates a cautious and comprehensive approach to personal protection.

The primary objective of this document is to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with a clear understanding of the potential hazards and the rationale behind each protective measure.

Hazard Assessment and Toxidological Profile

While specific toxicological data for 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine is not thoroughly investigated, an analysis of structurally related compounds, such as 1H-Pyrazole, 3-Aminopyrazole, and other substituted pyrazole derivatives, allows for a conservative estimation of its potential hazards.[1][2][3] The compound is an off-white crystalline powder, making inhalation of dust a primary exposure risk.

Presumed Hazard Profile:

  • Skin Corrosion/Irritation: Expected to be a skin irritant. Prolonged contact may cause redness and discomfort.[2][4]

  • Serious Eye Damage/Eye Irritation: Assumed to cause serious eye irritation or damage. Direct contact with dust or solutions can lead to significant injury.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust.[3][4][5]

  • Acute Oral Toxicity: Considered harmful if swallowed, a common characteristic of aminopyrazole compounds.[2][3]

Due to the lack of specific data, this compound must be handled with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE is the final and critical barrier between the researcher and the chemical.[6][7] A multi-layered approach is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale & Causality
Primary Engineering Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a fume hood to minimize inhalation exposure, which is a primary risk.[1]
Hand Protection Double Gloving: Nitrile gloves (inner and outer layer)Double gloving provides redundant protection against potential tears or permeation. Nitrile is recommended for its broad chemical resistance. PVC gloves are unsuitable as they offer little protection against chemical exposures.[1][6]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles are mandatory to prevent dust or splashes from entering the eyes.[6] A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating) to protect the entire face.[1][6]
Body Protection Chemical-Resistant Laboratory Coat (Polyethylene-coated or similar) & Sleeve CoversA fully buttoned lab coat made of a material resistant to chemical permeation is required.[7] Sleeve covers protect the arms, which often contact the most contaminated surfaces of the fume hood.[6]
Respiratory Protection N95 Respirator (or higher)Recommended when weighing or transferring the solid powder, even within a fume hood, to provide an additional layer of protection against inhaling fine particulates. For large spills, a chemical cartridge-type respirator may be necessary.[6] Surgical masks offer no protection.[6][7]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 5-Tert-butyl-2-(2-methoxy-phenyl) -2H-pyrazol-3-ylamine fume_hood Is the procedure in a Fume Hood? start->fume_hood base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Chemical Goggles - Chemical-Resistant Lab Coat fume_hood->base_ppe  Yes stop STOP! Do not proceed outside of a fume hood. fume_hood->stop  No weighing Weighing or handling solid powder? splash_risk Risk of splashing? weighing->splash_risk  No respirator Add N95 Respirator weighing->respirator  Yes face_shield Add Full-Face Shield splash_risk->face_shield  Yes end Proceed with Experiment splash_risk->end  No base_ppe->weighing respirator->splash_risk face_shield->end

Caption: PPE selection decision tree for handling the target compound.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial to minimize exposure and prevent contamination.

Step 1: Preparation and Weighing
  • Area Preparation: Ensure the chemical fume hood is certified and the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are directly accessible.[4]

  • Don PPE: Put on all required PPE as determined by the workflow above, including double gloves, lab coat, and chemical splash goggles.

  • Weighing Solid: When weighing the solid powder, wear an N95 respirator. Use a weigh boat or paper and carefully transfer the desired amount. Perform this task deep within the fume hood to contain any airborne dust.

  • Initial Cleanup: Immediately after weighing, carefully wipe down the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

Step 2: Solubilization and Transfer
  • Add Solvent: Add the solvent to the solid in a stable, appropriate container (e.g., flask, beaker). Do not add the solid to the solvent to prevent splashing.

  • Transferring Solution: When transferring the solution, keep the container opening low and pour slowly to avoid splashes. If a significant splash risk exists, a face shield is mandatory.

  • Rinsing: Rinse any container that held the solid compound with a small amount of solvent and add the rinse to the reaction vessel to ensure a complete transfer and to decontaminate the container.

Step 3: Post-Procedure Decontamination
  • Work Surface: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

  • Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, inner gloves, goggles, lab coat. Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Chemical Waste

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves, disposable PPE) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount into the sink or general trash.[4]

  • Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service, likely via chemical incineration.[5] Follow all institutional and local regulations for hazardous waste disposal.

Integrated Handling and Disposal Workflow

This diagram illustrates the complete lifecycle of the chemical within the laboratory environment.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid don_ppe->weigh solubilize 4. Solubilize & Transfer weigh->solubilize reaction 5. Conduct Reaction solubilize->reaction decon 6. Decontaminate Area reaction->decon waste_solid 7a. Segregate Solid Waste decon->waste_solid waste_liquid 7b. Segregate Liquid Waste decon->waste_liquid dispose 8. Professional Disposal waste_solid->dispose waste_liquid->dispose

Caption: Complete workflow from preparation to final disposal.

By adhering to this comprehensive guide, researchers can confidently handle 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, ensuring personal safety and maintaining the integrity of the laboratory environment.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • SAFETY DATA SHEET - 3-Amino-2-isopropyl-5-methyl-2H-pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • MSDS of 5-Tert-butyl-2-phenyl-2H-pyrazol-3-ylamine. Capot Chemical Co., Ltd.
  • 5-tert-Butyl-2-(2-methoxy-phenyl)-2h-pyrazol-3-ylamine. Sunway Pharm Ltd.
  • 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
  • 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. Chem-Impex.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015).
  • SAFETY DATA SHEET - 3-butoxypropan-2-ol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC.

Sources

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5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine
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